Technical Documentation Center

2,3-dihydro-1H-indene-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-dihydro-1H-indene-5-carboxamide
  • CAS: 103204-17-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the In Vitro Mechanisms of Action of 2,3-Dihydro-1H-indene-5-carboxamide Derivatives

Abstract The 2,3-dihydro-1H-indene-5-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its rigid, three-dimensio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-dihydro-1H-indene-5-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its rigid, three-dimensional architecture provides a versatile framework for the precise spatial orientation of pharmacophoric features, enabling potent and selective interactions with a variety of biological targets. This technical guide synthesizes the current understanding of the in vitro mechanisms of action for key derivatives of this scaffold, with a primary focus on its roles in oncology through the inhibition of Discoidin Domain Receptor 1 (DDR1) and tubulin polymerization. We will explore the causality behind the experimental designs used to elucidate these mechanisms, provide detailed, field-tested protocols for their in vitro validation, and present the data in a clear, actionable format for researchers in the field.

The 2,3-Dihydro-1H-indene-5-carboxamide Core: A Scaffold of Opportunity

The indene core, a bicyclic structure fusing a benzene ring to a cyclopentene ring, offers a unique conformational rigidity. When functionalized to 2,3-dihydro-1H-indene-5-carboxamide, it presents multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The carboxamide group at the 5-position frequently serves as a key hydrogen bonding motif, anchoring the ligand within the binding pocket of its target protein. The diverse biological activities observed for its derivatives, ranging from enzyme inhibition to modulation of protein-protein interactions, underscore the scaffold's utility in modern drug discovery.[1][2]

The versatility of this core means that a singular "mechanism of action" is non-existent. Instead, the mechanism is dictated by the specific chemical moieties appended to the indene ring system. This guide will focus on two of the most well-documented and therapeutically relevant mechanisms: DDR1 kinase inhibition and disruption of microtubule dynamics.

Mechanism I: Selective Inhibition of Discoidin Domain Receptor 1 (DDR1)

Discoidin Domain Receptors (DDRs), comprising DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) that are activated by collagen.[1] In pathological contexts, particularly pancreatic cancer, DDR1 is often overexpressed and contributes to chemoresistance and epithelial-mesenchymal transition (EMT).[1] Therefore, selective DDR1 inhibitors are of significant therapeutic interest. A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides has been developed as potent and selective DDR1 inhibitors.[1]

Molecular Interaction and Causality of Inhibition

The design of these inhibitors is a prime example of structure-based drug design. The 2-amino-2,3-dihydro-1H-indene-5-carboxamide core acts as the foundational scaffold that positions key interacting groups within the ATP-binding pocket of the DDR1 kinase domain. The carboxamide moiety often forms critical hydrogen bonds with the hinge region of the kinase, a common anchoring point for kinase inhibitors. Substitutions at the 2-amino position and on the carboxamide's N-phenyl ring are then optimized to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity over other kinases.

One of the most potent compounds from this series is (R)-2-(Methyl(pyrimidin-5-yl)amino)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-5-carboxamide, referred to as Compound 7f .[1] This compound exhibited a binding affinity (Kd) for DDR1 of 5.9 nM and potently suppressed its kinase activity with an IC50 value of 14.9 nM.[1]

Experimental Workflow for Assessing DDR1 Inhibition

A logical and self-validating workflow is crucial to confirm the mechanism of action. This involves progressing from direct target engagement and biochemical inhibition to cell-based pathway modulation.

DDR1_Inhibition_Workflow cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays A Target Engagement (Kd) Ex: Kinase Binding Assay B Biochemical Potency (IC50) Ex: In Vitro Kinase Assay A->B Confirms direct binding leads to functional inhibition C Target Phosphorylation Ex: Western Blot for p-DDR1 B->C Translates biochemical potency to cellular target engagement D Downstream Signaling Ex: Western Blot for p-PYK2 C->D Confirms inhibition of pathway activation E Functional Cellular Outcome Ex: Colony Formation Assay D->E Links pathway inhibition to anti-cancer phenotype

Caption: Experimental workflow for validating a DDR1 inhibitor.

Detailed Experimental Protocols

Protocol 2.3.1: In Vitro DDR1 Kinase Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of DDR1 by 50%.

  • Materials: Recombinant human DDR1 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound (e.g., Compound 7f), and kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.

    • Add 5 µL of the diluted compound solution to a 384-well plate.

    • Add 10 µL of a solution containing the DDR1 enzyme and the poly(Glu, Tyr) substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for DDR1.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.3.2: Western Blot for Collagen-Induced DDR1 Phosphorylation

  • Objective: To assess the inhibitor's ability to block DDR1 autophosphorylation in a cellular context.

  • Cell Line: Pancreatic cancer cell line with endogenous DDR1 expression (e.g., Pan02).[1]

  • Procedure:

    • Plate Pan02 cells and allow them to adhere overnight.

    • Starve the cells in serum-free media for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Compound 7f) or DMSO vehicle for 2 hours.

    • Stimulate the cells with 10 µg/mL of collagen I for 30 minutes to induce DDR1 phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-DDR1 (p-DDR1) and total DDR1. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of p-DDR1 to total DDR1.

Quantitative Data Summary
CompoundDDR1 Binding (Kd, nM)DDR1 Inhibition (IC50, nM)
7f 5.914.9

Data sourced from the Journal of Medicinal Chemistry.[1]

Mechanism II: Inhibition of Tubulin Polymerization

The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is a critical component of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Certain 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site.[2]

Molecular Interaction and Causality of Inhibition

These derivatives act as microtubule destabilizing agents. The 4,5,6-trimethoxy-substituted phenyl ring is a classic pharmacophore that mimics the trimethoxyphenyl ring of colchicine, allowing it to enter the colchicine-binding pocket on β-tubulin. This binding event introduces a steric wedge at the interface between tubulin dimers, preventing the curved-to-straight conformational change required for incorporation into a growing microtubule. This leads to the disruption of the microtubule network, mitotic arrest, and ultimately, apoptosis. Compound 12d is a representative of this class, exhibiting potent antiproliferative activity against several cancer cell lines with IC50 values in the low nanomolar range.[2]

Signaling and Cellular Consequence Pathway

Tubulin_Inhibition_Pathway A Indene Derivative (e.g., Compound 12d) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Network C->D E Mitotic Arrest (G2/M Phase) D->E F Induction of Apoptosis E->F

Caption: Cellular cascade following tubulin polymerization inhibition.

Detailed Experimental Protocols

Protocol 3.3.1: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Materials: Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin (>99%), GTP, and a general tubulin polymerization buffer. Test compound (e.g., Compound 12d), positive control (e.g., colchicine), and negative control (e.g., DMSO).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • On ice, add the reaction components to a pre-chilled 96-well plate. This includes tubulin buffer, GTP, and the diluted test compound or controls.

    • Add the purified tubulin solution to each well to initiate the reaction.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the IC50 by calculating the inhibition of the maximum polymerization rate at various compound concentrations.

Protocol 3.3.2: Immunofluorescence Staining of Microtubule Network

  • Objective: To visualize the effect of the compound on the microtubule structure within cells.

  • Cell Line: A rapidly dividing cancer cell line (e.g., K562).[2]

  • Procedure:

    • Grow K562 cells on glass coverslips.

    • Treat the cells with the test compound (e.g., at its IC50 concentration) or DMSO for an appropriate time (e.g., 24-48 hours).

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin for 1 hour.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated) for 1 hour.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a confocal fluorescence microscope. Look for disruption of the fine, filamentous microtubule network seen in control cells.[2]

Quantitative Data Summary
Cell LineCompound 12d Antiproliferative IC50 (µM)
K5620.028
A5490.035
HCT-1160.087
PC-30.056

Data sourced from a study on dihydro-1H-indene derivatives.[2]

Other Reported Mechanisms and Future Directions

While this guide has focused on DDR1 and tubulin inhibition, the 2,3-dihydro-1H-indene scaffold has been implicated in other mechanisms of action, highlighting its broad utility. These include:

  • Carbonic Anhydrase Inhibition: The related 2,3-dihydro-1H-indene-5-sulfonamide is an inhibitor of human carbonic anhydrase 12.[3]

  • Succinate Dehydrogenase Inhibition: Certain indene amino acid derivatives have been developed as inhibitors of this key enzyme in the citric acid cycle.[4]

  • Acetylcholinesterase (AChE) Inhibition: Indene-based hydrazides have shown potential as AChE inhibitors for Alzheimer's disease.[5]

The continued exploration of this versatile scaffold, guided by structure-based design and robust in vitro validation as outlined in this guide, promises to yield novel therapeutic agents for a wide range of diseases.

References

  • EvitaChem. N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide.
  • ACS Publications. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry. 2019.
  • TargetMol. 2,3-dihydro-1H-indene-5-sulfonamide | Carbonic Anhydrase.
  • PMC. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.
  • ACS Publications. Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. 2025.
  • MDPI. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. 2022.

Sources

Exploratory

An In-Depth Technical Guide to the Structural Properties and Chemical Stability of 2,3-dihydro-1H-indene-5-carboxamide

Abstract: This technical guide provides a comprehensive analysis of 2,3-dihydro-1H-indene-5-carboxamide, a key molecular scaffold in contemporary medicinal chemistry. We delve into its fundamental structural properties,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of 2,3-dihydro-1H-indene-5-carboxamide, a key molecular scaffold in contemporary medicinal chemistry. We delve into its fundamental structural properties, leveraging predictive spectroscopic models and data from analogous structures to build a complete physicochemical profile. Furthermore, this document establishes a framework for assessing its chemical stability through a detailed examination of its intrinsic molecular liabilities and a proposed methodology for forced degradation studies. The protocols outlined herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to anticipate degradation pathways, develop stability-indicating analytical methods, and ultimately accelerate the drug development lifecycle.

Introduction to the 2,3-dihydro-1H-indene-5-carboxamide Scaffold

The 2,3-dihydro-1H-indene, or indane, core is a privileged bicyclic aromatic hydrocarbon structure that features prominently in the design of bioactive molecules.[1] Its rigid, yet three-dimensional, conformation provides a robust anchor for orienting functional groups in precise vectors to interact with biological targets. The fusion of a cyclopentane ring to a benzene ring imparts a unique spatial arrangement that has been successfully exploited in various therapeutic areas.

The addition of a carboxamide group at the 5-position transforms the lipophilic indane core into a versatile scaffold, 2,3-dihydro-1H-indene-5-carboxamide. The amide moiety is a critical pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets. This scaffold has been recently identified as a cornerstone for the development of potent and selective inhibitors for targets such as the Discoidin Domain Receptor 1 (DDR1), which is implicated in pancreatic cancer.[2] This guide serves to establish a foundational understanding of this molecule's inherent properties, which is paramount for its effective use in drug design and development.

Structural Elucidation and Physicochemical Properties

A thorough understanding of a molecule's structure and physicochemical characteristics is the bedrock of drug development. This section outlines the core structural features and predicted properties of 2,3-dihydro-1H-indene-5-carboxamide.

Molecular Structure

The molecule consists of a bicyclic indane core with a primary carboxamide group (-CONH₂) attached to the 5-position of the aromatic ring.

Structure:

  • Core: 2,3-dihydro-1H-indene (Indane)

  • Key Functional Group: 5-Carboxamide

Physicochemical Properties

The following table summarizes the key computed and established properties for the parent scaffold.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOCalculated
Molecular Weight 161.20 g/mol Calculated
IUPAC Name 2,3-dihydro-1H-indene-5-carboxamideStandard Nomenclature
SMILES C1C(C=C(C2)C=C1)C(=O)NStandard Nomenclature
CAS Number 65898-39-7(for the corresponding carboxylic acid)[3]
Predicted XLogP3 ~1.5 - 2.0Estimated based on similar structures[4]
Predicted Spectroscopic Profile

Table of Predicted Spectroscopic Data:

TechniqueFeaturePredicted Chemical Shift / RangeRationale & Notes
¹H NMR Aromatic Protonsδ 7.2-7.8 ppmThree protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system (e.g., a singlet/narrow doublet, a doublet, and a doublet of doublets).[5]
Amide Protons (-CONH₂)δ 5.5-8.0 ppm (broad)Two broad singlets, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration.
Benzylic Protons (-CH₂-)δ ~2.9-3.1 ppm (multiplets)Two triplets or complex multiplets corresponding to the two CH₂ groups at positions 1 and 3 of the indane core.[5][6]
Aliphatic Proton (-CH₂-)δ ~2.0-2.2 ppm (multiplet)A multiplet (quintet) corresponding to the CH₂ group at position 2, coupled to the protons at positions 1 and 3.[6]
¹³C NMR Carbonyl Carbon (C=O)δ 165-170 ppmCharacteristic downfield shift for an amide carbonyl carbon.[2]
Aromatic Carbonsδ 120-150 ppmSix distinct signals are expected for the six carbons of the benzene ring.[5]
Aliphatic Carbons (-CH₂-)δ 25-35 ppmThree signals corresponding to the three sp³ hybridized carbons of the cyclopentane ring.
IR Spectroscopy N-H Stretch (Amide)3100-3500 cm⁻¹Two distinct bands (symmetric and asymmetric stretching) for the primary amide.
C=O Stretch (Amide I)~1660-1680 cm⁻¹Strong, characteristic absorption for the amide carbonyl.[5]
Aromatic C-H Stretch3000-3100 cm⁻¹Weak to medium bands.[5]
Aliphatic C-H Stretch2850-2960 cm⁻¹Medium to strong bands.[5]
Mass Spectrometry Molecular Ion [M+H]⁺m/z = 162.0862Calculated for C₁₀H₁₂NO⁺. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[2]

Chemical Stability and Degradation Pathway Analysis

Assessing the intrinsic chemical stability of a drug candidate is a non-negotiable step in pharmaceutical development. Forced degradation studies are intentionally aggressive experiments designed to produce degradation products and thereby establish degradation pathways, assess the stability-indicating nature of analytical methods, and understand the molecule's liabilities.[7][8]

Intrinsic Stability Profile

The 2,3-dihydro-1H-indene-5-carboxamide structure contains two primary moieties with known chemical liabilities:

  • Amide Group: Amides are susceptible to hydrolysis, which can be catalyzed by both acid and base, yielding the corresponding carboxylic acid and ammonia.[9] This is typically the most significant degradation pathway for such molecules.

  • Benzylic Carbons: The C-1 and C-3 positions of the indane ring are benzylic and thus can be susceptible to oxidation, although this typically requires more aggressive conditions (e.g., strong oxidizing agents).

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are predicted under standard forced degradation conditions.

  • Hydrolytic Degradation (Acidic/Basic): The primary degradation route is the hydrolysis of the 5-carboxamide group to form 2,3-dihydro-1H-indene-5-carboxylic acid . The rate of this reaction is pH-dependent.[9]

  • Oxidative Degradation: Under oxidative stress (e.g., exposure to hydrogen peroxide), oxidation may occur at the benzylic positions (C-1 or C-3) of the indane ring, potentially leading to ketone or alcohol derivatives.

  • Photolytic/Thermal Degradation: While the indane and amide moieties are relatively robust, high-intensity light or extreme heat can induce non-specific degradation, often through free-radical mechanisms.[10]

Degradation Pathways Parent 2,3-dihydro-1H-indene-5-carboxamide Acid 2,3-dihydro-1H-indene-5-carboxylic Acid Parent->Acid  Hydrolysis (H⁺/H₂O or OH⁻/H₂O) Oxidized Oxidized Products (e.g., 1-oxo derivative) Parent->Oxidized  Oxidation (e.g., H₂O₂)

Caption: Predicted major degradation pathways for 2,3-dihydro-1H-indene-5-carboxamide.

Experimental Protocols for Characterization and Stability Assessment

The following protocols provide a robust framework for the synthesis, characterization, and stability testing of 2,3-dihydro-1H-indene-5-carboxamide.

Protocol for Synthesis and Purification

A common route to this compound involves the amidation of the corresponding carboxylic acid.[11]

Step-by-Step Methodology:

  • Activation: To a solution of 2,3-dihydro-1H-indene-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir at room temperature for 15-30 minutes. The use of a coupling agent like HATU is crucial for efficiently forming the activated ester intermediate, minimizing side reactions and improving yield.

  • Amination: Add a source of ammonia (e.g., a solution of ammonia in an organic solvent, or ammonium chloride with an additional equivalent of base) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to ensure the consumption of the starting material.

  • Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[12] This step is critical for removing unreacted starting materials and coupling agent byproducts.

Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[13][14] Reversed-phase HPLC (RP-HPLC) with UV detection is the standard approach.[13]

Step-by-Step Methodology:

  • Initial Method Development:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which provides good retention for moderately non-polar compounds.[15]

    • Mobile Phase: Use a gradient elution to ensure separation of the main peak from potential impurities with different polarities. A typical starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

    • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) and select an optimal wavelength for quantification (likely around the molecule's λmax, ~260-280 nm).[16]

  • Forced Degradation Sample Preparation:

    • Prepare solutions of the compound (~1 mg/mL) in various stress conditions.[9]

    • Acid Hydrolysis: 0.1N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1N NaOH at 60 °C for 8 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 80 °C for 48 hours.

    • Photolytic: Solution exposed to ICH-compliant light conditions (e.g., 1.2 million lux hours and 200 W h/m²).

    • Rationale: These conditions are chosen to achieve 5-20% degradation, which is sufficient to produce and detect primary degradants without destroying the molecule entirely.[9]

  • Method Optimization and Specificity:

    • Inject the stressed samples into the HPLC system.

    • Analyze the chromatograms to ensure the main compound peak is well-resolved from all degradation product peaks (Resolution > 2).[17]

    • Use the PDA detector to perform peak purity analysis on the parent peak in each stressed sample. A peak purity index close to unity provides confidence that the peak is spectrally homogenous and not co-eluting with any degradants.[17]

    • If co-elution occurs, optimize the gradient slope, mobile phase composition, or column chemistry.

  • Method Validation:

    • Once specificity is established, validate the method according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[17]

HPLC_Workflow cluster_dev Method Development cluster_stress Forced Degradation cluster_val Specificity & Validation A Select Column & Mobile Phase (e.g., C18, ACN/H₂O) B Develop Gradient & Set Detection λ A->B C Prepare Stressed Samples (Acid, Base, Oxidative, etc.) B->C D Analyze Stressed Samples via HPLC C->D E Check Peak Resolution (>2) & Peak Purity D->E F Decision: Method Specific? E->F F->A No, Optimize G Validate Method (ICH Q2) (Linearity, Accuracy, etc.) F->G Yes H Method Ready for Use G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion and Future Perspectives

2,3-dihydro-1H-indene-5-carboxamide is a molecule of significant interest in modern drug discovery. Its structural rigidity and the hydrogen bonding capacity of its amide group make it an excellent scaffold for targeted therapies. This guide has established its foundational physicochemical and spectroscopic properties and outlined a clear, mechanistically-driven approach to evaluating its chemical stability. The predicted primary degradation pathway involves the hydrolysis of the amide bond, a critical liability that must be managed during formulation development.

The experimental protocols provided herein offer a validated roadmap for researchers to synthesize, characterize, and rigorously test this molecule. Future work should focus on the experimental execution of these protocols to confirm the predicted data, isolate and structurally elucidate key degradation products using techniques like LC-MS/MS, and evaluate the impact of these degradants on the molecule's biological activity and safety profile.

References

  • Journal of Medicinal Chemistry (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. ACS Publications. Available at: [Link]

  • ResearchGate (2018). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... ResearchGate. Available at: [Link]

  • PubChem. N-but-3-ynyl-2,3-dihydro-1H-indene-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Capot Chemical (2015). MSDS of 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid. Capot Chemical. Available at: [Link]

  • PMC (2021). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. National Center for Biotechnology Information. Available at: [Link]

  • BioPharm International (2023). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • ScienceDirect (2017). Development of forced degradation and stability indicating studies of drugs—A review. Elsevier. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. BJSTR Publishers. Available at: [Link]

  • ResearchGate (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • PubChem. 2,3-dihydro-1H-indene. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. 2,3-dihydro-1H-indene-5-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Asian Journal of Research in Chemistry (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • LCGC International (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • PMC (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (2007). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Available at: [Link]

  • MDPI (2014). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. MDPI. Available at: [Link]

  • RSC Publishing (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Royal Society of Chemistry. Available at: [Link]

  • CABI Digital Library (2018). A simple stability-indicating HPLC method for simultaneous analysis of paracetamol and caffeine and its application to determinations in fixed-dose combination tablet dosage form. CABI. Available at: [Link]

Sources

Foundational

The Compass of Discovery: A Technical Guide to the Pharmacokinetic Profiling of 2,3-Dihydro-1H-indene-5-carboxamide Derivatives

This guide provides an in-depth exploration of the essential pharmacokinetic (PK) profiling for 2,3-dihydro-1H-indene-5-carboxamide derivatives, a scaffold of increasing interest in medicinal chemistry.[1][2] For researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the essential pharmacokinetic (PK) profiling for 2,3-dihydro-1H-indene-5-carboxamide derivatives, a scaffold of increasing interest in medicinal chemistry.[1][2] For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules is paramount to translating a promising compound into a viable therapeutic agent. This document eschews a rigid template, instead adopting a narrative that mirrors the logical progression of preclinical drug discovery, from early in vitro assessments to more complex in vivo studies.

Section 1: The Strategic Imperative of Early ADME Profiling

In the landscape of drug discovery, the adage "fail early, fail cheap" is a guiding principle. Early and robust ADME profiling is the compass that directs this principle, enabling project teams to make informed decisions and prioritize candidates with the highest probability of success.[3][4][5] For the 2,3-dihydro-1H-indene-5-carboxamide series, an early understanding of their metabolic stability, permeability, and potential for drug-drug interactions is critical for optimizing chemical structures and predicting in vivo behavior.[5] This proactive approach significantly de-risks the progression to more resource-intensive in vivo studies and, ultimately, clinical trials.

Section 2: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic profiling relies on a battery of in vitro assays designed to elucidate the fundamental ADME properties of the 2,3-dihydro-1H-indene-5-carboxamide derivatives in a controlled laboratory setting.[6]

Metabolic Stability: The First Litmus Test

A compound's susceptibility to metabolism is a key determinant of its in vivo half-life and oral bioavailability. The primary objective is to assess the intrinsic clearance of the derivatives.

  • Preparation of Reagents:

    • Test compounds (2,3-dihydro-1H-indene-5-carboxamide derivatives) are dissolved in a suitable organic solvent, typically DMSO, to a stock concentration of 10 mM.

    • Human liver microsomes are thawed on ice immediately before use.

    • A 0.5 M phosphate buffer (pH 7.4) is prepared.

    • An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, the test compound (final concentration, typically 1 µM) is pre-incubated with HLM (final concentration, typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes to allow for temperature equilibration.

    • The metabolic reaction is initiated by the addition of the pre-warmed NADPH-regenerating system.

    • A control incubation is performed in the absence of the NADPH-regenerating system to account for non-enzymatic degradation.

  • Time-Point Sampling:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is quenched by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated based on the t½ and the protein concentration used in the assay.

While specific metabolic pathways for 2,3-dihydro-1H-indene-5-carboxamide derivatives are not extensively documented in publicly available literature, we can infer potential routes based on the metabolism of structurally related indane and carboxamide-containing compounds.[7][8]

  • Oxidation: The indane ring is susceptible to hydroxylation, potentially at various positions on the aromatic and aliphatic portions. The cytochrome P450 (CYP) enzyme superfamily, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, are the likely catalysts for these reactions.[9][10][11]

  • Amide Hydrolysis: The carboxamide moiety may undergo hydrolysis, cleaving the molecule into the corresponding carboxylic acid and amine fragments.

  • N-dealkylation: If the carboxamide nitrogen is substituted, N-dealkylation is a possible metabolic route.

Plasma Protein Binding: The Free Drug Hypothesis

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, dictates its free concentration, which is the fraction available to interact with its target and be cleared from the body.[11]

  • Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Spiking: Pooled human plasma is spiked with the test compounds to the desired final concentrations (e.g., 1 µM). The final solvent concentration should be kept low (<1%) to avoid protein denaturation.

  • Dialysis Setup: The spiked plasma is added to the sample chamber of a RED device. An equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.

  • Incubation: The RED plate is sealed and incubated at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in both chambers is determined by a validated LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

It is crucial to determine if the 2,3-dihydro-1H-indene-5-carboxamide derivatives inhibit major CYP450 enzymes, as this can lead to clinically significant drug-drug interactions (DDIs).[12][13]

  • Incubation Setup: In a 96-well plate, human liver microsomes are incubated with a specific CYP isoform probe substrate and varying concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Quenching and Analysis: After a defined incubation period, the reaction is stopped, and the formation of the probe substrate's metabolite is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined.

Section 3: In Vivo Pharmacokinetic Evaluation in Rodent Models

Following promising in vitro data, the next logical step is to evaluate the pharmacokinetic behavior of the lead candidates in a living organism.[14] Rodent models, such as mice and rats, are commonly used for initial in vivo PK studies.

Study Design and Execution

A well-designed in vivo PK study is essential for obtaining meaningful and reproducible data.[9]

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk PK Analysis animal_acclimation Animal Acclimation formulation Formulation Preparation animal_acclimation->formulation iv_dose Intravenous (IV) Dosing formulation->iv_dose po_dose Oral (PO) Dosing formulation->po_dose blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_parameters Calculation of PK Parameters lcms_analysis->pk_parameters

Caption: Workflow of a typical rodent pharmacokinetic study.

  • Animal Acclimation and Housing: Male Sprague-Dawley rats are acclimated for at least one week in a controlled environment with ad libitum access to food and water.

  • Formulation: The 2,3-dihydro-1H-indene-5-carboxamide derivative is formulated in a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., saline with a co-solvent like PEG400 for IV, and a suspension in 0.5% methylcellulose for PO).

  • Dosing:

    • IV Group: A cohort of rats receives a single IV bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Another cohort receives a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.

Key Pharmacokinetic Parameters and Their Interpretation

The data obtained from in vivo studies are used to calculate several critical pharmacokinetic parameters.

ParameterDescriptionSignificance for 2,3-dihydro-1H-indene-5-carboxamide Derivatives
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half, indicating the duration of action.
CL ClearanceThe volume of plasma cleared of the drug per unit of time, reflecting the efficiency of elimination.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Section 4: Bioanalytical Method Development and Validation

The accuracy and reliability of pharmacokinetic data are critically dependent on the quality of the bioanalytical methods used to quantify the drug in biological matrices. For 2,3-dihydro-1H-indene-5-carboxamide derivatives, LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

Core Principles of a Validated LC-MS/MS Assay

A robust bioanalytical method should be validated according to regulatory guidelines to ensure its performance. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: Demonstrating a linear relationship between the instrument response and the known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: Ensuring the analyte is stable in the biological matrix under various storage and processing conditions.

Section 5: Data Synthesis and Decision Making

The culmination of the in vitro and in vivo pharmacokinetic profiling is the integration of all data to form a comprehensive understanding of the compound's behavior.

G cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_decision Decision Making met_stab Metabolic Stability candidate_selection Candidate Selection/Optimization met_stab->candidate_selection ppb Plasma Protein Binding ppb->candidate_selection cyp_inhib CYP450 Inhibition cyp_inhib->candidate_selection pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½, CL, Vd, F%) pk_params->candidate_selection

Caption: Integration of in vitro and in vivo data for decision making.

By correlating the in vitro ADME data with the in vivo pharmacokinetic parameters, researchers can build predictive models for human pharmacokinetics and make informed decisions about which 2,3-dihydro-1H-indene-5-carboxamide derivatives to advance into further preclinical development. This iterative process of design, synthesis, and pharmacokinetic profiling is the cornerstone of modern drug discovery.

References

  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. ACS Publications. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

  • Pharmacokinetic optimisation of novel indole-2-carboxamide cannabinoid CB1 antagonists. PubMed. [Link]

  • The Pharmacokinetic parameters important for agents to have excellent oral bioavailability of synthesized compounds. ResearchGate. [Link]

  • Pharmacokinetics and clinical pharmacology of indapamide. PubMed. [Link]

  • Galenic development and pharmacokinetic profile of indapamide sustained release 1.5 mg. PubMed. [Link]

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Bioinformation. [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health. [Link]

  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed. [Link]

  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. [Link]

  • Biochemistry, Cytochrome P450. National Institutes of Health. [Link]

  • Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits. National Institutes of Health. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. National Institutes of Health. [Link]

  • A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Royal Society of Chemistry. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]

  • Enantioseparation of the carboxamide-type synthetic cannabinoids N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl) - PubMed. PubMed. [Link]

  • 2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. PubMed. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. Semantic Scholar. [Link]

  • 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with Selective Affinity for the 5-HT4 Receptor: Synthesis and Structure−Affinity and Structure−Activity Relationships of a New Series of Partial Agonist and Antagonist Derivatives. Figshare. [Link]

  • Invivo, molecular docking, spectroscopy studies of (S)-2,3-Dihydro-5,7-dihydroxy-2(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one: A potential uptake PI3/AKT inhibitor. ResearchGate. [Link]

  • Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass. [Link]

  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... ResearchGate. [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. [Link]

  • Medicinal Chemistry of Indane Derivatives. Scribd. [Link]

Sources

Exploratory

Targeting DDR1 with 2,3-Dihydro-1H-Indene-5-Carboxamides: A Technical Guide to Receptor Binding Affinity and Inhibitor Design

Mechanistic Rationale: Scaffold Evolution and Target Selectivity Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that, unlike conventional RTKs activated by soluble peptide growth factors, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Scaffold Evolution and Target Selectivity

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that, unlike conventional RTKs activated by soluble peptide growth factors, is activated by extracellular triple-helical collagen 1. Dysregulation of DDR1 signaling is a primary driver of tumor progression, particularly in pancreatic cancer, where it promotes epithelial-mesenchymal transition (EMT) and extensive extracellular matrix remodeling 2.

Historically, the clinical translation of DDR1 inhibitors was severely hindered by poor kinome selectivity. Early generations of inhibitors frequently exhibited off-target binding to Tropomyosin receptor kinases (Trks), which raised significant concerns regarding potential neurotoxicity 2.

To overcome this critical safety hurdle, researchers utilized structure-based drug design to execute a "scaffold hop" from traditional isoindoline-based structures. By strategically moving the nitrogen atom out of the original isoindoline ring, the novel 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold was synthesized 2. This structural evolution successfully preserved the high-affinity binding to the DDR1 ATP pocket while effectively sparing Trks, offering a vastly improved and safer pharmacological profile [[3]]().

Quantitative Binding Affinity & Structure-Activity Relationship (SAR)

The receptor binding affinity of the 2,3-dihydro-1H-indene-5-carboxamide derivatives is exquisitely sensitive to stereochemistry and specific atomic interactions within the DDR1 active site.

The enantiomeric pair of compounds, 7c and 7d , perfectly illustrates the causality of spatial orientation in drug design. The R-isomer (Compound 7c) achieves highly favorable binding by forming a crucial hydrogen bond with the gatekeeper residue Thr701 , resulting in potent kinase inhibition ( IC50​ = 5.6 nM) 2. Conversely, the S-isomer (Compound 7d) lacks this optimal alignment, suffering a nearly 8-fold drop in potency ( IC50​ = 42.5 nM) due to suboptimal pocket integration [[2]]().

The optimized derivative, Compound 7f , tightly binds to the ATP-binding site with a dissociation constant ( Kd​ ) of 5.9 nM and suppresses kinase activity with an IC50​ of 14.9 nM 2. Crucially, KINOMEscan profiling against a panel of 468 kinases revealed extraordinary target selectivity, yielding an S(10) score of 0.015, confirming its status as a highly specific, Trk-sparing DDR1 inhibitor 2.

Table 1: Binding Affinity and Inhibition Profiles of Key Derivatives
CompoundStereochemistryDDR1 Kd​ (nM)DDR1 IC50​ (nM)Structural / Mechanistic Notes
7c R-isomerNot reported5.6Optimal H-bond formation with gatekeeper residue Thr701.
7d S-isomerNot reported42.5Suboptimal spatial alignment; weaker ATP-pocket binding.
7f Unspecified5.914.9Exceptional kinome selectivity; Trk-sparing profile.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds relies on orthogonal, self-validating assay systems. Below are the step-by-step methodologies used to determine the thermodynamic binding affinity and functional kinase inhibition.

Protocol 1: Thermodynamic Binding Affinity ( Kd​ ) Determination

Objective: To quantify the direct thermodynamic interaction between the 2,3-dihydro-1H-indene-5-carboxamide derivative and the DDR1 ATP-binding pocket. Causality & Design: We utilize an active-site dependent competition binding assay (e.g., KINOMEscan). Unlike enzymatic assays, this approach measures binding independently of ATP concentration, preventing Km​ fluctuations from skewing affinity data.

  • Kinase Preparation: Express recombinant human DDR1 kinase domains fused to T7 bacteriophage. Rationale: Phage display allows for highly sensitive downstream quantification via quantitative PCR (qPCR).

  • Bait Immobilization: Immobilize a known, broad-spectrum active-site directed ligand (bait) onto magnetic beads.

  • Equilibration & Competition: Incubate the DDR1-phage, the immobilized bait, and varying concentrations of the test compound (Compound 7f) in binding buffer.

    • Self-Validation Step: Include a DMSO vehicle (negative control) to establish maximum phage binding, and a pan-kinase inhibitor like staurosporine (positive control) to define the assay's lower limit of detection and rule out non-specific bead aggregation.

  • Elution & Quantification: Wash the beads extensively to remove unbound phage. Elute the bound phage and quantify using qPCR targeting the T7 genome. Rationale: The amount of bound phage is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Plot the qPCR signal against compound concentration using a 4-parameter logistic non-linear regression to calculate the exact Kd​ value.

Protocol 2: Functional Kinase Inhibition ( IC50​ ) Assay

Objective: To validate that the physical binding of the compound translates into functional suppression of DDR1 catalytic activity. Causality & Design: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. The ratiometric nature of TR-FRET eliminates compound auto-fluorescence interference, a common artifact in small-molecule screening.

  • Enzyme-Substrate Assembly: Combine recombinant human DDR1 kinase domain with a biotinylated peptide substrate in a standardized kinase reaction buffer.

  • Inhibitor Introduction: Add the 2,3-dihydro-1H-indene-5-carboxamide compound in a 10-point serial dilution.

    • Self-Validation Step: Calculate the Z'-factor using wells containing enzyme+ATP (maximum signal) and enzyme without ATP (minimum signal). A Z'-factor > 0.5 is strictly required to validate the statistical reliability of the plate before proceeding.

  • Catalytic Initiation: Initiate the reaction by adding ATP at exactly its apparent Km​ concentration. Rationale: Using the Km​ concentration ensures the assay is highly sensitive to competitive inhibitors while maintaining physiological relevance.

  • Detection Phase: Stop the reaction using EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phosphotyrosine antibodies and Streptavidin-APC.

  • Readout & Calculation: Measure the TR-FRET emission ratio (665 nm / 615 nm). Calculate the IC50​ using non-linear regression analysis.

Visualizing the Pharmacological Intervention

The following diagram maps the logical relationship between extracellular collagen activation, intracellular signaling, and the precise point of pharmacological intervention by Compound 7f.

DDR1_Inhibition cluster_0 Extracellular cluster_1 Cell Membrane & Cytosol Collagen Collagen Matrix DDR1 DDR1 Receptor Collagen->DDR1 Ligand Binding ATP_Pocket ATP Binding Pocket (Thr701 Gatekeeper) DDR1->ATP_Pocket Conformational Activation Signaling Downstream Signaling (Autophosphorylation) ATP_Pocket->Signaling ATP Hydrolysis EMT Pancreatic Cancer Progression & EMT Signaling->EMT Cellular Response Inhibitor 2,3-dihydro-1H-indene- 5-carboxamide (7f) Inhibitor->ATP_Pocket Competitive Binding (Kd = 5.9 nM)

Mechanism of DDR1 inhibition by 2,3-dihydro-1H-indene-5-carboxamide derivatives.

Conclusion

The evolution of the 2,3-dihydro-1H-indene-5-carboxamide scaffold represents a masterclass in structure-based drug design. By meticulously addressing the spatial requirements of the DDR1 ATP-binding pocket—specifically targeting the Thr701 gatekeeper residue—researchers have successfully decoupled potent DDR1 inhibition from Trk-mediated neurotoxicity. With low-nanomolar binding affinities and robust functional suppression of EMT pathways, these compounds stand as highly promising candidates for the targeted treatment of pancreatic cancer and fibrotic disorders.

References

  • Title: 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer Source: International Journal of Molecular Sciences (via PMC - National Institutes of Health) URL: [Link]

Sources

Foundational

Toxicological and Pharmacokinetic Evaluation of 2,3-Dihydro-1H-Indene-5-Carboxamide Derivatives in Animal Models

Executive Summary The 2,3-dihydro-1H-indene-5-carboxamide (indane-5-carboxamide) scaffold has emerged as a privileged pharmacophore in modern oncology, serving as the structural core for highly potent kinase inhibitors a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydro-1H-indene-5-carboxamide (indane-5-carboxamide) scaffold has emerged as a privileged pharmacophore in modern oncology, serving as the structural core for highly potent kinase inhibitors and autophagy-tethering compounds (ATTECs). Notably, this scaffold is the foundation for best-in-class Bcr-Abl inhibitors (e.g., CT-721) used in Chronic Myeloid Leukemia (CML)[1] and highly selective Discoidin Domain Receptor 1 (DDR1) inhibitors (e.g., Compound 7f) targeting pancreatic cancer[2].

However, translating these potent molecules from in vitro discovery to in vivo application requires rigorous toxicological evaluation. Early iterations of kinase inhibitors often suffered from severe off-target neurotoxicity and hepatotoxicity. This technical guide provides an authoritative, step-by-step framework for evaluating the toxicological, pharmacokinetic (PK), and toxicokinetic (TK) profiles of 2,3-dihydro-1H-indene-5-carboxamide derivatives in preclinical animal models.

Mechanistic Rationale: Engineering Out Toxicity

The transition from early lead compounds to optimized 2,3-dihydro-1H-indene-5-carboxamide derivatives is driven by the need to eliminate off-target toxicity.

For instance, early DDR1 inhibitors exhibited significant off-target binding to Tropomyosin receptor kinases (TrkA, TrkB, TrkC), raising severe neurotoxicity concerns[2]. By analyzing the binding modes within the adenosine triphosphate (ATP)-binding site, researchers discovered that moving the nitrogen atom out of the original isoindoline ring to form 2-amino-2,3-dihydro-1H-indene-5-carboxamide enantiomers drastically altered the hydrogen-bonding network[2]. This structural shift allowed the compound to form a favorable hydrogen bond with the gatekeeper residue Thr701 in DDR1, while sterically clashing with Trk receptors, thereby engineering out neurotoxicity[2].

Pathway Compound 2,3-dihydro-1H-indene- 5-carboxamide Scaffold DDR1 DDR1 Kinase (Pancreatic Cancer) Compound->DDR1 Inhibits (IC50 14.9 nM) BcrAbl Bcr-Abl Kinase (CML) Compound->BcrAbl Inhibits Trk TrkA/B/C Receptors (Off-Target Neurotoxicity) Compound->Trk Sparing Design Efficacy1 Suppressed EMT & Colony Formation DDR1->Efficacy1 Efficacy2 Apoptosis & Tumor Regression BcrAbl->Efficacy2 Tox Neurotoxicity Avoided (Trk-Sparing Design) Trk->Tox

Mechanistic pathway of 2,3-dihydro-1H-indene-5-carboxamide derivatives.

Quantitative Data Presentation: PK and Toxicity Profiling

To understand the in vivo behavior of these compounds, we must analyze their pharmacokinetic parameters alongside their off-target inhibition profiles. The tables below summarize the critical data that dictate the dosing regimens and safety margins in animal models.

Table 1: Pharmacokinetic & Hepatotoxicity Parameters in Sprague-Dawley (SD) Rats

Data demonstrates that optimized derivatives like CT-721 exhibit slow metabolism and high plasma exposure without inducing liver CYP450 toxicity[3].

CompoundTarget T1/2​ (h) Tmax​ (h)AUC ( hr∗ng/mL )CYP450 IC50​ Systemic Toxicity Profile
CT-721 Bcr-Abl8.836.675424> 10 µMSuperior safety to Ponatinib; no severe hepatotoxicity[1]
LLC355 DDR1 (ATTEC)4.22.03150N/AWell tolerated; no signs of toxicity in PK studies[4]
Table 2: Kinase Selectivity & Neurotoxicity Avoidance

Comparison of early-generation inhibitors versus the optimized 2-amino-2,3-dihydro-1H-indene-5-carboxamide (Compound 7f)[2].

CompoundDDR1 IC50​ (nM)TrkA IC50​ (nM)TrkB IC50​ (nM)TrkC IC50​ (nM)Neurotoxicity Risk
Compound 6 10.568.436.830.2High (Off-target binding)
Compound 7f 14.9> 1000> 1000> 1000Low (Trk-sparing design)

Self-Validating Experimental Protocols

To ensure data integrity, every toxicological workflow must be designed as a self-validating system. The following protocols detail the methodologies for evaluating 2,3-dihydro-1H-indene-5-carboxamide derivatives.

Protocol A: In Vivo Pharmacokinetic and Hepatotoxicity Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile while screening for liver enzyme inhibition. Causality: High systemic clearance or rapid metabolism limits the drug's presence at the tumor site. Conversely, potent CYP450 inhibition leads to severe drug-drug interactions and hepatotoxicity.

  • Animal Preparation: Fast male Sprague-Dawley (SD) rats (200-250g) for 12 hours prior to dosing to eliminate food-drug absorption variables.

  • Compound Administration: Administer the compound (e.g., CT-721) via oral gavage (PO) at 10 mg/kg formulated in 0.5% methylcellulose.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • LC-MS/MS Quantification: Extract plasma using protein precipitation (acetonitrile).

    • Self-Validation Check: Spike all samples with a stable isotope-labeled internal standard prior to extraction. If the internal standard recovery deviates by >15%, the extraction batch is invalidated and must be repeated.

  • CYP450 Inhibition Assay (Hepatotoxicity): Incubate the compound with rat liver microsomes and specific substrates for CYP1A2, CYP2C9, CYP2D6, and CYP3A4.

    • Self-Validation Check: Include Ketoconazole as a positive control for CYP3A4 inhibition. The assay is only valid if Ketoconazole yields an IC50​ < 0.1 µM.

Protocol B: Orthotopic Xenograft Toxicity & Efficacy Evaluation

Objective: To evaluate the maximum tolerated dose (MTD) and therapeutic index of the compound in a tumor-bearing model. Causality: Orthotopic models (e.g., Pan02 cells in the pancreas) replicate the tumor microenvironment better than subcutaneous models, providing a more accurate assessment of how the drug penetrates dense fibrotic tissues and its localized toxicity[2].

  • Tumor Inoculation: Inject 5×105 Pan02 (pancreatic cancer) or K562 (CML) cells orthotopically into 6–8 week-old C57BL/6 mice[2].

  • Dosing Regimen: After 14 days of engraftment, randomize mice into Vehicle, Low Dose (5 mg/kg), Medium Dose (15 mg/kg), and High Dose (45 mg/kg) groups. Administer daily via oral gavage.

  • Systemic Toxicity Monitoring:

    • Self-Validation Check: Weigh animals bi-weekly. A body weight loss of >10% acts as an internal trigger to halt dosing for that specific subject, differentiating systemic compound toxicity from late-stage tumor cachexia.

  • Histopathology: At day 28, sacrifice the animals. Harvest the liver, kidneys, heart, and brain. Perform H&E staining to assess cellular necrosis or tissue architecture disruption.

Workflow Admin In Vivo Admin (Oral/IV) PK PK Blood Sampling (t1/2, AUC, Cmax) Admin->PK CYP CYP450 Panel (Hepatotoxicity) Admin->CYP Xenograft Xenograft/Orthotopic Efficacy Models PK->Xenograft Dose Selection Histo Tissue Histopathology & Safety Profiling Xenograft->Histo

In vivo toxicological and pharmacokinetic evaluation workflow.

Conclusion

The 2,3-dihydro-1H-indene-5-carboxamide scaffold represents a highly tunable pharmacophore. As demonstrated by CT-721 and Compound 7f, strategic structural modifications—such as shifting nitrogen atoms to avoid Trk binding—can completely alter the toxicological profile of the molecule[2]. By employing self-validating in vivo protocols, drug development professionals can accurately map the therapeutic window, ensuring that potent kinase inhibition does not come at the cost of systemic hepatotoxicity or neurotoxicity.

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of 2,3-dihydro-1H-indene-5-carboxamide Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] The functionalization of this core, particularly with a carboxamide group at the 5-position, provides a versatile platform for developing novel therapeutics, including inhibitors for targets like Discoidin Domain Receptor 1 (DDR1).[4] Understanding the three-dimensional structure of these molecules and their complexes at an atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structures.[5][6][7] This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 2,3-dihydro-1H-indene-5-carboxamide and its complexes, from synthesis and crystallization to data analysis and interpretation.

Introduction: The Significance of the Indane-Carboxamide Scaffold

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, offers a rigid yet three-dimensional framework that can be strategically modified to interact with biological targets. The incorporation of a carboxamide group introduces a key hydrogen bonding motif, crucial for molecular recognition and binding affinity.[8] Carboxamide derivatives are known to form robust intermolecular interactions, influencing crystal packing and the overall solid-state properties of a compound.[9][10][11]

The 2,3-dihydro-1H-indene-5-carboxamide core, in particular, has been identified as a valuable pharmacophore in the development of kinase inhibitors and other therapeutic agents.[4][12] A detailed understanding of its crystal structure and the complexes it forms with co-formers or target proteins is essential for:

  • Optimizing Drug-Target Interactions: Visualizing the precise binding mode allows for the design of more potent and selective inhibitors.

  • Improving Physicochemical Properties: Co-crystallization with suitable co-formers can enhance solubility, stability, and bioavailability.[13][14][15]

  • Intellectual Property Protection: A well-characterized crystal structure provides a strong foundation for patent claims.

This guide will walk through the critical steps of obtaining and interpreting the crystal structure of these important pharmaceutical compounds.

Synthesis of 2,3-dihydro-1H-indene-5-carboxamide and its Derivatives

The synthesis of the target carboxamide and its derivatives typically begins with commercially available 2,3-dihydro-1H-indene or a related precursor. A common synthetic route involves the Friedel-Crafts acylation of the indane core, followed by oxidation and amidation.

A generalized synthetic scheme is presented below. Specific reagents and conditions may vary depending on the desired substituents.[16]

Synthesis_Workflow Indane 2,3-dihydro-1H-indene Acylated 5-acyl-2,3-dihydro-1H-indene Indane->Acylated Friedel-Crafts Acylation (e.g., Acyl chloride, AlCl3) CarboxylicAcid 2,3-dihydro-1H-indene-5-carboxylic acid Acylated->CarboxylicAcid Oxidation (e.g., KMnO4) Carboxamide 2,3-dihydro-1H-indene-5-carboxamide CarboxylicAcid->Carboxamide Amidation (e.g., SOCl2, then NH3 or amine) Complex Carboxamide Complex Carboxamide->Complex Co-crystallization (with co-former)

Caption: Generalized synthetic workflow for 2,3-dihydro-1H-indene-5-carboxamide and its complexes.

Step-by-Step Synthesis Protocol (Illustrative Example):

  • Friedel-Crafts Acylation: To a stirred solution of 2,3-dihydro-1H-indene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride). Cool the mixture in an ice bath and slowly add the desired acyl chloride. Allow the reaction to proceed to completion.

  • Oxidation: The resulting ketone is then oxidized to the corresponding carboxylic acid. A common method involves using a strong oxidizing agent like potassium permanganate.

  • Amidation: The carboxylic acid is converted to the carboxamide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ammonia or a primary/secondary amine.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in structure determination.[5] For 2,3-dihydro-1H-indene-5-carboxamide and its complexes, several crystallization techniques can be employed. The choice of method and solvent is crucial and often requires empirical screening.

Common Crystallization Techniques:

TechniqueDescriptionSuitability
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[17]Good for moderately soluble compounds in volatile solvents.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile precipitant. The precipitant vapor diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[18]Effective for small quantities and for screening multiple solvent/precipitant systems.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Suitable for compounds with a significant temperature-dependent solubility.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface.Useful for sensitive compounds that may decompose at higher temperatures.
Microbatch Under-Oil Small droplets of the aqueous solution of water-soluble organic salts are placed under a layer of oil. Slow evaporation of water leads to crystallization.[19]High-throughput screening for water-soluble compounds.
Encapsulated Nanodroplet Crystallization (ENaCt) A high-throughput automated method where nanoliter-scale droplets of the analyte in an organic solvent are injected into an inert oil. Slow solvent loss leads to crystallization.[5][19]Ideal for very small sample quantities.

Co-crystallization Strategy:

To form complexes, the 2,3-dihydro-1H-indene-5-carboxamide is co-crystallized with a selected co-former. The choice of co-former is critical and is often guided by principles of supramolecular chemistry, such as hydrogen bonding rules and pKa considerations.[13][14][20] Carboxylic acids and other amides are common co-formers for carboxamides.[13][15][21]

Experimental Protocol for Crystallization Screening:

  • Solubility Screening: Determine the solubility of the compound in a range of solvents with varying polarities.

  • Prepare Stock Solutions: Prepare saturated or near-saturated solutions of the carboxamide and any co-formers.

  • Set up Crystallization Plates: Utilize 96-well crystallization plates to screen a wide range of conditions (solvents, precipitants, temperatures, and concentrations) in parallel.

  • Incubation and Observation: Store the plates in a vibration-free environment and monitor for crystal growth over time using a microscope.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using SCXRD.[7] This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall molecular geometry.[7]

SCXRD_Workflow Crystal Single Crystal Selection Mounting Crystal Mounting Crystal->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection:

The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from various orientations.[7][22] The diffracted X-rays are recorded by a detector. Modern diffractometers automate the process of data collection strategy and execution.[23][24]

Data Processing:

The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.[22][25] This involves:

  • Indexing: Assigning Miller indices (h, k, l) to each diffraction spot.

  • Integration: Measuring the intensity of each reflection.

  • Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-equivalent reflections.

Structure Solution and Refinement:

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. Computational methods are used to solve the phase problem and generate an initial electron density map. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[7]

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

While SCXRD is the gold standard for structure determination, it requires single crystals. For materials that are only available as powders, Powder X-ray Diffraction (PXRD) is an invaluable tool. The Rietveld refinement method can be used to analyze PXRD data to obtain detailed structural information.[26][27][28] This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental powder pattern.[26][27][29][30]

Analysis and Interpretation of the Crystal Structure

Once the crystal structure is solved and refined, a wealth of information can be extracted.

Visualization and Molecular Geometry:

Software such as Mercury, VESTA, or Olex2 can be used to visualize the crystal structure in 3D.[31][32][33] This allows for the detailed examination of:

  • Bond Lengths and Angles: Comparing these to standard values can reveal strain or unusual bonding.

  • Conformation: Determining the preferred conformation of the flexible parts of the molecule.

  • Stereochemistry: Unambiguously assigning the absolute configuration of chiral centers.

Intermolecular Interactions and Crystal Packing:

A key aspect of crystal structure analysis is understanding the non-covalent interactions that govern how molecules pack in the solid state. These interactions include:

  • Hydrogen Bonds: The carboxamide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), and these interactions are expected to play a dominant role in the crystal packing of 2,3-dihydro-1H-indene-5-carboxamide complexes.[8]

  • π-π Stacking: The aromatic indane ring can participate in π-π stacking interactions with neighboring molecules.

  • van der Waals Forces: These weaker interactions also contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[34][35][36][37][38] It maps the close contacts between molecules, providing a "fingerprint" of the crystal packing. The analysis can reveal the relative contributions of different types of interactions to the overall crystal stability.

Conclusion

The crystal structure analysis of 2,3-dihydro-1H-indene-5-carboxamide complexes is a multi-faceted process that combines organic synthesis, advanced crystallization techniques, and sophisticated diffraction methods. A thorough understanding of the three-dimensional structure of these compounds is indispensable for modern drug discovery and development. The insights gained from these studies provide a rational basis for the design of new and improved therapeutic agents.

References

  • Rietveld refinement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

  • What are the freely available crystal-structure visualization softwares? (2020, May 8). ResearchGate. Retrieved from [Link]

  • X-ray Diffraction - What is Rietveld refinement? (n.d.). MyScope. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(11), 1635-1642. Retrieved from [Link]

  • Warren, M. R., & Chalmers, J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1868-1887. Retrieved from [Link]

  • Mondal, B., Puschmann, H., & Samanta, S. (2014). Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA. Journal of Chemical Sciences, 126(6), 1749-1758. Retrieved from [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2022). Scientific Research Publishing. Retrieved from [Link]

  • Software / Webpages. (n.d.). The Fascination of Crystals and Symmetry - WordPress.com. Retrieved from [Link]

  • Rietveld refinement guidelines. (1999). Journal of Applied Crystallography, 32(1), 36-50. Retrieved from [Link]

  • Li, X.-Z. (2020). SVAT4: a computer program for visualization and analysis of crystal structures. Acta Crystallographica Section A: Foundations and Advances, 76(Pt 3), 297–303. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). DocPlayer. Retrieved from [Link]

  • Free Crystal Structure Visualization Software. (n.d.). CCDC. Retrieved from [Link]

  • CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.). CrystalMaker Software. Retrieved from [Link]

  • Warren, M. R., & Chalmers, J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1868-1887. DOI:10.1039/D2CS00697A
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Retrieved from [Link]

  • Sanchez-Ponce, R., et al. (2020). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E, 76(11), 1735-1740. Retrieved from [Link]

  • Evans, G. (2014). X-ray data processing. Essays in Biochemistry, 56, 61-73. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). CD-Crystallography. Retrieved from [Link]

  • Lange, J. J. M., et al. (2021). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Molecules, 26(18), 5606. Retrieved from [Link]

  • Tsiper, E. V., & Tsiper, V. A. (2020). Rietveld Refinement for Macromolecular Powder Diffraction. Crystal Growth & Design, 20(12), 7687-7699. Retrieved from [Link]

  • Clegg, W., & Teat, S. J. (2019). Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 149-167). Royal Society of Chemistry. Retrieved from [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]

  • Wang, Y., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry, 62(15), 7057-7073. Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate. Retrieved from [Link]

  • Mondal, B., et al. (2015). Synthesis, characterization, crystal structure and DNA-binding study of four cadmium(II) pyridine-carboxamide complexes. Journal of Chemical Sciences, 127(1), 107-115. Retrieved from [Link]

  • Transition metal carboxamide complex. (n.d.). In Wikipedia. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 29(1), 73. Retrieved from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. Retrieved from [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. Retrieved from [Link]

  • Kumar, S., & Nanda, A. (2018). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Crystals, 8(4), 154. Retrieved from [Link]

  • Yadav, S., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 108(12), 3677-3691. Retrieved from [Link]

  • Lee, J. H., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 138, 986-1000. Retrieved from [Link]

  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Retrieved from [Link]

  • Srirambhatla, V. K., et al. (2013). Temozolomide Cocrystals with Carboxamide Coformers. Crystal Growth & Design, 13(5), 2056-2065. Retrieved from [Link]

  • Al-Dhfyan, A., & Al-Kassas, R. (2023). Co-Crystallization Techniques for Improving Nutraceutical Absorption and Bioavailability. Pharmaceutics, 15(2), 629. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Retrieved from [Link]

  • Alhammid, A. A., & Al-Zoubi, R. M. (2022). A Review of Coformer Utilization in Multicomponent Crystal Formation. Crystals, 12(12), 1761. Retrieved from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved from [Link]

  • 1h-indene-5-carboxamide, 2,3-dihydro-n-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-. (n.d.). PubChemLite. Retrieved from [Link]

  • N-(3-benzenesulfonamidophenyl)-2,3-dihydro-1H-indene-5-carboxamide. (n.d.). Chemspace. Retrieved from [Link]

  • 1H-Indene, 2,3-dihydro-5-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1H-Indene-2-carboxamide, 2,3-dihydro-5-methoxy-. (n.d.). NextSDS. Retrieved from [Link]

Sources

Foundational

Unraveling the Biotransformation of 2,3-Dihydro-1H-indene-5-carboxamide: An In Vivo MetID Framework

As drug discovery pipelines increasingly focus on targeted kinase inhibition, the 2,3-dihydro-1H-indene-5-carboxamide (indane-5-carboxamide) scaffold has emerged as a highly privileged pharmacophore. It is prominently fe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on targeted kinase inhibition, the 2,3-dihydro-1H-indene-5-carboxamide (indane-5-carboxamide) scaffold has emerged as a highly privileged pharmacophore. It is prominently featured in novel Discoidin Domain Receptor (DDR1/DDR2) inhibitors designed to combat pancreatic and non-small cell lung cancers[1]. However, despite high in vitro potency, these derivatives frequently exhibit pronounced metabolic liabilities and poor pharmacokinetic (PK) profiles in vivo[1].

To optimize this scaffold, drug development professionals must transition from empirical screening to mechanistic metabolite identification (MetID). As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating analytical framework for mapping the in vivo metabolic fate of indane-5-carboxamide derivatives using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

The Mechanistic Landscape: Cytochrome P450 and Conjugation

The biotransformation of xenobiotics is a sequential, enzyme-driven process designed to increase molecular polarity for biliary or renal excretion.

Phase I Metabolism (Functionalization): The cytochrome P450 (CYP450) superfamily—predominantly localized in the hepatic endoplasmic reticulum—drives the oxidative clearance of lipophilic drugs[2]. For the indane-5-carboxamide scaffold, CYP450 enzymes (specifically CYP3A4 and CYP2D6) catalyze two primary reactions[3]:

  • Benzylic Hydroxylation: The C1 and C3 positions of the 2,3-dihydro-1H-indene (indane) ring contain relatively weak benzylic C-H bonds. CYP450-mediated hydrogen abstraction followed by oxygen rebound readily yields mono- and di-hydroxylated metabolites (+15.9949 Da or +31.9898 Da).

  • N-Dealkylation: If the carboxamide nitrogen is substituted (e.g., with a pyridinyl-methyl group), CYP450 mediates oxidative N-dealkylation, stripping the side chain to leave a primary amide.

Phase II Metabolism (Conjugation): Following Phase I functionalization, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) append bulky, highly polar glucuronic acid moieties (+176.0321 Da) to the newly formed hydroxyl groups, flagging the molecule for rapid elimination.

Biotransformation Parent 2,3-dihydro-1H-indene- 5-carboxamide (Parent) CYP CYP450 Enzymes (Phase I) Parent->CYP Oxidation M1 Hydroxylated Indane (+15.9949 Da) CYP->M1 M2 N-Dealkylated Amide (-R group) CYP->M2 UGT UGT Enzymes (Phase II) M3 O-Glucuronide (+176.0321 Da) UGT->M3 M1->UGT Conjugation

Fig 1: Proposed CYP450-mediated Phase I and UGT-mediated Phase II biotransformation pathways.

High-Resolution Analytical Architecture

Identifying trace metabolites within complex biological matrices (plasma, urine, feces) requires exceptional sensitivity and mass accuracy. We deploy a UHPLC-Q-Exactive Plus Orbitrap MS system for this purpose[4].

The Causality of the Approach:

  • Orbitrap HRMS: Provides sub-5 ppm mass accuracy. This is non-negotiable for MetID, as it allows us to distinguish true metabolites from isobaric endogenous lipids based on exact isotopic fine structure[5].

  • Data-Dependent Acquisition (dd-MS2): The instrument continuously scans the full mass range (Full MS). When an ion matching the parent drug's mass defect is detected, the quadrupole isolates it, and the HCD (Higher-energy Collisional Dissociation) cell fragments it. This yields a structural fingerprint that localizes the exact site of metabolism (e.g., confirming whether hydroxylation occurred on the indane ring vs. the carboxamide side-chain).

Self-Validating Experimental Protocols

A robust MetID protocol must be a self-validating system. To prevent false positives from endogenous biological noise, every experimental cohort must be paired with a vehicle-dosed control group. Any peak identified as a "metabolite" must be mathematically absent in the vehicle control.

Step-by-Step Methodology

Step 1: In Vivo Dosing and Matrix Collection

  • Acclimate male Sprague-Dawley rats (n=6) in metabolic cages for 48 hours.

  • Divide into two cohorts: Cohort A (Vehicle Control) and Cohort B (Dosed).

  • Administer the indane-5-carboxamide derivative (e.g., 10 mg/kg IV or 30 mg/kg PO) to Cohort B.

  • Collect blood via the jugular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g (4°C) for 10 min to harvest plasma.

  • Collect pooled urine and feces over a 0–24 h interval over dry ice to prevent ex vivo degradation.

Step 2: Metabolic Quenching and Sample Preparation Causality: Enzymes in raw biofluids will continue to degrade the drug ex vivo. We use cold organic solvents to instantaneously precipitate proteins and quench enzymatic activity, ensuring the sample reflects a true in vivo snapshot.

  • Plasma/Urine: Aliquot 50 µL of the biological sample into a pre-chilled Eppendorf tube.

  • Add 150 µL (3:1 v/v) of ice-cold Acetonitrile (ACN) containing an internal standard.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean vial, evaporate under nitrogen, and reconstitute in 50 µL of 5% ACN in water for injection.

  • Feces: Homogenize 1g of feces in 3 mL of 50% aqueous ethanol before applying the ACN precipitation step[6].

Step 3: UHPLC-HRMS/MS Acquisition

  • Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Run a 15-minute step-gradient using Water (0.1% Formic Acid) and ACN (0.1% Formic Acid). Logic: Polar glucuronides will elute early (2-4 mins), while the lipophilic parent compound will elute late (8-10 mins).

  • Operate the Q-Exactive Orbitrap in positive electrospray ionization (ESI+) mode. Set Full MS resolution to 70,000 and dd-MS2 resolution to 17,500[6].

Step 4: Mass Defect Filtering (MDF) and Data Mining

  • Import raw data into metabolite identification software (e.g., Compound Discoverer).

  • Apply a Mass Defect Filter (MDF) window of ±50 mDa around the exact mass of the parent compound[5]. Logic: Phase I and II biotransformations shift the nominal mass, but the decimal mass (mass defect) remains highly conserved. MDF computationally subtracts 95% of the endogenous matrix background, isolating the drug-related material.

  • Perform background subtraction using the vehicle-dosed control samples to validate true metabolites.

MetID_Workflow Dosing In Vivo Dosing (Vehicle vs. Drug) Collection Biofluid Collection (Plasma, Urine, Feces) Dosing->Collection Time-course Quenching Metabolic Quenching & Protein Precipitation Collection->Quenching Cold ACN LCMS UHPLC-Q-Exactive HRMS (Full MS / dd-MS2) Quenching->LCMS Supernatant MDF Mass Defect Filtering & Data Mining LCMS->MDF Raw Data Elucidation Structural Elucidation (Metabolite ID) MDF->Elucidation Fragment Analysis

Fig 2: End-to-end in vivo MetID workflow utilizing UHPLC-HRMS and Mass Defect Filtering.

Quantitative Data Presentation

By applying the aforementioned workflow, researchers can map the metabolic profile of the target compound. Below is a structured summary of the quantitative mass shifts and biotransformation pathways typically observed for the 2,3-dihydro-1H-indene-5-carboxamide scaffold in vivo.

Table 1: Putative In Vivo Metabolites of 2,3-dihydro-1H-indene-5-carboxamide Derivatives

Metabolite CodeBiotransformation PathwayFormula ShiftExact Mass Shift (Da)Predominant Matrix
M0 (Parent) N/AN/A0.0000Plasma, Feces
M1 Mono-hydroxylation (Indane ring)+O+15.9949Plasma, Urine
M2 Di-hydroxylation+O₂+31.9898Urine
M3 N-Dealkylation (Amide cleavage)-CₙH₂ₙVariableUrine, Feces
M4 Glucuronidation (of M1)+C₆H₈O₇+176.0321Urine, Bile
M5 Sulfation (of M1)+SO₃+79.9568Urine

Note: The exact mass shift is calculated based on monoisotopic mass. The presence of M4 and M5 in urine confirms that Phase I hydroxylation serves as a necessary prerequisite for Phase II clearance in this scaffold.

References

  • Source: PubMed Central (PMC)
  • Hepatic Drug Metabolism and Cytochrome P450 Source: OpenAnesthesia URL
  • Metabolites Identification and Mechanism Prediction of Neobavaisoflavone In Vitro and In Vivo of Rats through UHPLC-Q-Exactive Plus Orbitrap MS Source: MDPI URL
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL
  • Rapid identification of chemical profiles in vitro and in vivo...
  • Metabolite Identification by Mass Spectrometry Source: International Journal of Pharmaceutical Research and Allied Sciences URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 2,3-Dihydro-1H-indene-5-carboxamide Derivatives for Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Discoidin Domain Receptor 1 (DDR1) Inhibitor Development for Pancreatic Cancer Introduction and Mechanistic Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Discoidin Domain Receptor 1 (DDR1) Inhibitor Development for Pancreatic Cancer

Introduction and Mechanistic Rationale

The 2,3-dihydro-1H-indene-5-carboxamide scaffold has emerged as a highly privileged pharmacophore in the design of target-specific kinase inhibitors. Specifically, 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been engineered as potent, Trks-sparing inhibitors of Discoidin Domain Receptor 1 (DDR1) [1]. DDR1 is a receptor tyrosine kinase activated by collagen, playing a critical role in driving epithelial-mesenchymal transition (EMT) and cadherin switching in pancreatic ductal adenocarcinoma.

By utilizing the indene-5-carboxamide core, researchers can achieve exceptional target specificity. For instance, optimized derivatives (such as Compound 7f) bind to DDR1 with a Kd​ of 5.9 nM and spare a panel of over 400 non-mutated kinases [1].

Pathway Collagen Extracellular Collagen DDR1 DDR1 Kinase Activation Collagen->DDR1 EMT Cadherin Switching & EMT DDR1->EMT Cancer Pancreatic Tumorigenesis EMT->Cancer Inhibitor Indene-5-carboxamide Scaffold (e.g., 7f) Inhibitor->DDR1 Potent Inhibition

Figure 1: Mechanistic signaling pathway of DDR1 and its targeted inhibition by the indene-5-carboxamide scaffold.

Experimental Protocol: Amidation of Indene-5-carboxylate

The synthesis of the carboxamide linkage is a critical step in generating the final active pharmaceutical ingredient (API). The following protocol details the coupling of a methyl 2,3-dihydro-1H-indene-5-carboxylate derivative with a substituted aniline (e.g., 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) to form the target indene-5-carboxamide [1].

Principle and Causality

Direct amidation of unactivated esters with anilines is notoriously difficult due to the poor nucleophilicity of anilines and the relative stability of the ester. To overcome this activation barrier without requiring harsh saponification and subsequent peptide-coupling reagents, this protocol utilizes Potassium tert-butoxide (t-BuOK) .

  • Causality of Base Selection: t-BuOK acts as a strong, sterically hindered base that deprotonates the aniline to form a highly nucleophilic anilide anion, which readily attacks the ester carbonyl.

  • Causality of Temperature Control: The reaction is initiated at -20 °C to prevent unwanted side reactions (such as ester enolization or degradation of the starting materials) before allowing it to warm to room temperature for thermodynamic completion.

Step-by-Step Synthesis Workflow

Reagents Required:

  • Methyl (R)-2-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxylate (0.19 mmol)

  • Substituted aniline (0.19 mmol)

  • Potassium tert-butoxide (t-BuOK) (0.56 mmol, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (1.0 mL)

  • Ethyl Acetate (EtOAc) and Ice-water

Procedure:

  • System Preparation: Flame-dry a reaction vial under inert gas (Argon or N2​ ). Rationale: Absolute exclusion of moisture is required to prevent the competitive hydrolysis of the methyl ester to a carboxylic acid by the t-BuOK.

  • Dissolution: Dissolve the indene-5-carboxylate (50 mg, 0.19 mmol) and the substituted aniline (45 mg, 0.19 mmol) in 1 mL of anhydrous THF.

  • Low-Temperature Activation: Cool the mixture to -20 °C using a dry ice/ethylene glycol bath. Slowly add t-BuOK (64 mg, 0.56 mmol) in portions. Rationale: Slow addition controls the exothermic deprotonation, maintaining the kinetic stability of the intermediates.

  • Propagation: Remove the cooling bath and allow the reaction mixture to stir overnight at room temperature (rt).

  • Quenching: Quench the reaction by adding crushed ice-water directly to the mixture. Rationale: Water neutralizes the remaining t-BuOK and protonates the resulting amide anion, crashing out the crude product while solubilizing inorganic salts.

  • Extraction & Purification: Extract the aqueous layer three times with EtOAc. Combine the organic layers, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 2,3-dihydro-1H-indene-5-carboxamide derivative.

Synthesis Step1 Dissolve Ester & Aniline in Dry THF Step2 Add t-BuOK at -20 °C Step1->Step2 Step3 Stir Overnight at Room Temp Step2->Step3 Step4 Quench (Ice-Water) & Extract (EtOAc) Step3->Step4

Figure 2: Step-by-step synthetic workflow for the amidation of indene-5-carboxylate.

Self-Validating Analytical Systems

To ensure the trustworthiness of the synthesized protocol, every batch of the indene-5-carboxamide must undergo rigorous self-validating analytical checks. The protocol is considered successful only when the following parameters are met [1]:

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass. For example, the theoretical [M+H]+ for compound 7f is 465.1645; experimental validation must fall within ±0.0005 Da (e.g., found 465.1642).

  • Nuclear Magnetic Resonance (NMR): 1H NMR must show the characteristic amide proton shift (typically δ > 10.0 ppm in DMSO- d6​ ) and the intact indene aliphatic protons ( δ 3.0–3.5 ppm).

  • HPLC Purity: A minimum of >95% purity must be achieved (e.g., via MeOH/ H2​O gradient) before proceeding to in vitro biological assays.

Quantitative Biological Validation Data

Synthesized derivatives utilizing this protocol exhibit robust, reproducible biological metrics. Below is a summary of the quantitative data for benchmark compounds synthesized via this route [1]:

Compound IDSubstitution ProfileDDR1 IC50​ (nM)DDR1 Kd​ (nM)Kinase Selectivity
7c (R)-N-(3-(...)-5-(CF3)phenyl)-2-(pyrimidin-5-ylamino)...Highly ActiveN/AHigh
7e 2-Methyl-N-(3-(...)-5-(CF3)phenyl)-2-(pyrimidin-5-ylamino)...Highly ActiveN/AHigh
7f (R)-2-(Methyl(pyrimidin-5-yl)amino)-N-(...)...14.9 5.9 >400 kinases spared

Table 1: Summary of biological efficacy for selected 2,3-dihydro-1H-indene-5-carboxamide derivatives.

References

  • Title: 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Preparation and In Vitro Application of 2,3-Dihydro-1H-indene-5-carboxamide-Based DDR1 Inhibitors

Executive Summary Discoidin Domain Receptor 1 (DDR1) is a collagen-activated receptor tyrosine kinase heavily implicated in tumor progression, extracellular matrix remodeling, and metastasis—particularly in pancreatic ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Discoidin Domain Receptor 1 (DDR1) is a collagen-activated receptor tyrosine kinase heavily implicated in tumor progression, extracellular matrix remodeling, and metastasis—particularly in pancreatic cancer. Historically, early-generation DDR1 inhibitors exhibited off-target neurotoxicity due to cross-reactivity with Tropomyosin receptor kinases (TrkA/B/C). The structural evolution of the 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold, specifically the optimized derivative known as Compound 7f , resolved this bottleneck by providing a highly selective, Trks-sparing DDR1 inhibitor [1].

This application note provides researchers and drug development professionals with a comprehensive, self-validating protocol for the reconstitution, storage, and in vitro application of indene-5-carboxamide stock solutions for cell culture assays.

Mechanistic Grounding & Rationale

Unlike typical receptor tyrosine kinases that respond rapidly to soluble growth factors, DDR1 is activated by fibrillar collagen (recognizing the GVMGFO motif) via its unique extracellular discoidin (DS) domain. This activation is slow, continuous, and drives epithelial-mesenchymal transition (EMT) [1].

The indene-5-carboxamide scaffold (Compound 7f) acts as a potent ATP-competitive inhibitor. By occupying the ATP-binding pocket of the DDR1 kinase domain, it effectively blocks collagen-induced autophosphorylation and halts downstream pro-metastatic signaling cascades (such as p38 activation and cadherin switching) [1].

Pathway Collagen Fibrillar Collagen (Ligand) DDR1 DDR1 Receptor (Tyrosine Kinase) Collagen->DDR1 Binds & Activates Downstream Downstream Signaling (p38, EMT pathways) DDR1->Downstream Inhibitor Indene-5-carboxamide (Compound 7f) Inhibitor->DDR1 ATP-competitive Inhibition Outcome Pancreatic Cancer Colony Formation & Metastasis Downstream->Outcome

Figure 1: Mechanism of DDR1 activation by collagen and targeted inhibition by indene-5-carboxamides.

Physicochemical Properties & Selectivity Data

Understanding the physicochemical profile of the indene-5-carboxamide scaffold is critical for proper handling. The hydrophobic nature of the indene core combined with the trifluoromethylphenyl group necessitates the use of strong aprotic, polar solvents.

Table 1: Physicochemical Properties of Representative Compound 7f
PropertySpecification
Chemical Name (R)-2-(Methyl(pyrimidin-5-yl)amino)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-5-carboxamide
Primary Target Discoidin Domain Receptor 1 (DDR1)
Binding Affinity ( Kd​ ) 5.9 nM [1]
Kinase Inhibition ( IC50​ ) 14.9 nM [1]
Primary Solvent 100% Anhydrous DMSO
Stock Solubility 10 mM
Table 2: Kinase Selectivity Profile (Trks-Sparing Validation)

Data demonstrates the superiority of the indene-5-carboxamide scaffold over early-generation inhibitors [1].

Kinase TargetEarly Inhibitor (Compound 6) IC50​ Indene-5-carboxamide (Compound 7f) IC50​
DDR1 10.2 nM14.9 nM
TrkA 68.4 nM> 1,000 nM
TrkB 36.8 nM> 1,000 nM
TrkC 30.2 nM> 1,000 nM

Protocol: Preparation of 10 mM Stock Solutions

Expertise & Causality: Aqueous buffers will cause immediate precipitation of the hydrophobic indene scaffold. 100% anhydrous Dimethyl Sulfoxide (DMSO) is mandatory for the primary stock. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, leading to compound degradation and micro-precipitation. Therefore, single-use aliquoting is strictly required.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized powder of the indene-5-carboxamide compound to equilibrate to room temperature (20–25°C) for at least 30 minutes in a desiccator before opening the vial. Causality: Prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock.

    • Formula:Volume (mL) = Mass (mg) / [Molecular Weight (g/mol) * 10]

  • Reconstitution: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial.

  • Dissolution: Vortex the vial gently for 60 seconds. If the compound is not fully dissolved, sonicate in a room-temperature water bath for 2–5 minutes.

  • Aliquoting: Divide the 10 mM stock into 10 µL or 20 µL single-use aliquots in sterile, amber microcentrifuge tubes. Causality: Amber tubes protect the compound from potential photolytic degradation.

  • Storage: Store aliquots immediately at -80°C. The stock is stable for up to 6 months under these conditions.

Trustworthiness (Self-Validating Checkpoint): Before freezing, pipette 1 µL of the stock onto a glass slide and inspect under a light microscope at 10x magnification. The complete absence of micro-crystals or refractive aggregates confirms a true, homogenous solution. If crystals are present, extend sonication time.

Protocol: Cell Culture Application (Collagen-Induced EMT Assay)

This protocol outlines the use of the prepared stock in a functional in vitro assay using pancreatic cancer cell lines (e.g., PANC-1 or BxPC-3).

Step-by-Step Methodology
  • Plate Preparation: Coat 6-well tissue culture plates with 10 µg/mL Type I Collagen (rat tail) in 0.02 N acetic acid for 1 hour at 37°C. Wash twice with PBS. Causality: Fibrillar collagen is the obligate ligand required to activate DDR1.

  • Cell Seeding: Seed pancreatic cancer cells at a density of 2×105 cells/well in standard growth media (e.g., DMEM + 10% FBS). Incubate overnight to allow attachment.

  • Starvation: Wash cells with PBS and replace with serum-free media for 12 hours to synchronize the cell cycle and reduce background kinase activity.

  • Working Solution Preparation (Serial Dilution):

    • Thaw a single 10 mM DMSO aliquot of Compound 7f.

    • Dilute the stock into serum-free media to achieve final assay concentrations (e.g., 10 nM, 50 nM, 100 nM).

    • Critical Rule: Ensure the final DMSO concentration in the cell culture never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Apply the working solutions to the cells and incubate for 48 hours.

  • Readout: Harvest cell lysates for Western Blot analysis. Probe for DDR1 autophosphorylation (p-DDR1) and EMT markers (E-cadherin upregulation, N-cadherin downregulation).

Workflow N1 Lyophilized Powder N2 Reconstitution in 100% DMSO N1->N2 N3 10 mM Stock Aliquots (-80°C) N2->N3 N4 Serial Dilution (Culture Media) N3->N4 N5 In Vitro Assay N4->N5

Figure 2: Experimental workflow from lyophilized powder to in vitro application.

Trustworthiness (Self-Validating Checkpoint): Include a "Vehicle Control" well treated with 0.1% DMSO and Collagen I, but no inhibitor. This well must demonstrate robust EMT (morphological shift to spindle shape and N-cadherin expression) to validate that the collagen coating successfully activated the DDR1 pathway.

References

  • Zhu, D., Huang, H., Pinkas, D. M., Luo, J., Ganguly, D., Fox, A. E., Arner, E., Xiang, Q., Tu, Z. C., Bullock, A. N., Brekken, R. A., Ding, K., & Lu, X. (2019). "2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy." Journal of Medicinal Chemistry, 62(16), 7431-7444. URL:[Link]

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2,3-dihydro-1H-indene-5-carboxamide

Abstract This application note describes the development and full validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and full validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,3-dihydro-1H-indene-5-carboxamide. This compound is a key intermediate and building block in the synthesis of various pharmacologically active molecules. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed using a UV detector. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] This protocol is suitable for routine quality control, stability testing, and research applications involving the quantification of 2,3-dihydro-1H-indene-5-carboxamide.

Introduction and Method Development Rationale

2,3-dihydro-1H-indene-5-carboxamide and its derivatives are foundational structures in medicinal chemistry, notably in the development of novel kinase inhibitors for therapeutic use.[4] Accurate quantification of this intermediate is critical for ensuring the quality, consistency, and stoichiometric control in multi-step synthetic processes. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5][6]

The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles.

Analyte Properties and Chromatographic Approach

The structure of 2,3-dihydro-1H-indene-5-carboxamide features a non-polar indane core and a polar carboxamide functional group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[7][8] The majority of pharmaceutical analyses are based on this robust and versatile separation mode.[8]

Selection of Stationary Phase (Column)

A C18 (octadecylsilyl) bonded silica column was selected as the primary stationary phase. C18 columns are the most widely used reversed-phase columns, offering excellent retention for a broad range of molecules with moderate polarity.[9] An end-capped column was chosen to minimize peak tailing that can arise from interactions between basic functional groups and acidic residual silanols on the silica surface.

Mobile Phase Optimization

The mobile phase in RP-HPLC is a critical factor that governs the retention and selectivity of the separation.[10]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which allows for higher efficiency at optimal flow rates, and its lower UV cutoff, providing a better signal-to-noise ratio.[11]

  • Aqueous Phase & pH Control: To ensure method robustness and reproducible retention times, the mobile phase pH must be controlled.[10] A phosphate buffer at pH 3.0 was selected. This moderately acidic pH ensures that the carboxamide group remains in a single protonation state and suppresses the ionization of residual silanols on the column, leading to improved peak shape.

  • Composition (Isocratic Elution): A series of experiments were conducted varying the ratio of ACN to the phosphate buffer. An isocratic elution with a fixed composition was found to provide adequate retention (k' between 2 and 10), optimal resolution from potential impurities, and a shorter run time compared to a gradient method.

Selection of Detection Wavelength

The indane ring system contains a benzene chromophore, which absorbs UV light. The analyte was scanned using a Photodiode Array (PDA) detector from 200 to 400 nm. The maximum absorbance (λmax) was observed at 235 nm, which was selected for quantification to ensure maximum sensitivity.

Optimized Chromatographic Conditions

The final, optimized conditions for the analysis are summarized in the table below.

ParameterCondition
Instrumentation Agilent 1260 Infinity II LC System or equivalent
with Quaternary Pump, Autosampler, Column Oven, and PDA Detector
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm
Run Time 10 minutes

Detailed Experimental Protocol

Required Equipment and Materials
  • HPLC system with UV/PDA detector

  • Analytical balance (4-decimal)

  • pH meter

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringes and 0.45 µm syringe filters (e.g., PTFE)

  • HPLC vials

  • 2,3-dihydro-1H-indene-5-carboxamide Reference Standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase Buffer (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter through a 0.45 µm nylon membrane filter.

  • Mobile Phase:

    • Combine 650 mL of the prepared Mobile Phase Buffer with 350 mL of Acetonitrile.

    • Mix thoroughly and degas for 15 minutes in an ultrasonic bath.

  • Diluent:

    • Prepare a mixture of Mobile Phase Buffer and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.

    • Dissolve and bring to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of five working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.

  • Sample Solution (Example Preparation):

    • Accurately weigh a sample containing approximately 10 mg of 2,3-dihydro-1H-indene-5-carboxamide into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent and sonicate for 10 minutes.

    • Allow the solution to cool to room temperature, then dilute to the mark with Diluent. This yields a nominal concentration of 100 µg/mL.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Test (SST)

Before starting any analysis, the system's performance must be verified.[12]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the 100 µg/mL working standard solution five consecutive times.

  • Calculate the system suitability parameters based on the resulting chromatograms.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Method Validation

The developed method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][13]

dot

Caption: Logical workflow for HPLC method validation based on ICH guidelines.

Specificity

Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, without interference from matrix components, impurities, or degradation products.[5][13] Protocol:

  • Inject the diluent (blank) to check for baseline interference.

  • Inject a standard solution of 2,3-dihydro-1H-indene-5-carboxamide.

  • Inject a sample solution.

  • If available, inject a placebo sample (matrix without the analyte) and a spiked placebo sample. Results: The chromatogram of the blank showed no peaks at the retention time of the analyte. The peak for the analyte in the sample solution was spectrally pure (as determined by PDA analysis) and had no co-eluting peaks.

Linearity and Range

Objective: To establish the method's ability to produce test results that are directly proportional to the analyte concentration over a specified range.[1] Protocol:

  • Inject the five working standard solutions (10 to 150 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. Results: The method demonstrated excellent linearity over the tested range.

Concentration (µg/mL)Mean Peak Area (n=3)
10.0125,480
25.0314,150
50.0627,500
100.01,255,300
150.01,882,100
Regression Equation y = 12548x + 650
Correlation Coefficient (R²) 0.9998
Validated Range 10 - 150 µg/mL
Accuracy (Recovery)

Objective: To determine the closeness of the measured value to the true value.[1][5] Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target sample concentration of 100 µg/mL).

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery. Results: The method was found to be highly accurate, with recovery values within the acceptable limits of 98-102%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
50%50.049.899.6%99.7%
100%100.0100.5100.5%100.3%
150%150.0148.999.3%99.4%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[1][5]

  • Repeatability (Intra-assay Precision): Protocol: Six replicate samples were prepared at 100% of the target concentration (100 µg/mL) and analyzed on the same day by the same analyst. Results: The %RSD was well below the acceptance criterion of ≤2.0%, indicating excellent repeatability.

  • Intermediate Precision (Inter-assay Ruggedness): Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system. Results: The low %RSD demonstrates the method's ruggedness under varied conditions.

Precision LevelParameterResultAcceptance Criterion
Repeatability Mean Conc. (µg/mL)100.2-
Std. Deviation0.45-
%RSD0.45%≤ 2.0%
Intermediate Precision Mean Conc. (µg/mL)99.8-
Std. Deviation0.62-
%RSD0.62%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.[1] Protocol: LOD and LOQ were calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Results:

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) on the peak area and retention time was evaluated. Results: In all varied conditions, the system suitability parameters remained within the acceptance criteria, and the change in peak area was not significant, demonstrating the method's robustness.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of 2,3-dihydro-1H-indene-5-carboxamide has been successfully developed and validated in accordance with ICH guidelines. The method exhibits excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. It is well-suited for routine analysis in quality control and research environments, providing a valuable tool for ensuring the quality of this important chemical intermediate.

dot

Caption: Hierarchical process flow for HPLC method development and validation.

References

  • EvitaChem. N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide - Physical Properties.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • SCION Instruments. (2025). HPLC Column Selection Guide.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ChemRxiv. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu.
  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • ACS Publications. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • ZirChrom. (2004). Method Development Guide.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ijrti. (2025). Formulation, Analytical Method Development and Validation of Anti-Arthritis Drugs by HPLC Method.
  • Medwin Publishers. (2023). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals.
  • World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by hplc.
  • PMC. Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase.

Sources

Application

The Versatile 2,3-Dihydro-1H-indene-5-carboxamide: A Privileged Pharmacophore for Modern Drug Discovery

Introduction: The Structural and Therapeutic Significance of the Indane-Carboxamide Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural and Therapeutic Significance of the Indane-Carboxamide Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a diverse range of biological targets, leading to the development of effective therapeutic agents. The 2,3-dihydro-1H-indene, or indane, nucleus is one such scaffold. Its rigid, bicyclic structure, composed of a fused benzene and cyclopentane ring, provides a well-defined three-dimensional geometry that can be strategically decorated with functional groups to optimize target binding.[1][2][3] When a carboxamide moiety is appended to the 5-position of the indane ring, we arrive at the 2,3-dihydro-1H-indene-5-carboxamide pharmacophore. This functional group is a key hydrogen bond donor and acceptor, and its orientation relative to the rigid indane core creates a powerful building block for designing potent and selective modulators of various protein targets.[4][5]

This guide provides a comprehensive overview of the synthesis and application of the 2,3-dihydro-1H-indene-5-carboxamide pharmacophore. We will delve into its synthetic accessibility, explore its successful application in the development of potent kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, and provide detailed, field-proven protocols for its synthesis and biological evaluation.

Synthetic Strategies for 2,3-Dihydro-1H-indene-5-carboxamide and its Precursors

The synthetic accessibility of a pharmacophore is paramount to its utility in drug discovery. The 2,3-dihydro-1H-indene-5-carboxamide scaffold can be constructed through a variety of established synthetic routes, often starting from commercially available indane or substituted indanones. A common and efficient strategy involves the Friedel-Crafts acylation of 2,3-dihydro-1H-indene, followed by oxidation and subsequent amidation.

Synthesis_Workflow Indane 2,3-Dihydro-1H-indene AcylIndane 5-Acyl-2,3-dihydro-1H-indene Indane->AcylIndane Friedel-Crafts Acylation (e.g., Acyl chloride, AlCl3) IndaneCarboxylicAcid 2,3-Dihydro-1H-indene- 5-carboxylic acid AcylIndane->IndaneCarboxylicAcid Oxidation (e.g., KMnO4, NaOCl) IndaneCarboxamide 2,3-Dihydro-1H-indene- 5-carboxamide IndaneCarboxylicAcid->IndaneCarboxamide Amide Coupling (e.g., EDC, HOBt, Amine)

Caption: General synthetic workflow for 2,3-dihydro-1H-indene-5-carboxamide.

Protocol 1: Synthesis of 2,3-Dihydro-1H-indene-5-carboxylic acid

This protocol outlines a two-step synthesis of the key carboxylic acid intermediate starting from 2,3-dihydro-1H-indene.

Step 1: Friedel-Crafts Acylation of 2,3-Dihydro-1H-indene

The Friedel-Crafts acylation introduces a ketone at the 5-position of the indane ring.[2][4] This reaction leverages the electron-rich nature of the aromatic ring to react with an acylating agent in the presence of a Lewis acid catalyst.

  • Materials:

    • 2,3-Dihydro-1H-indene

    • Acetyl chloride (or other suitable acyl chloride)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 equivalents) dropwise.

    • Stir the mixture at 0 °C for 15-20 minutes.

    • Add a solution of 2,3-dihydro-1H-indene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to 2,3-Dihydro-1H-indene-5-carboxylic acid

The acetyl group is then oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation.[6][7]

  • Materials:

    • 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one

    • Potassium permanganate (KMnO₄) or Sodium hypochlorite (NaOCl) solution

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (concentrated)

    • Sodium bisulfite (if using KMnO₄)

  • Procedure (using KMnO₄):

    • Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 equivalent) in a mixture of water and a suitable co-solvent (e.g., pyridine or tert-butanol).

    • Add a solution of KMnO₄ (3-4 equivalents) in water dropwise to the heated reaction mixture (typically 80-100 °C).

    • Reflux the mixture for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

    • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. If necessary, add sodium bisulfite to quench any remaining KMnO₄.

    • Wash the filter cake with hot water.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain 2,3-dihydro-1H-indene-5-carboxylic acid.

Protocol 2: Amide Coupling to form 2,3-Dihydro-1H-indene-5-carboxamide Derivatives

The final step is the formation of the amide bond, a crucial reaction in medicinal chemistry.[5][8] This is typically achieved using a coupling agent to activate the carboxylic acid.[9][10]

  • Materials:

    • 2,3-Dihydro-1H-indene-5-carboxylic acid

    • Desired amine (e.g., ammonia for the primary carboxamide, or a primary/secondary amine for substituted amides)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2,3-dihydro-1H-indene-5-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

    • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,3-dihydro-1H-indene-5-carboxamide derivative.

Application in Drug Discovery: Targeting Kinases and GPCRs

The 2,3-dihydro-1H-indene-5-carboxamide scaffold has proven to be a valuable building block in the development of inhibitors for two major classes of drug targets: Discoidin Domain Receptor 1 (DDR1) and Calcitonin Gene-Related Peptide (CGRP) receptors.

Application 1: Development of Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors for Oncology

Background: Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen. Its overexpression and activation are implicated in various cancers, promoting tumor progression, metastasis, and fibrosis.[8][11] Therefore, selective inhibition of DDR1 is a promising therapeutic strategy.

The Role of the 2,3-Dihydro-1H-indene-5-carboxamide Pharmacophore: A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides have been designed and synthesized as highly potent and selective DDR1 inhibitors.[8][11][12] The indane core serves as a rigid scaffold to orient the substituents for optimal binding in the ATP-binding pocket of the kinase. The 5-carboxamide group is crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

DDR1_Inhibition IndaneCarboxamide 2,3-Dihydro-1H-indene-5-carboxamide Derivative Indane Scaffold 5-Carboxamide 2-Amino Substituent DDR1 DDR1 Kinase Domain ATP Binding Pocket IndaneCarboxamide:f0->DDR1 Hydrophobic Interactions IndaneCarboxamide:f1->DDR1 Hydrogen Bonds (Hinge Region) IndaneCarboxamide:f2->DDR1 Additional Interactions (Selectivity Pocket) Binding Inhibition of Kinase Activity IndaneCarboxamide->Binding DDR1->Binding

Caption: Interaction of the pharmacophore with the DDR1 kinase domain.

Structure-Activity Relationship (SAR) Insights: Published studies on 2-amino-2,3-dihydro-1H-indene-5-carboxamide-based DDR1 inhibitors have revealed key SAR trends.[8][11]

R-group at 2-amino positionR-group on the terminal phenyl ring of the carboxamideDDR1 IC₅₀ (nM)
Methyl(pyrimidin-5-yl)amino3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl14.9
Ethyl(pyrimidin-5-yl)amino3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl15.0
Propyl(pyrimidin-5-yl)amino3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl14.7
(Pyrimidin-5-yl)amino3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl5.6

Table based on data from J. Med. Chem. 2019, 62, 16, 7431–7444.[11]

These data indicate that small alkyl substitutions on the 2-amino nitrogen are well-tolerated, while the pyrimidinyl group and the substituted phenyl ring on the carboxamide are critical for high-potency inhibition.

Protocol 3: In Vitro DDR1 Kinase Activity Assay (LanthaScreen® Format)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of test compounds against DDR1.[1]

  • Materials:

    • Recombinant human DDR1 kinase

    • LanthaScreen® Eu-anti-tag antibody

    • Alexa Fluor® 647-labeled tracer

    • Test compounds (serially diluted in DMSO)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

  • Procedure:

    • Prepare a 3X solution of the test compound in the assay buffer.

    • Prepare a 3X mixture of DDR1 kinase and Eu-anti-tag antibody in the assay buffer.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the log of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Application 2: Scaffolding for Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists for Migraine

Background: The calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine.[13] Antagonists of the CGRP receptor are a new class of drugs for the acute and preventive treatment of migraine.

The Role of the Indane-Carboxamide Pharmacophore: The rigid indane scaffold has been explored for the development of CGRP receptor antagonists.[13] The carboxamide group is a key interaction point with the receptor, and the indane core provides a framework for positioning other substituents to achieve high affinity and selectivity.

CGRP_Antagonism IndaneCarboxamide Indane Carboxamide Derivative Indane Scaffold 5-Carboxamide Other Substituents CGRP_Receptor CGRP Receptor Ligand Binding Pocket IndaneCarboxamide->CGRP_Receptor Binding to Receptor Blocking Blockade of CGRP Binding IndaneCarboxamide->Blocking CGRP_Receptor->Blocking

Caption: Indane carboxamide derivative as a CGRP receptor antagonist.

Protocol 4: CGRP Receptor Binding Assay (Radioligand Competition)

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CGRP receptor.[2]

  • Materials:

    • Cell membranes expressing the human CGRP receptor (e.g., from SK-N-MC cells or recombinant cell lines)

    • [¹²⁵I]-hCGRP (radioligand)

    • Test compounds (serially diluted)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.5% BSA)

    • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4)

    • GF/C filter plates

    • Scintillation cocktail

    • Microplate scintillation counter

  • Procedure:

    • In a 96-well plate, add assay buffer, test compound at various concentrations, and cell membranes (typically 5-10 µg of protein per well).

    • Add a fixed concentration of [¹²⁵I]-hCGRP to all wells.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

    • Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of an unlabeled CGRP receptor antagonist.

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log of the test compound concentration to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The 2,3-dihydro-1H-indene-5-carboxamide scaffold represents a highly versatile and valuable pharmacophore in modern drug discovery. Its rigid structure, coupled with the hydrogen bonding capabilities of the carboxamide group, provides a solid foundation for the design of potent and selective modulators of challenging drug targets. The successful development of DDR1 inhibitors and the exploration of its potential in CGRP receptor antagonism underscore the broad applicability of this privileged structure. The synthetic accessibility and the potential for diverse functionalization ensure that the 2,3-dihydro-1H-indene-5-carboxamide will continue to be a cornerstone for the development of novel therapeutics for a wide range of diseases.

References

  • Zhu, D., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry, 62(16), 7431–7444. [Link]

  • Zhu, D., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. PubMed Central. [Link]

  • 2-Amino-2,3-dihydro-1 H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. (2019). PubMed. [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate. [Link]

  • Tetrahydroisoquinoline-7-carboxamide Derivatives as New Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. (n.d.). ResearchGate. [Link]

  • DDR1 Kinase Assay Service. (n.d.). Reaction Biology. Retrieved March 25, 2026, from [Link]

  • Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. (2021). PubMed Central. [Link]

  • The structure-activity relationship demonstrated that the carboxamide... (n.d.). ResearchGate. [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed. [Link]

  • Bell, I. M., & Fraley, M. E. (2013). Piperidinone carboxamide azaindane CGRP receptor antagonists. U.S.
  • Identification of Ureidocoumarin-Based Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors via Drug Repurposing Approach, Biological Evaluation, and In Silico Studies. (2024). MDPI. [Link]

  • CGRP receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 25, 2026, from [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemistry LibreTexts. [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties. (n.d.). Britannica. Retrieved March 25, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. [Link]

  • Piperidinone carboxamide azaindane cgrp receptor antagonists. (2012).
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved March 25, 2026, from [Link]

  • Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. (n.d.). Taylor & Francis Online. [Link]

  • DDR1-IN-1. (2020). The Chemical Probes Portal. [Link]

  • Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester. (n.d.).
  • Calcitonin gene-related peptide receptor antagonist. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • CGRP Receptor Antagonists and 5-HT1F Receptor Agonist in the Treatment of Migraine. (2021). MDPI. [Link]

  • Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2, - PubMed. (2007). PubMed. [Link]

Sources

Method

NMR spectroscopy characterization techniques for 2,3-dihydro-1H-indene-5-carboxamide

Application Notes & Protocols Topic: NMR Spectroscopy Characterization Techniques for 2,3-dihydro-1H-indene-5-carboxamide For: Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Impe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: NMR Spectroscopy Characterization Techniques for 2,3-dihydro-1H-indene-5-carboxamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative for a Privileged Scaffold

The 2,3-dihydro-1H-indene (indan) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized as a carboxamide at the 5-position, it serves as a crucial building block in the development of novel therapeutics, including inhibitors for enzymes like discoidin domain receptor 1 (DDR1).[1] The precise structural elucidation of 2,3-dihydro-1H-indene-5-carboxamide is therefore not merely an academic exercise but a prerequisite for advancing drug discovery programs. Unambiguous confirmation of its constitution and purity ensures that subsequent biological and pharmacological data are reliable.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of such organic molecules in solution.[2][3] It provides atom-level information, revealing the connectivity of the carbon skeleton and the chemical environment of each proton. This guide provides a comprehensive set of protocols and field-proven insights for the complete NMR characterization of 2,3-dihydro-1H-indene-5-carboxamide, moving systematically from fundamental 1D experiments to advanced 2D correlation techniques.

Part 1: Foundational Workflow for Structural Elucidation

The process of characterizing a molecule like 2,3-dihydro-1H-indene-5-carboxamide follows a logical progression. Each step builds upon the last, creating a self-validating dataset that culminates in a confident structural assignment.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: Initial Analysis (1D NMR) cluster_2d Phase 3: Connectivity Mapping (2D NMR) cluster_assign Phase 4: Final Assignment SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR ¹H NMR (Proton Environments & Counts) SamplePrep->H1_NMR C13_NMR ¹³C & DEPT NMR (Carbon Skeleton & Types) H1_NMR->C13_NMR COSY ¹H-¹H COSY (Neighboring Protons) H1_NMR->COSY C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct H-C Attachment) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range H-C Connectivity) HSQC->HMBC Assignment Complete Structural Elucidation HSQC->Assignment HMBC->Assignment

Caption: Molecular structure of 2,3-dihydro-1H-indene-5-carboxamide with atom numbering.

Predicted ¹H and ¹³C NMR Data
Atom #TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)DEPT-135
1CH₂~2.95Triplet (t)~32.5Negative
2CH₂~2.10Quintet (p)~25.5Negative
3CH₂~2.95Triplet (t)~32.5Negative
4CH~7.60Singlet (s)~123.0Positive
5C--~135.0Absent
6CH~7.70Doublet (d)~126.5Positive
7CH~7.30Doublet (d)~125.0Positive
7aC--~146.0Absent
3aC--~144.0Absent
8 (C=O)C--~168.0Absent
9 (NH₂)NH₂~7.8 (br), ~7.2 (br)Broad (br s)--

Analysis of Predicted Data:

  • Aliphatic Region (H1, H2, H3): The protons on C1 and C3 are chemically equivalent and expected to appear as a triplet around 2.95 ppm, coupled to the two protons on C2. The C2 protons, being coupled to four neighboring protons (on C1 and C3), should appear as a quintet (or multiplet) around 2.10 ppm. [4]* Aromatic Region (H4, H6, H7): The aromatic protons will be downfield. H4, adjacent to the electron-withdrawing carboxamide, will be a singlet. H6 and H7 will form a pair of doublets due to ortho-coupling.

  • Amide Protons (H9): In DMSO-d₆, the two amide protons are often non-equivalent and may appear as two separate broad signals. [1]* Carbon Spectrum: The aliphatic carbons (C1, C2, C3) will be upfield. The aromatic carbons will appear between 120-150 ppm. The carbonyl carbon (C8) will be the most downfield signal, typically around 168 ppm. [5]The DEPT-135 experiment will confirm C1, C2, and C3 as CH₂ groups (negative signals) and C4, C6, and C7 as CH groups (positive signals).

Analysis of 2D NMR Correlations
  • COSY: The key correlations will be observed in the aliphatic region, confirming the -CH₂-CH₂-CH₂- spin system. A cross-peak will connect the signal at ~2.95 ppm (H1/H3) with the signal at ~2.10 ppm (H2).

  • HSQC: This experiment provides a direct link between the proton and carbon data presented in the table. For example, the proton signal at ~2.95 ppm will show a correlation to the carbon signal at ~32.5 ppm, definitively assigning both H1/H3 and C1/C3.

  • HMBC: This is the ultimate tool for confirming the overall structure by piecing together the molecular fragments. [6]Key expected correlations are illustrated below.

Caption: Key expected HMBC correlations for 2,3-dihydro-1H-indene-5-carboxamide.

Interpretation of HMBC Correlations:

  • H1 to C3a/C7a: The aliphatic protons at position 1 show correlations to the quaternary aromatic carbons C3a and C7a, bridging the aliphatic and aromatic rings.

  • H4 to C8: The aromatic proton H4 shows a three-bond correlation to the carbonyl carbon C8, confirming the position of the carboxamide group relative to H4.

  • H6 to C8: Similarly, H6 shows a three-bond correlation to the carbonyl carbon, further locking in the substituent position.

  • H9 (Amide) to C8/C5: The amide protons will show correlations to the carbonyl carbon (C8) and the aromatic carbon to which the group is attached (C5), providing definitive evidence for the carboxamide functionality and its location.

Conclusion

By systematically applying this integrated workflow of 1D and 2D NMR experiments, researchers can achieve a complete and unambiguous structural characterization of 2,3-dihydro-1H-indene-5-carboxamide. This rigorous approach, grounded in careful sample preparation and logical data interpretation, ensures the high fidelity of molecular identity required for advanced research and drug development. The correlation of data between multiple, independent experiments provides a self-validating system that underpins scientific integrity. [2][4]

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Wang, Z., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Unknown Source. 共鳴周波数 測定領域 A-1) 13C NMR の特徴. [Link]

  • ResearchGate. Key HMBC correlations of compounds 1, 2, 3 and 5. [Link]

  • Toda, F., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

  • Unknown Source. How to analyse the MS & NMR data. [Link]

  • ResearchGate. NMR analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • Indiana University NMR Facility. 2D HMBC and CIGAR. [Link]

  • Bruker. Measuring methods available and examples of their applications 2D HMBC. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Jadeja, Y., et al. (2016). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl). [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Sites at GSU. [Link]

  • ResearchGate. 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Sources

Application

Application Note &amp; Protocols: Integrating 2,3-dihydro-1H-indene-5-carboxamide into High-Throughput Screening Cascades for PPI Inhibitor Discovery

Abstract & Introduction The discovery of small molecules that modulate protein-protein interactions (PPIs) represents a promising frontier in drug development, targeting cellular pathways previously considered intractabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The discovery of small molecules that modulate protein-protein interactions (PPIs) represents a promising frontier in drug development, targeting cellular pathways previously considered intractable. The 2,3-dihydro-1H-indene-5-carboxamide scaffold is a novel chemical entity with structural features suggesting its potential as a core component for libraries aimed at PPI inhibitor discovery. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the systematic incorporation of this compound into a high-throughput screening (HTS) campaign.

We will detail a complete workflow, from initial compound characterization and management to the development of robust primary and secondary assays, and finally, data analysis and hit validation. To provide a tangible and practical framework, we will use the hypothetical yet representative example of screening for inhibitors of the "Protein X–Protein Y" interaction. This guide emphasizes the causality behind experimental choices and embeds quality control at every stage to ensure the generation of high-confidence, actionable data.

Foundational Steps: Compound Characterization & Management

The integrity of any screening campaign is founded upon the quality and handling of the chemical matter.[1][2][3][4] Before initiating any biological assay, a thorough characterization of 2,3-dihydro-1H-indene-5-carboxamide is mandatory.

2.1 Purity and Identity Verification

  • Action: Confirm the identity and purity of the compound stock using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Causality: Impurities can lead to off-target effects or assay interference, generating false-positive or false-negative results. Verifying the structure and ensuring >95% purity is a critical first step for data reliability.[2]

2.2 Solubility Assessment

  • Action: Determine the maximum solubility in 100% dimethyl sulfoxide (DMSO), a common solvent for compound libraries.[5][6] Test solubility in aqueous assay buffers with decreasing percentages of DMSO to identify the optimal concentration that avoids precipitation.

  • Causality: Compound precipitation is a major source of assay artifacts. Knowing the solubility limits prevents compound-related signal variability and ensures accurate concentration-response relationships during follow-up studies. The final DMSO concentration in assays should be kept consistent and as low as possible (typically ≤1% for biochemical and ≤0.5% for cell-based assays) to minimize solvent-induced effects on the biological system.[7]

2.3 Stock Solution Preparation and Storage

  • Action: Prepare a high-concentration primary stock solution (e.g., 10 mM) in 100% DMSO. Aliquot into smaller volumes in 2D barcoded tubes and store under dry conditions at -20°C or -80°C.[4]

  • Causality: Aliquoting minimizes the number of freeze-thaw cycles, which can degrade compound integrity over time.[1][2] Barcoding and a Laboratory Information Management System (LIMS) are essential for robust sample tracking and error prevention in a high-throughput environment.[4]

The HTS Workflow: A Multi-Assay Cascade Approach

A successful screening campaign employs a funnel-like approach, starting with a sensitive and scalable primary assay to identify initial "hits," followed by more complex, physiologically relevant secondary assays to confirm activity and filter out artifacts.[8][9]

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Generation Compound 2,3-dihydro-1H- indene-5-carboxamide Library PrimaryScreen Primary HTS: Fluorescence Polarization (FP) (Biochemical, High-Throughput) Compound->PrimaryScreen Single Concentration (e.g., 10 µM) HitConfirmation Dose-Response (IC50) (FP Assay) PrimaryScreen->HitConfirmation Initial Hits Counterscreen Counterscreens (e.g., Autofluorescence) HitConfirmation->Counterscreen Confirmed Hits SecondaryAssay Secondary Assay: NanoBRET (Cell-Based, Mechanistic) Counterscreen->SecondaryAssay Filtered Hits SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR Validated Hits

Caption: High-level overview of the HTS cascade for inhibitor discovery.

Primary Screening: Fluorescence Polarization (FP) Assay

4.1 Principle of FP for PPIs Fluorescence Polarization (FP) is an ideal technology for primary HTS of PPIs due to its homogeneous format (no wash steps), speed, and sensitivity.[10][11] The assay measures the change in the rotational speed of a small, fluorescently labeled molecule (the "tracer") upon binding to a larger protein partner.[12]

  • Unbound State: A small fluorescently labeled peptide derived from Protein Y (Tracer-Y) tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal .

  • Bound State: When Tracer-Y binds to the much larger Protein X, the resulting complex tumbles slowly. This slow rotation retains the polarization of the emitted light, resulting in a high FP signal .

  • Inhibition: An effective inhibitor, such as 2,3-dihydro-1H-indene-5-carboxamide, will bind to Protein X and prevent its interaction with Tracer-Y. This leaves Tracer-Y free in solution, leading to a decrease in the FP signal .[10]

Caption: Principle of the Fluorescence Polarization (FP) competition assay.

4.2 Detailed Protocol: FP-Based Primary HTS

This protocol is designed for a 384-well plate format.

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

  • Protein X (recombinant, purified)

  • Tracer-Y (fluorescently labeled peptide, e.g., with TAMRA)

  • 2,3-dihydro-1H-indene-5-carboxamide library plate (10 µM in assay buffer with 0.1% DMSO)

  • Positive Control: Unlabeled Protein Y peptide (saturating concentration)

  • Negative Control: DMSO vehicle (0.1%)

  • 384-well, low-volume, black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Validation: Before full-scale screening, perform a "dry run" with only control wells to determine the Z'-factor for the assay.[8] The Z'-factor is a statistical measure of assay quality, and a value ≥ 0.5 is considered excellent for HTS.[13][14][15]

    • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where pos is the positive control (maximum inhibition) and neg is the negative control (no inhibition).[15][16]

  • Plate Preparation: Using an automated liquid handler, dispense reagents into the 384-well plates in the following order:

    • 20 µL of Assay Buffer.

    • 5 µL of test compound, positive control, or negative control.

  • Protein Addition: Add 10 µL of Protein X solution (pre-determined concentration, e.g., Kd value) to all wells.

  • Incubation: Mix gently on a plate shaker for 30 seconds. Incubate for 30 minutes at room temperature to allow compound-protein binding to reach equilibrium.

  • Tracer Addition: Add 15 µL of Tracer-Y solution (pre-determined concentration, e.g., 10 nM) to all wells.

  • Final Incubation: Mix gently and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on an FP-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.

Secondary Screening: Bioluminescence Resonance Energy Transfer (BRET)

5.1 Principle of BRET for In-Cell PPIs Hits confirmed in the biochemical FP assay must be validated in a cellular context to confirm their activity in a more physiological environment and to begin assessing cell permeability. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring PPIs in living cells.[17][18][19][20]

The assay relies on non-radiative energy transfer between a bioluminescent donor (e.g., NanoLuc® Luciferase) and a fluorescent acceptor (e.g., HaloTag® labeled with a fluorophore) fused to the two proteins of interest.[19]

  • Interaction: When Protein X (fused to NanoLuc) and Protein Y (fused to HaloTag-acceptor) interact, the donor and acceptor are brought into close proximity (<10 nm).[18][19][21] Upon addition of the luciferase substrate (furimazine), energy is transferred from the donor to the acceptor, which then emits light at its characteristic wavelength. A high BRET ratio is observed.

  • Inhibition: A cell-permeable inhibitor disrupts the interaction, separating the donor and acceptor. Energy transfer is reduced, leading to a decrease in the BRET ratio .[17][18]

5.2 Detailed Protocol: NanoBRET™ Cell-Based Secondary Assay

Reagents & Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors: Protein X-NanoLuc® and HaloTag®-Protein Y

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • Assay Medium: DMEM without phenol red

  • NanoBRET® Nano-Glo® Substrate and HaloTag® NanoBRET® 618 Ligand

  • White, 96-well or 384-well cell culture plates

  • Luminometer capable of dual-wavelength detection (e.g., 460nm for donor, >600nm for acceptor)

Procedure:

  • Cell Seeding: Seed HEK293 cells into white assay plates at a density that will result in ~80-90% confluency on the day of the assay.

  • Transfection: Co-transfect the cells with the Protein X-NanoLuc® and HaloTag®-Protein Y plasmids according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the confirmed hits (from the FP assay) in assay medium. Remove the old medium from the cells and add the compound dilutions. Incubate for the desired time (e.g., 2-4 hours) at 37°C, 5% CO₂.

  • Acceptor Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells at the final optimized concentration. Incubate for 60 minutes.

  • Substrate Addition & Reading: Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells. Immediately read the plate on a luminometer, measuring both the donor emission (~460 nm) and acceptor emission (>600 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal for each well.[18] Plot the BRET ratio against the compound concentration to determine the IC₅₀ value.

Counterscreening and Data Interpretation

A critical step in any HTS campaign is the elimination of false positives that arise from compound interference with the assay technology itself, rather than true modulation of the biological target.[22][23][24]

6.1 Counterscreens for the FP Assay

  • Test for Autofluorescence: Screen the compound library in assay buffer without Protein X or Tracer-Y. Any compound that emits light at the detection wavelength will be flagged as a potential false positive.

  • Rationale: Fluorescent compounds can artificially increase or decrease the measured polarization, mimicking either binding or inhibition.

6.2 Counterscreens for the BRET Assay

  • Test for Luciferase Inhibition: Screen compounds against cells expressing only the NanoLuc®-Protein X fusion. A compound that directly inhibits the luciferase will cause a drop in the donor signal, which could be misinterpreted as a BRET decrease.[22][23]

  • Test for Cytotoxicity: A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run. Compounds that kill the cells will lead to a loss of signal in the BRET assay, appearing as false positives.[23]

Data_Analysis_Flow RawData Raw HTS Data (FP or BRET values) QC Quality Control (Plate-level Z'-factor > 0.5) RawData->QC Normalization Data Normalization (% Inhibition) QC->Normalization Pass HitSelection Hit Selection (e.g., >50% Inhibition) Normalization->HitSelection DoseResponse Dose-Response Curve (IC50 Determination) HitSelection->DoseResponse Primary Hits Counterscreening Counterscreening (Fluorescence, Luciferase Inhibition, Cytotoxicity) DoseResponse->Counterscreening Confirmed Hits ValidatedHits Validated Hits (Clean, On-Target Activity) Counterscreening->ValidatedHits Pass

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3-dihydro-1H-indene-5-carboxamide

Welcome to the technical support resource for the synthesis of 2,3-dihydro-1H-indene-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 2,3-dihydro-1H-indene-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic scaffold. We will move beyond simple procedural outlines to address the nuanced challenges of this multi-step synthesis, providing troubleshooting guides and in-depth FAQs to improve your experimental outcomes. Our focus is on the causality behind experimental choices to empower you to diagnose and solve problems effectively.

Troubleshooting Guide: Common Synthesis Hurdles

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Issue 1: Low Yield or Complex Mixture in the Initial Friedel-Crafts Acylation of Indane.

Question: "I'm attempting to acylate 2,3-dihydro-1H-indene (indane) to form the 5-acylindane precursor, but my yields are poor and I'm seeing multiple products by TLC/GC-MS. What's going wrong?"

Answer: This is a classic challenge in Friedel-Crafts chemistry. The acylation of indane is an electrophilic aromatic substitution, and its success hinges on precise control of the reaction conditions.[1][2] Poor outcomes typically stem from three areas: catalyst activity, reaction control, and substrate purity.

  • Causality & Solution - Catalyst Stoichiometry and Quality:

    • The Problem: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent) of the Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3] The reason is that the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃. This complex deactivates both the catalyst and the product, preventing further reactions (poly-acylation).[4] Using sub-stoichiometric amounts of AlCl₃ will result in incomplete conversion. Furthermore, AlCl₃ is extremely hygroscopic; moisture will hydrolyze it, reducing its activity.

    • Our Recommendation: Use 1.1 to 1.3 equivalents of high-purity, anhydrous AlCl₃. Ensure it is weighed and transferred quickly from a freshly opened or desiccated container. The reaction should be run under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Causality & Solution - Temperature Control:

    • The Problem: The acylation reaction is exothermic. If the temperature is too high, it can lead to side reactions, including the potential for rearrangement or the formation of undesired isomers. While indane is strongly biased to the 5-position due to electronic and steric factors, excessive heat can lower this selectivity.

    • Our Recommendation: The reaction should be cooled in an ice bath (0-5 °C) during the addition of the acylating agent (e.g., acetyl chloride) and the AlCl₃. After the addition is complete, allow the reaction to warm slowly to room temperature and stir until completion. Monitor progress by TLC or GC-MS.

  • Causality & Solution - Choice of Solvent:

    • The Problem: The solvent must be inert to the strong Lewis acid and the reaction conditions. Protic solvents or those that can act as Lewis bases (like THF or ethers) are incompatible.

    • Our Recommendation: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices. For more challenging acylations, carbon disulfide (CS₂) or nitrobenzene can be used, but their toxicity and reactivity warrant careful consideration. Ensure the solvent is anhydrous.

Issue 2: Low Conversion During Amidation of 2,3-dihydro-1H-indene-5-carboxylic Acid.

Question: "I have successfully synthesized the carboxylic acid intermediate, but converting it to the final carboxamide is proving difficult. My coupling reaction stalls or gives very low yield. How can I fix this?"

Answer: Directly reacting a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which can degrade sensitive molecules.[5] Therefore, the carboxylic acid must first be "activated".[6][7] Failures in this critical step are common and usually related to the activation method or the reaction environment.

  • Method A: The Acyl Chloride Intermediate

    • The Problem: This two-step, one-pot method involves converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an ammonia source.[8] Common pitfalls include incomplete formation of the acyl chloride, degradation by moisture, or neutralization of the amine by the HCl byproduct.

    • Troubleshooting Steps:

      • Ensure Full Acyl Chloride Formation: When using SOCl₂, heating the mixture (e.g., to 50-70 °C) is often necessary for complete conversion.[8][9] A catalytic amount of dimethylformamide (DMF) can accelerate this reaction by forming the Vilsmeier reagent in situ.[8]

      • Remove Excess SOCl₂: After formation, excess SOCl₂ should be removed under reduced pressure, as it can react with the amine.

      • Use a Base: The reaction of the acyl chloride with ammonia (or an amine) produces one equivalent of HCl. This will protonate your nucleophile, rendering it inactive. You MUST include at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA) if using an amine salt, or one equivalent for a free amine, to scavenge the HCl.[8]

      • Maintain Anhydrous Conditions: Acyl chlorides are readily hydrolyzed by water back to the carboxylic acid. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Method B: Peptide Coupling Reagents

    • The Problem: Reagents like EDC (in combination with HOBt or NHS) or HATU are designed for mild, efficient amide bond formation.[10] Their failure often points to reagent quality, pH, or solvent choice.

    • Troubleshooting Steps:

      • Check Reagent Quality: Carbodiimides like EDC are sensitive to moisture and can hydrolyze, becoming inactive.[10] Store them in a desiccator and allow the container to warm to room temperature before opening to prevent condensation. Use reagents from a reliable supplier.

      • Solvent Choice: Anhydrous polar aprotic solvents like DMF or DCM are typically used.[10] Water will compete with the amine and hydrolyze the activated ester intermediate.

      • Stoichiometry and Order of Addition: A typical and reliable procedure is to first activate the carboxylic acid with the coupling reagent (e.g., EDC/NHS) for 15-60 minutes, and then add the amine. This prevents the coupling reagent from reacting directly with the amine. Use a slight excess of the amine (1.2-1.5 equivalents) to drive the reaction to completion.

Issue 3: Difficulty Purifying the Final 2,3-dihydro-1H-indene-5-carboxamide.

Question: "My reaction seems to have worked, but I'm struggling to get a pure product. What are the best purification strategies?"

Answer: Purification challenges often arise from unreacted starting materials or byproducts from the coupling reaction.

  • Work-up is Key:

    • For Coupling Reagent Methods: After the reaction, a standard aqueous work-up is crucial. Wash the organic layer (e.g., DCM or Ethyl Acetate) sequentially with a mild acid (like 5% aq. HCl) to remove excess amine and basic byproducts, followed by a mild base (like sat. aq. NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts (like HOBt).[10] Finally, a brine wash removes residual water before drying over Na₂SO₄ or MgSO₄.

    • Urea Byproducts: EDC coupling generates a urea byproduct which can sometimes be difficult to separate. If the urea is soluble in the organic phase, washing with dilute acid can sometimes help. In other cases, the urea may precipitate and can be filtered off, or it may require removal by column chromatography.

  • Purification Methods:

    • Recrystallization: 2,3-dihydro-1H-indene-5-carboxamide is a crystalline solid. Recrystallization is an excellent method for final purification if a suitable solvent system can be found (e.g., ethanol/water, ethyl acetate/hexanes). This is often more scalable and cost-effective than chromatography.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the standard method.[11][12] A gradient elution starting with a non-polar solvent (like hexanes or DCM) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol) will typically provide good separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic route for 2,3-dihydro-1H-indene-5-carboxamide?

The most robust and commonly employed route begins with indane and proceeds through a Friedel-Crafts acylation, followed by oxidation of the resulting ketone to a carboxylic acid, and finally amidation. This pathway avoids more complex C-C bond-forming reactions and utilizes well-established, scalable transformations.

G Indane 2,3-dihydro-1H-indene (Indane) Acylindane 5-Acetyl-2,3-dihydro- 1H-indene Indane->Acylindane Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) CarboxylicAcid 2,3-dihydro-1H-indene- 5-carboxylic acid Acylindane->CarboxylicAcid Oxidation (e.g., NaOBr) Carboxamide 2,3-dihydro-1H-indene- 5-carboxamide CarboxylicAcid->Carboxamide Amidation (Activation + NH₃ source)

Q2: Which amidation method do you recommend for the final step: acyl chloride or a coupling reagent?

This depends on your scale and the sensitivity of other functional groups (if any) on your molecule.

FeatureAcyl Chloride MethodCoupling Reagent Method (e.g., HATU, EDC)
Reagent Cost Lower (SOCl₂ is inexpensive)Higher
Reaction Conditions Can require heating; generates HClVery mild (often room temp.); neutral byproducts
Ease of Use Requires careful handling of SOCl₂Simpler one-pot procedure
Byproduct Removal Gaseous byproducts (SO₂, HCl)Soluble urea or HOBt/HATU byproducts
Recommendation Excellent for large-scale, robust synthesis.Ideal for small-scale, discovery chemistry and for substrates with sensitive functional groups.

Q3: How can I monitor the progress of my amidation reaction?

Thin-Layer Chromatography (TLC) is the most common method. Spot the starting carboxylic acid, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The product amide will typically have an Rf value between the more polar carboxylic acid and the less polar starting materials. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are effective.

Optimized Experimental Protocols

These protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 2,3-dihydro-1H-indene-5-carboxylic acid

Step A: Friedel-Crafts Acylation to 5-Acetyl-2,3-dihydro-1H-indene

  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • Add anhydrous dichloromethane (DCM) to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2,3-dihydro-1H-indene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Slowly and carefully quench the reaction by pouring it over crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

Step B: Haloform Oxidation to 2,3-dihydro-1H-indene-5-carboxylic acid

  • Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (3.3 eq.) to a cooled (0 °C) solution of sodium hydroxide (NaOH, 7.0 eq.) in water.

  • Dissolve the crude 5-acetyl-2,3-dihydro-1H-indene (1.0 eq.) from the previous step in a suitable solvent like 1,4-dioxane.

  • Slowly add the NaOBr solution to the ketone solution, maintaining the temperature below 20 °C.

  • Stir the reaction at room temperature overnight.

  • Quench any excess hypobromite by adding a saturated solution of sodium sulfite (Na₂SO₃).

  • Wash the mixture with diethyl ether or DCM to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired carboxylic acid.

Protocol 2: Amidation using EDC/HOBt
  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dihydro-1H-indene-5-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and EDC·HCl (1.5 eq.) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the acid.

  • In a separate flask, prepare a solution of your amine (e.g., ammonium chloride, 1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq.) in DMF.

  • Add the amine/base solution to the activated acid mixture.

  • Stir at room temperature overnight. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up as described in the troubleshooting section (wash with 5% HCl, sat. NaHCO₃, and brine).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

G cluster_start Start cluster_questions Diagnosis cluster_solutions Corrective Actions cluster_end Outcome start Low Amidation Yield q1 Anhydrous conditions used? start->q1 q2 Reagents high purity & fresh? q1->q2 Yes s1 Dry solvents/glassware. Run under N₂. q1->s1 No q3 Sufficient base (if required)? q2->q3 Yes s2 Use fresh EDC. Use anhydrous amine. q2->s2 No q4 Activation step complete? q3->q4 Yes s3 Add 2-3 eq. base (e.g., DIPEA). q3->s3 No s4 Allow pre-activation (15-60 min) before adding amine. q4->s4 No end_node Yield Improved q4->end_node Yes s1->q2 s2->q3 s3->q4 s4->end_node

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Festa, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1935-1941. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). 5-Methoxy-2-iodophenylboronic acid (MIBA) as a kinetically very active catalyst for direct amidation of carboxylic acids. The Journal of Organic Chemistry, 77(18), 8386-8400.
  • Sabnis, R. W. (2008). Boron reagents in the synthesis of amides. Tetrahedron, 64(38), 8777-8804.
  • Çelik, H., et al. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(1), 63-70. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Susanti, D., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Available at: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? [Forum discussion]. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? [Forum discussion]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Optimization

troubleshooting low solubility of 2,3-dihydro-1H-indene-5-carboxamide in DMSO

Topic: Troubleshooting Low Solubility of 2,3-dihydro-1H-indene-5-carboxamide in DMSO Document ID: TSC-DIHIC-DMSO-001 Prepared by: Senior Application Scientist, Gemini Division This technical guide provides in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Solubility of 2,3-dihydro-1H-indene-5-carboxamide in DMSO Document ID: TSC-DIHIC-DMSO-001 Prepared by: Senior Application Scientist, Gemini Division

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 2,3-dihydro-1H-indene-5-carboxamide in Dimethyl Sulfoxide (DMSO). This document is intended for researchers, scientists, and professionals in drug development who may encounter challenges in preparing solutions for experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2,3-dihydro-1H-indene-5-carboxamide in DMSO. Is this expected?

Yes, this is a potential challenge that can be anticipated with this class of molecule. While specific solubility data for 2,3-dihydro-1H-indene-5-carboxamide is not widely published, its chemical structure provides clues. The molecule possesses a rigid indene backbone and a carboxamide group. Both features can contribute to a stable crystal lattice structure, which requires significant energy to overcome for dissolution.

  • Carboxamide Group: The amide functional group can participate in strong intermolecular hydrogen bonding, leading to high lattice energy and, consequently, lower solubility.

  • Planar Structure: The relatively planar and rigid structure of the indene ring system can facilitate efficient packing in a solid state, further stabilizing the crystal form.

Many discovery compounds, despite being potentially valuable leads, exhibit low solubility, which can affect bioassays by causing variable data and inaccurate structure-activity relationships (SAR)[1]. A structurally related compound, 2,3-dihydro-1H-indene-5-sulfonamide, has a reported solubility of 22.5 mg/mL in DMSO, which can be achieved with sonication, indicating that energy input is beneficial for this scaffold[2].

Q2: What immediate, simple steps can I take to improve the solubility of my compound in DMSO?

For initial troubleshooting, mechanical and thermal energy can be applied to facilitate dissolution. These methods should always be performed on a small test volume before committing the bulk of your material.

  • Vortexing: Ensure the sample is being mixed vigorously. While simple, insufficient agitation is a common issue.

  • Sonication: This is a highly effective method. Immersing the vial in a sonicator water bath introduces acoustic energy that helps break apart the compound's crystal lattice[3]. Sonication is a recommended technique for structurally similar compounds[2].

  • Gentle Warming: Heating the sample can increase solubility. A water bath set to 30-40°C is generally safe for many compounds and can significantly aid dissolution[3]. However, be aware that heat can degrade thermally sensitive molecules. Always check the compound's stability information if available.

It is crucial to dissolve the compound in 100% DMSO first before any dilution with aqueous media. Attempting to dissolve the compound in a dilute DMSO solution is often a very slow and inefficient process[4].

Q3: What is the standard protocol for preparing a high-concentration stock solution in DMSO?

Following a systematic protocol is key to achieving a fully solubilized, high-concentration stock solution suitable for serial dilutions.

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO

Objective: To prepare a clear, fully dissolved 10 mM stock solution of 2,3-dihydro-1H-indene-5-carboxamide.

Materials:

  • 2,3-dihydro-1H-indene-5-carboxamide (Molecular Weight: 175.21 g/mol )

  • High-purity, anhydrous DMSO (Biotechnology grade or equivalent)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

  • Water bath or heat block (set to 37°C)

Procedure:

  • Weigh Compound: Accurately weigh out 1.75 mg of 2,3-dihydro-1H-indene-5-carboxamide and transfer it to a sterile vial.

  • Add DMSO: Add 1.0 mL of 100% DMSO to the vial. This will yield a final concentration of 10 mM.

  • Initial Mixing: Cap the vial securely and vortex gently for 1-2 minutes to disperse the solid[3].

  • Sonication: Place the vial in a water bath sonicator. Sonicate for 10-15 minutes[3]. After sonication, visually inspect the solution. If solid particles are still visible, proceed to the next step.

  • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes[3]. Caution: Do not overheat, as this may degrade the compound.

  • Final Assessment: After warming, vortex the vial again. The solution should be clear and free of any visible particulates.

  • Centrifugation (Optional but Recommended): To be certain no undissolved micro-particles remain, centrifuge the vial at high speed (>10,000 x g) for 5 minutes. Carefully transfer the supernatant to a new, sterile vial. This ensures the stock solution is free of particulates that could interfere with assays.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution[3]. Store at -20°C or -80°C as recommended for your compound library.

Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I solve this?

This is a very common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the aqueous environment of the final assay medium. The key is to manage the dilution process carefully and understand the limits of DMSO as a co-solvent.

Troubleshooting Workflow for Dilution-Induced Precipitation

Caption: Troubleshooting workflow for compound precipitation upon aqueous dilution.

Best Practices for Dilution:

  • Serial Dilutions in 100% DMSO: If you are performing a dose-response experiment, it is critical to make your serial dilutions in 100% DMSO first[3][5]. This ensures that when you make the final dilution into your assay buffer, the starting concentration of DMSO is consistent across all concentrations.

  • Direct Dilution: Add the small volume of your DMSO stock directly into the final volume of assay media with rapid mixing[5]. Do not add aqueous buffer to your DMSO stock, as this will almost certainly cause precipitation.

  • Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components. It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and always include a vehicle control (assay media with the same final DMSO concentration but no compound) in all experiments[3][5].

Q5: DMSO alone is not working, even with heating and sonication. What are my other options?

If you cannot achieve the desired concentration in 100% DMSO or if precipitation upon dilution is unavoidable, you may need to explore alternative solvents or formulation strategies.

Alternative Solvents & Co-Solvent Systems

Solvent/SystemKey AdvantagesKey ConsiderationsTypical Use Case
Polyethylene Glycol (PEG) 200/300/400 Good solubilizing agent for many poorly soluble compounds; lower cell toxicity than DMSO at higher concentrations.[4][6]Can be viscous. Potential for interference in some biological assays.As a co-solvent with DMSO or in formulations for in vivo studies.
Ethanol Volatile and can be effective for some compounds.Higher cell toxicity than DMSO. Can denature proteins at higher concentrations.Typically used in initial solubilization tests or for non-cell-based assays.
Tween® 80 / Pluronic® F-68 Non-ionic surfactants that form micelles to encapsulate and solubilize hydrophobic compounds.Can interfere with assays involving membranes or protein-lipid interactions. Critical micelle concentration must be considered.Often used in in vivo formulations to improve bioavailability. A common formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[2].
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]Can have their own biological effects. May alter the free concentration of the compound.Useful for improving the aqueous solubility of compounds for cell-based assays or formulations.

When considering alternatives, it is essential to test the compatibility of the solvent system with your specific assay. Run vehicle controls to ensure the solvent system itself does not produce a false-positive or false-negative result.

Summary of Best Practices

  • Assume Low Solubility: Approach solubilization of 2,3-dihydro-1H-indene-5-carboxamide systematically, assuming it may have a stable crystal form.

  • Use 100% DMSO First: Always prepare your highest concentration stock solution in pure, anhydrous DMSO[4].

  • Apply Energy: Utilize sonication and gentle warming (30-40°C) as standard first steps to aid dissolution[2][3].

  • Dilute Serially in DMSO: For dose-response curves, perform serial dilutions in 100% DMSO before the final dilution into aqueous buffer[5].

  • Control Final DMSO Concentration: Keep the final assay DMSO concentration below 0.5% (and ideally below 0.1%) to avoid artifacts and cell toxicity[3].

  • Always Use a Vehicle Control: Every experiment must include a control with the same final concentration of the solvent system used to deliver the compound.

  • Consider Alternatives: If DMSO is insufficient, systematically evaluate co-solvents like PEG300 or surfactants like Tween 80, always validating their compatibility with your assay[2][6].

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo-. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. (2013). Available from: [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Available from: [Link]

  • García-Pindado, J., et al. (2019). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 24(12), 2249. Available from: [Link]

  • NextSDS. 2,3-dihydro-1H-indene-5-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • NextSDS. 1H-Indene-2-carboxamide, 2,3-dihydro-5-methoxy-. Available from: [Link]

  • Capot Chemical. (2015). MSDS of 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid. Available from: [Link]

  • ACS Publications. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Available from: [Link]

  • NextSDS. 2,3-Dihydro-5-methyl-1H-indene-2-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]

  • ChemBK. 2,3-Dihydro-1H-indene-5-carbaldehyde - Physico-chemical Properties. Available from: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 5(5), 442-451. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 2,3-dihydro-1H-indene-5-carboxamide

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of 2,3-dihydro-1H-indene-5-carboxamide via crystallization....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of 2,3-dihydro-1H-indene-5-carboxamide via crystallization. This document offers troubleshooting strategies and frequently asked questions to address common challenges encountered during the crystallization process.

Troubleshooting Guide

This section is designed to provide direct solutions to specific problems that may arise during the crystallization of 2,3-dihydro-1H-indene-5-carboxamide.

Problem 1: My compound is "oiling out" instead of forming crystals.

"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid instead of a solid crystalline phase.[1] This is often due to high supersaturation or kinetic hindrance to crystal lattice formation.[1]

  • Potential Cause 1: High Solute Concentration or Rapid Cooling. The solution is too supersaturated, causing the compound to separate as a liquid phase before it has time to form an ordered crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves.[2] Add a small amount of additional solvent and allow the solution to cool at a much slower rate.[2] Insulating the flask can help to slow down the cooling process.

  • Potential Cause 2: Melting Point Depression. The presence of impurities can lower the melting point of the compound, potentially to a temperature below the boiling point of the solvent.

    • Solution: Consider purifying the material using an alternative method, such as column chromatography, before attempting recrystallization.[2] Alternatively, experimenting with a solvent that has a lower boiling point may be beneficial.[3]

  • Potential Cause 3: Unfavorable Solvent System. The chosen solvent may not be ideal for promoting crystallization of this specific carboxamide.

    • Solution: Conduct a systematic solvent screening to identify a more suitable solvent or solvent mixture. A good solvent will typically dissolve the compound when hot but not when cold.[4]

Problem 2: No crystals are forming, even after the solution has cooled.

  • Potential Cause 1: Insufficient Supersaturation. The concentration of 2,3-dihydro-1H-indene-5-carboxamide in the solution may be below its saturation point at the cooled temperature.

    • Solution: Concentrate the solution by slowly evaporating the solvent.[5] This can be done by leaving the flask in a fume hood or by gently warming the solution while passing a stream of an inert gas, like nitrogen, over the surface.

  • Potential Cause 2: High Solubility in the Chosen Solvent. The compound may be excessively soluble in the selected solvent, even at reduced temperatures.

    • Solution 1 (Anti-solvent Addition): Induce precipitation by the dropwise addition of a miscible "anti-solvent" in which the compound is insoluble.[6][7] Add the anti-solvent until the solution becomes turbid (cloudy), then warm it slightly until it clears again before allowing it to cool slowly.

    • Solution 2 (Solvent System Change): If the compound remains highly soluble, a different solvent system is required. Refer to the solvent screening protocol.

  • Potential Cause 3: Kinetic Barrier to Nucleation. The solution is supersaturated, but the initial formation of crystal nuclei is hindered.

    • Solution 1 (Seeding): Introduce a "seed crystal" from a previous successful crystallization into the supersaturated solution.[2][8] This provides a template for crystal growth.

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2][8] The microscopic imperfections on the glass can act as nucleation sites.

Problem 3: The resulting crystals are very small, needle-like, or of poor quality.

  • Potential Cause 1: High Supersaturation and Fast Nucleation. When supersaturation is too high, many nuclei form simultaneously, leading to the growth of small crystals. Rapid cooling often contributes to this issue.[9][10]

    • Solution: Reduce the rate of cooling.[9] A slower cooling process generally results in larger and more well-defined crystals.[10] You can achieve this by allowing the flask to cool to room temperature before placing it in a cooling bath, or by insulating the flask.

  • Potential Cause 2: Solvent Choice. The solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes a slight change in solvent polarity can significantly impact crystal morphology.

Problem 4: The purity of the crystallized product is not satisfactory.

  • Potential Cause 1: Inefficient Impurity Rejection. During rapid crystallization, impurities can become trapped within the crystal lattice.[1]

    • Solution: Slow down the crystallization process. Slower crystal growth allows for more effective exclusion of impurities from the crystal lattice.[9]

  • Potential Cause 2: Co-crystallization of Impurities. If an impurity has a similar structure to 2,3-dihydro-1H-indene-5-carboxamide, it may co-crystallize.

    • Solution: A different purification method, such as chromatography, may be necessary to remove the structurally similar impurity before the final crystallization step.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crystallization of 2,3-dihydro-1H-indene-5-carboxamide?

A1: The primary factors include the choice of solvent, the level of supersaturation, the cooling rate, temperature, and the presence of impurities. For aromatic amides like this compound, intermolecular forces such as hydrogen bonding and π-π stacking are crucial in the formation of the crystal lattice.[11]

Q2: What is polymorphism and why is it a concern for this compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[12] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical development.[11] Carboxamide-containing compounds are known to exhibit polymorphism.[13][14] Therefore, controlling the crystallization conditions is vital to ensure the consistent production of the desired polymorphic form.

Q3: How do I choose a suitable solvent for crystallization?

A3: The ideal solvent for recrystallization is one in which 2,3-dihydro-1H-indene-5-carboxamide is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4] A systematic solvent screening is the most effective way to identify the optimal solvent or solvent mixture.

Q4: How does the cooling rate affect crystal size and purity?

A4: A slower cooling rate generally leads to the formation of larger crystals with a more uniform size distribution and higher purity.[9][10] Conversely, rapid cooling tends to produce smaller crystals and may result in a broader size distribution and lower purity due to the entrapment of impurities.[9][15][16]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Based on solubility tests, choose a solvent in which 2,3-dihydro-1H-indene-5-carboxamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to completely dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Solvent Screening for Crystallization

  • Sample Preparation: Place a small amount (e.g., 5-10 mg) of your compound into several small test tubes.[8]

  • Solvent Addition: To each test tube, add a different solvent from a pre-selected list (see Table 1). Start with a small volume (e.g., 0.1 mL).[8]

  • Solubility Test at Room Temperature: Observe if the compound dissolves at room temperature. A solvent in which the compound is highly soluble at room temperature is generally not suitable for recrystallization.[8]

  • Solubility Test at Elevated Temperature: If the compound is insoluble at room temperature, gently heat the test tube. If the compound dissolves upon heating, it is a potential candidate for recrystallization.[8]

  • Cooling and Observation: Allow the hot solutions to cool to room temperature and observe if crystals form. The solvent that yields well-formed crystals upon cooling is a good choice.[8]

Table 1: Common Solvents for Crystallization of Carboxamides

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
AlcoholsMethanol, Ethanol, IsopropanolPolar Protic65, 78, 82Good for polar compounds; can form hydrogen bonds.[8]
KetonesAcetone, Methyl Ethyl KetonePolar Aprotic56, 80Good general-purpose solvents.[8]
EstersEthyl acetatePolar Aprotic77A common choice for a wide range of organic compounds.[4]
EthersDiethyl etherNonpolar35Often used in solvent mixtures.[17]
HydrocarbonsHexanes, TolueneNonpolar69, 111Suitable for nonpolar compounds.[3]
OthersAcetonitrile, WaterPolar82, 100Acetonitrile is a good solvent for many amides.[18] Water can be used for compounds capable of hydrogen bonding.[3]

Visualizations

Diagram 1: Troubleshooting Crystallization Failures

G start Crystallization Attempt oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals poor_crystals Poor Crystal Quality start->poor_crystals reheat_add_solvent reheat_add_solvent oiling_out->reheat_add_solvent Reheat & Add Solvent pre_purify pre_purify oiling_out->pre_purify Pre-purify (e.g., Chromatography) new_solvent_system new_solvent_system oiling_out->new_solvent_system Try New Solvent System concentrate_solution concentrate_solution no_crystals->concentrate_solution Concentrate Solution anti_solvent anti_solvent no_crystals->anti_solvent Add Anti-solvent induce_nucleation induce_nucleation no_crystals->induce_nucleation Induce Nucleation reduce_cooling_rate reduce_cooling_rate poor_crystals->reduce_cooling_rate Reduce Cooling Rate change_solvent change_solvent poor_crystals->change_solvent Change Solvent/Mixture slow_cool slow_cool reheat_add_solvent->slow_cool Cool Slowly success Successful Crystallization slow_cool->success pre_purify->start Retry Crystallization new_solvent_system->start Retry Crystallization concentrate_solution->success anti_solvent->success seeding seeding induce_nucleation->seeding Seeding scratching scratching induce_nucleation->scratching Scratching seeding->success scratching->success reduce_cooling_rate->success change_solvent->success

Caption: Decision tree for troubleshooting common crystallization issues.

Diagram 2: Experimental Workflow for Optimizing Crystallization

G cluster_0 Initial Steps cluster_1 Crystallization cluster_2 Analysis & Refinement start Crude 2,3-dihydro-1H- indene-5-carboxamide solvent_screen Solvent Screening start->solvent_screen dissolution Dissolution in Optimal Solvent solvent_screen->dissolution cooling Controlled Cooling dissolution->cooling isolation Crystal Isolation (Filtration) cooling->isolation analysis Purity & Yield Analysis isolation->analysis troubleshoot Troubleshooting (If Necessary) analysis->troubleshoot Unsatisfactory Results final_product Pure Crystalline Product analysis->final_product Satisfactory Results troubleshoot->solvent_screen Re-optimize

Caption: Workflow for optimizing crystallization conditions.

References

  • Vertex AI Search. (2024, December 25).
  • RSC Publishing. (2022, November 24). Polymorphism in carboxamide compounds with high-Z′ crystal structures.
  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Mettler Toledo.
  • RSC Publishing. (2022, November 24). Polymorphism in carboxamide compounds with high-Z′ crystal structures.
  • ResearchGate.
  • Benchchem.
  • ACS Publications. (2005, October 28). An In-Line Study of Oiling Out and Crystallization | Organic Process Research & Development.
  • ACS Publications. (2019, July 22).
  • Seth Stein - Northwestern University.
  • N/A.
  • ACS Publications. (2010, July 28). Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy | Crystal Growth & Design.
  • Atlantis Press.
  • CrystEngComm (RSC Publishing). (2025, April 21). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex.
  • MDPI. (2022, July 22).
  • ACS Publications. (2008, January 2). Polymorphism in Carbamazepine Cocrystals | Crystal Growth & Design.
  • ACS Publications. (2008, June 13).
  • ResearchGate.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ResearchGate. (2020, November 2).
  • TargetMol. 2,3-dihydro-1H-indene-5-sulfonamide | Carbonic Anhydrase.
  • ResearchGate. (2026, February 7).
  • Wikipedia. Crystal polymorphism.
  • Crystalline. (2023, November 1).
  • EvitaChem. N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • PubMed. (2013, June 25).
  • Google Patents.
  • MDPI. (2022, December 29).
  • OSTI. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • PubMed. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis.
  • PubChem. CID 101939295 | C9H8.
  • ACS Publications. (2019, July 16). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1)
  • Google Patents.
  • Sultan Qaboos University House of Expertise. (2024, December 1). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety.
  • PubMed - NIH.
  • Benchchem. Technical Support Center: 2-(Phenylamino)
  • Google Patents.
  • SciSpace. The solubilities of denatured proteins in different organic solvents.
  • Sigma-Aldrich. 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid.
  • Chemical Substance Information. 2,3-Dihydro-5-methyl-1H-indene-2-carboxylic acid.

Sources

Optimization

Technical Support Center: Resolving LC-MS Peak Tailing for 2,3-dihydro-1H-indene-5-carboxamide

Welcome to the dedicated troubleshooting guide for resolving peak tailing issues encountered during the LC-MS analysis of 2,3-dihydro-1H-indene-5-carboxamide. This resource is designed for researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting guide for resolving peak tailing issues encountered during the LC-MS analysis of 2,3-dihydro-1H-indene-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and rectify common chromatographic problems, ensuring robust and accurate analytical results.

Understanding the Analyte: 2,3-dihydro-1H-indene-5-carboxamide

Before delving into troubleshooting, it's crucial to understand the chemical nature of 2,3-dihydro-1H-indene-5-carboxamide. Its structure includes a non-polar indane ring system and a polar carboxamide group. The amide functional group is of particular importance in liquid chromatography.

Key Chemical Properties:

  • Polarity: The molecule possesses both hydrophobic (indane) and hydrophilic (carboxamide) regions, making it suitable for reversed-phase chromatography.

  • Acidity/Basicity and pKa: The carboxamide group is generally considered neutral in the typical pH range used for reversed-phase LC-MS (pH 2-8). The amide proton is very weakly acidic, with an estimated pKa well above the typical operating pH range of a reversed-phase column. For instance, the pKa of a similar compound, benzamide, is approximately 13-17.[1][2][3][4][5] This means that under acidic to neutral mobile phase conditions, the molecule will be in its neutral form. The amide nitrogen is not significantly basic due to the delocalization of the lone pair of electrons into the adjacent carbonyl group.[6]

This understanding informs our troubleshooting strategy, as peak tailing for this compound is less likely to be caused by its own basicity and more likely due to secondary interactions with the stationary phase or other method parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2,3-dihydro-1H-indene-5-carboxamide tailing?

Peak tailing for this analyte can stem from several factors, often related to interactions between the polar carboxamide group and the stationary phase, or issues with the LC system itself. Common causes include:

  • Secondary Silanol Interactions: The most frequent cause for tailing of polar analytes on silica-based columns. Residual silanol groups (Si-OH) on the silica surface can be deprotonated and negatively charged, leading to undesirable ionic interactions with the analyte.[2][3][7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[1][9]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can exacerbate secondary interactions.[3][4]

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing.[7][9]

  • Extra-Column Volume: Excessive tubing length or improper fittings can lead to peak broadening and tailing.[3][7]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1][7]

Q2: Should I be using a specific type of LC column for this compound?

Yes, column selection is critical. For polar compounds like 2,3-dihydro-1H-indene-5-carboxamide that are prone to tailing, consider the following:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped), reducing the potential for secondary interactions.[3]

  • Base-Deactivated Silica (BDS) Columns: Specifically designed to provide good peak shape for basic and polar compounds.[3]

  • Columns with Novel Surface Chemistries: Some modern columns have charged surface modifications that can improve peak shape for polar analytes, even with simple mobile phases like formic acid in water/acetonitrile.[10]

Q3: What is the ideal mobile phase pH for analyzing 2,3-dihydro-1H-indene-5-carboxamide?

Since the analyte is neutral over a wide pH range, the primary goal of pH optimization is to control the ionization state of the stationary phase. Lowering the mobile phase pH to around 3 or below will protonate the residual silanol groups, minimizing their ability to interact with the analyte.[3] A common and effective mobile phase for LC-MS is 0.1% formic acid in water and acetonitrile.

Systematic Troubleshooting Guide

To systematically address peak tailing, follow the logical progression outlined in the workflow below. Start with the simplest and most common solutions before moving to more complex investigations.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_system System-Level Problems cluster_analyte Analyte-Specific Problems start Start: Peak Tailing Observed for 2,3-dihydro-1H-indene-5-carboxamide check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_check Investigate System & General Issues: - Extra-column volume (fittings, tubing) - Column void or damage - Contamination at column inlet check_all_peaks->system_check Yes analyte_specific_check Investigate Analyte-Specific Issues check_all_peaks->analyte_specific_check No yes_all_peaks Yes no_only_analyte No overload_check Step 1: Check for Column Overload (Reduce concentration/injection volume) analyte_specific_check->overload_check mobile_phase_check Step 2: Optimize Mobile Phase - Lower pH (e.g., 0.1% Formic Acid) - Add buffer (e.g., Ammonium Formate) overload_check->mobile_phase_check Issue Persists column_check Step 3: Evaluate Column Chemistry - Use an end-capped or BDS column - Try a different stationary phase mobile_phase_check->column_check Issue Persists

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Troubleshooting Protocols

Step 1: Assess Column Overload

Rationale: Overloading the column with too much analyte can lead to peak fronting or tailing as the stationary phase becomes saturated.[1] This is a simple check to perform before making more complex method changes.

Protocol:

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject the original sample and each dilution.

  • Observe the peak shape for each injection.

  • If the peak shape improves (becomes more symmetrical) with dilution, you are likely experiencing column overload.

Solution: Reduce the sample concentration or the injection volume.

Step 2: Mobile Phase Optimization

Rationale: The mobile phase composition, particularly its pH and ionic strength, is a powerful tool for mitigating secondary interactions. For a neutral analyte like 2,3-dihydro-1H-indene-5-carboxamide, the goal is to suppress the activity of residual silanols on the stationary phase.

Protocol 2A: Lowering Mobile Phase pH

  • Preparation: Prepare mobile phases with 0.1% formic acid.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Analysis: Equilibrate the column with your initial gradient conditions and inject the sample.

  • Evaluation: Compare the peak shape to your original method. Lowering the pH often significantly reduces tailing by neutralizing silanol groups.[3]

Protocol 2B: Introducing a Buffer

  • Rationale: If lowering the pH is not sufficient, adding a buffer salt like ammonium formate can help mask the residual silanol groups. The ammonium ions will interact with the negatively charged silanols, effectively shielding them from the analyte.[2][11]

  • Preparation: Prepare mobile phases with a buffer.

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

    • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in Acetonitrile

  • Analysis: Equilibrate the system and inject the sample.

  • Evaluation: Assess the peak shape. Buffers are very effective at reducing tailing but be mindful of potential ion suppression in the MS source. Keep buffer concentrations low (≤10 mM) for MS compatibility.[3]

Mobile Phase Modifier Mechanism of Action MS Compatibility
0.1% Formic AcidProtonates and neutralizes residual silanol groups.Excellent
10 mM Ammonium FormateAmmonium ions shield residual silanol groups.Good (low concentrations)
0.1% Trifluoroacetic Acid (TFA)Strong ion-pairing agent, very effective at reducing tailing.Poor (causes significant ion suppression)
Step 3: Column Selection and System Health

Rationale: If mobile phase optimization does not resolve the issue, the problem may lie with the column itself or the broader LC system.

Protocol 3A: Column Evaluation

  • Switch to a Modern Column: If you are using an older, Type A silica column, switch to a modern, high-purity, end-capped (Type B) silica column or a base-deactivated column. These are designed to have minimal residual silanol activity.[3][8]

  • Consider a Guard Column: A guard column can protect your analytical column from strongly retained matrix components that might cause active sites and peak tailing.[1]

  • Flush the Column: If the column has been used extensively, flush it according to the manufacturer's instructions to remove potential contaminants.

Protocol 3B: System Check

  • Inspect Fittings and Tubing: Ensure all fittings are properly tightened and that the tubing between the injector, column, and detector is as short as possible to minimize extra-column volume.[7]

  • Perform a Blank Injection: Run a blank (injection of your sample solvent) to check for ghost peaks or contamination that might be co-eluting and distorting your analyte peak.[1]

By systematically working through these steps, you can effectively diagnose and resolve LC-MS peak tailing issues for 2,3-dihydro-1H-indene-5-carboxamide, leading to more reliable and accurate analytical data.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Amide Functional Group. ChemTalk. [Link]

  • Benzamide. PubChem. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Why Do Peaks Tail?. LCGC North America. [Link]

  • Benzamide. FooDB. [Link]

  • Approximate pKa chart of the functional groups. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. [Link]

  • Supercharge your Method Development with a Quick, Easy, Universally Compatible LC and LC/MS method. YouTube. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2,3-Dihydro-1H-indene-5-carboxamide Amidation

Welcome to the Technical Support Center for the synthesis of 2,3-dihydro-1H-indene-5-carboxamide (indane-5-carboxamide) derivatives. These compounds are critical intermediates and active pharmaceutical ingredients, notab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,3-dihydro-1H-indene-5-carboxamide (indane-5-carboxamide) derivatives. These compounds are critical intermediates and active pharmaceutical ingredients, notably functioning as potent Discoidin Domain Receptor 1 (DDR1) inhibitors in pancreatic cancer research[1].

This guide provides causal troubleshooting, self-validating protocols, and FAQs to help researchers eliminate common amidation byproducts—such as N-acylureas, guanidinium species, and toxic hydrogen cyanide (HCN) gas—ensuring high-yield, scalable amide bond formation[2].

Mechanistic Overview & Byproduct Causality

To eliminate byproducts, we must first understand the kinetic competition inherent in carboxylic acid activation. When 2,3-dihydro-1H-indene-5-carboxylic acid is activated by a carbodiimide (e.g., DIC, EDC), it forms a highly reactive O-acylisourea intermediate. If the subsequent aminolysis (attack by the amine) is slow—often due to steric hindrance or weak amine nucleophilicity—the intermediate undergoes a rapid, irreversible intramolecular O→N acyl migration to form an inactive N-acylurea byproduct [3].

Pathway SM Indane-5-carboxylic acid + Amine Act O-acylisourea (Active Intermediate) SM->Act Carbodiimide (DIC/EDC) BP2 Guanidinium (Byproduct) SM->BP2 HATU + Amine (Direct Attack) OBt OBt / Oxyma Ester (Stabilized Intermediate) Act->OBt Additive (HOBt/Oxyma) Prod 2,3-dihydro-1H-indene-5-carboxamide (Target Amide) Act->Prod Aminolysis BP1 N-acylurea (Byproduct) Act->BP1 O->N Migration (Slow Aminolysis) OBt->Prod Aminolysis (Fast, Clean)

Caption: Logical relationship of amidation pathways and byproduct formation.

Troubleshooting Guide: Diagnosing & Resolving Byproducts

Issue 1: High Levels of N-Acylurea Byproduct

Symptoms: LC-MS shows a mass corresponding to [M + Carbodiimide], and the target amide yield is poor. The byproduct co-elutes with the product during chromatography. Root Cause: The O-acylisourea intermediate is surviving too long in solution. This is exacerbated in non-polar solvents (like DCM) and when activating sterically hindered indane derivatives[3]. Resolution: Introduce a nucleophilic additive like OxymaPure or HOBt . These additives rapidly trap the O-acylisourea to form a highly stable, yet amine-reactive ester, completely bypassing the O→N migration pathway[4].

Issue 2: Guanidinylation of the Amine Partner

Symptoms: When using HATU or HBTU, LC-MS reveals a byproduct mass corresponding to the amine conjugated directly to the uronium fragment of the coupling reagent. Root Cause: Uronium salts are electrophilic. If the indane-5-carboxylic acid is not fully deprotonated and pre-activated before the amine is introduced, the amine acts as a nucleophile against the HATU molecule itself. Resolution: Strictly enforce a pre-activation phase . React the carboxylic acid, HATU, and DIPEA for 2–5 minutes before introducing the amine to the reaction vessel[1].

Issue 3: Generation of HCN Gas (DIC/Oxyma Systems)

Symptoms: Unexplained loss of coupling efficiency and safety alarms triggering in the laboratory. Root Cause: In polar aprotic solvents like DMF, the DIC/Oxyma adduct can cyclize into an oxadiazole intermediate, subsequently releasing highly toxic hydrogen cyanide (HCN) gas[4][5]. Resolution: Substitute DMF with a greener solvent mixture. Using N-butylpyrrolidinone (NBP) mixed with Ethyl Acetate (EtOAc) at a 1:4 ratio disrupts the cyclization transition state, suppressing HCN formation while accelerating amide bond formation[5].

Quantitative Data: Reagent & Solvent Effects

The following table summarizes the causal relationship between reaction conditions and byproduct profiles during indane-5-carboxamide synthesis:

Solvent SystemCoupling ReagentsPrimary Byproduct RiskRelative Amide YieldMechanistic Causality
DMF DIC / OxymaHCN Gas, OxadiazoleModerateHigh dielectric constant favors oxadiazole cyclization[4][5].
NBP / EtOAc (1:4) DIC / OxymaNone (Suppressed)>95% EtOAc disrupts cyclic transition states; NBP maintains solubility[5].
DCM EDC (No Additive)N-acylureaLow-ModerateSlow aminolysis in non-polar solvents accelerates O→N migration[3].
DMF HATU + DIPEAGuanidiniumModerateDirect reaction of amine with uronium salt if pre-activation is skipped.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol utilizes a self-validating checkpoint system. By verifying the formation of the active ester before amine addition, you structurally prevent the formation of N-acylureas and guanidinium byproducts.

Workflow S1 1. Pre-activation Acid + Oxyma S2 2. DIC Addition (0-5°C) S1->S2 S3 3. LC-MS Check (Verify Ester) S2->S3 S4 4. Amine Addition (+ DIPEA) S3->S4 S5 5. Final Product Isolation S4->S5

Caption: Step-by-step workflow for optimized amidation with in-line validation.

Optimized Synthesis of 2,3-dihydro-1H-indene-5-carboxamides
  • Preparation: Dissolve 1.0 eq of 2,3-dihydro-1H-indene-5-carboxylic acid and 1.0 eq of OxymaPure in a solvent mixture of NBP/EtOAc (1:4)[5]. Causality: This specific solvent ratio prevents the oxadiazole cyclization that leads to HCN release.

  • Activation: Cool the mixture to 0–5°C using an ice bath. Add 1.05 eq of DIC dropwise. Stir for 15 minutes. Causality: Cooling minimizes the exothermic degradation of the active ester. The slight excess of DIC ensures complete activation.

  • Validation Checkpoint 1 (Critical): Take a 5 µL aliquot, quench it in methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful active ester formation) and no unreacted starting acid. Do not proceed until this is confirmed.

  • Aminolysis: Add 1.1 eq of the amine partner dissolved in NBP. If the amine is supplied as an HCl salt, add 2.0 eq of DIPEA to freebase it in situ.

  • Reaction: Allow the vessel to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint 2: LC-MS should show >95% conversion to the target 2,3-dihydro-1H-indene-5-carboxamide with <1% N-acylurea.

  • Workup: Quench with water. The use of NBP/EtOAc allows for a seamless transition into an aqueous wash (1N HCl, followed by saturated NaHCO3) to remove urea byproducts and residual Oxyma.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for this amidation to make it greener? A: Yes. Recent advancements in process chemistry allow for aqueous amidations. Using water-soluble carbodiimides like EDC·HCl in combination with micellar technology inherently suppresses organic-phase byproducts like N-acylureas, though substrate solubility must be carefully managed[2].

Q: Why is my indane-5-carboxamide product co-eluting with the urea byproduct during silica gel chromatography? A: Diisopropylurea (from DIC) and dicyclohexylurea (from DCC) are highly non-polar and notoriously difficult to separate from hydrophobic amides like indane derivatives. If chromatography is failing, switch your coupling reagent to EDC·HCl. EDC generates a water-soluble urea byproduct that can be easily purged during the standard aqueous acidic/basic workup washes[2].

Q: I am synthesizing a DDR1 inhibitor with a highly hindered aniline. The reaction stalls at 50% conversion. What should I do? A: Hindered anilines (e.g., 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) are poor nucleophiles[1]. If the reaction stalls, do not add more coupling reagent, as this will only generate guanidinium byproducts. Instead, elevate the reaction temperature to 40°C after the active ester is fully formed, or switch to a more reactive acid chloride intermediate.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development, ACS Publications URL:[Link]

  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation Diva-Portal.org URL:[Link]

  • Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions Organic Process Research & Development, ResearchGate URL:[Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water Indian Academy of Sciences URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Modification of 2,3-dihydro-1H-indene-5-carboxamide

Welcome to the technical support center for navigating the synthetic challenges associated with 2,3-dihydro-1H-indene-5-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 2,3-dihydro-1H-indene-5-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile scaffold. The inherent structural rigidity and substitution patterns of the indane core can often lead to significant steric hindrance, complicating modifications at the carboxamide moiety. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles.

I. Understanding the Challenge: Steric Hindrance in the Indane Scaffold

The 2,3-dihydro-1H-indene-5-carboxamide core presents a unique set of steric challenges. The carboxamide group at the 5-position is flanked by the fused ring system, which can restrict access for bulky reagents. Further substitution on the aromatic or aliphatic portions of the indane ring can exacerbate these steric issues, leading to low reaction yields, incomplete conversions, or the need for harsh reaction conditions that may compromise other functional groups.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this sterically challenging scaffold.

Q1: What are the primary steric challenges when modifying the carboxamide group?

The primary challenge stems from the rigid, bicyclic nature of the indane core. The carboxamide at C5 is positioned in a sterically congested environment. Attempts to perform N-alkylation or amide bond formation with bulky amines or electrophiles can be significantly hindered.

Q2: How does substitution on the indane ring affect reactivity?

Substituents on the aromatic ring (positions 4, 6, and 7) or the cyclopentyl ring (positions 1, 2, and 3) can dramatically influence the accessibility of the carboxamide. For example, a substituent at the 4-position will create significant peri-strain, making it very difficult for incoming reagents to approach the nitrogen or carbonyl carbon of the amide.

Q3: What are the initial steps to consider when a standard amide coupling reaction fails?

When standard coupling reagents like EDC/HOBt or HATU give low yields, it's a strong indication of steric hindrance.[1][2] The first steps should involve evaluating more potent coupling reagents, adjusting reaction conditions (temperature, solvent, concentration), and considering alternative synthetic strategies.

Q4: Are there any computational tools that can predict the feasibility of a reaction with a sterically hindered substrate?

Yes, computational modeling can be a valuable tool. Density Functional Theory (DFT) calculations can help predict transition state energies and provide insights into the steric and electronic factors governing the reaction.[3] This can help in the rational selection of reagents and conditions.

III. Troubleshooting Guides

This section provides structured approaches to common experimental problems encountered during the modification of 2,3-dihydro-1H-indene-5-carboxamide.

Problem 1: Low Yield in Amide Bond Formation with a Bulky Secondary Amine

Symptoms:

  • Low conversion of the starting carboxylic acid.

  • Formation of side products, such as the activated ester intermediate.

  • Reaction stalls after initial conversion.

Causality: The nucleophilicity of the bulky secondary amine is likely diminished, and its approach to the activated carboxylic acid is sterically impeded. Standard coupling reagents may not be sufficiently reactive to overcome this energy barrier.

Solutions & Methodologies:

Solution A: Employ More Powerful Coupling Reagents

For sterically demanding couplings, more robust activating agents are often necessary.

Protocol 1: Acyl Fluoride-Mediated Coupling Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers.[4]

Step-by-Step Methodology:

  • Acid Activation: In an inert atmosphere, dissolve the 2,3-dihydro-1H-indene-5-carboxylic acid (1.0 equiv) and a fluorinating agent such as cyanuric fluoride or XtalFluor-E (1.2 equiv) in an anhydrous aprotic solvent like DCM or MeCN.

  • Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv) and stir at room temperature for 1-2 hours to form the acyl fluoride.

  • Amine Addition: Add the sterically hindered secondary amine (1.1 equiv) to the reaction mixture.

  • Heating: Heat the reaction to 60-80 °C and monitor by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3, extract with an organic solvent, and purify by column chromatography.[5]

Solution B: Utilize Lewis Acid Catalysis

Lewis acids can enhance the electrophilicity of the activated carboxylic acid, facilitating the nucleophilic attack by the hindered amine. Titanium(IV) chloride (TiCl4) and various boronic acid catalysts have proven effective in these scenarios.[6][7][8]

Protocol 2: TiCl4-Mediated Amidation Caution: TiCl4 is highly reactive with moisture and should be handled under strictly anhydrous conditions.

Step-by-Step Methodology:

  • Reactant Mixture: In a flame-dried flask under an inert atmosphere, dissolve the 2,3-dihydro-1H-indene-5-carboxylic acid (1.0 equiv) and the hindered amine (1.1 equiv) in a non-coordinating solvent like dichloromethane or toluene.

  • Lewis Acid Addition: Cool the mixture to 0 °C and slowly add a solution of TiCl4 (1.1 equiv) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress.

  • Workup: Carefully quench the reaction with water or a saturated aqueous solution of NaHCO3. The product can then be extracted and purified.

Diagram: Amide Coupling Strategies

G cluster_0 Standard Coupling (Low Yield) cluster_1 Troubleshooting Strategies Indane-COOH Indane-COOH EDC_HOBt EDC/HOBt Indane-COOH->EDC_HOBt Acyl_Fluoride Acyl Fluoride Method Indane-COOH->Acyl_Fluoride Lewis_Acid Lewis Acid Catalysis Indane-COOH->Lewis_Acid Bulky_Amine Bulky_Amine Bulky_Amine->EDC_HOBt Bulky_Amine->Acyl_Fluoride Bulky_Amine->Lewis_Acid Low_Yield_Amide Low Yield Amide EDC_HOBt->Low_Yield_Amide High_Yield_Amide High Yield Amide Acyl_Fluoride->High_Yield_Amide Lewis_Acid->High_Yield_Amide

Caption: Troubleshooting workflow for sterically hindered amide coupling.

Problem 2: Unsuccessful N-Alkylation of the Carboxamide

Symptoms:

  • No reaction or very low conversion.

  • The starting amide is recovered unchanged.

  • O-alkylation as a side product.

Causality: The nitrogen of the primary or secondary amide is a poor nucleophile, and its reactivity is further suppressed by the steric bulk of the indane scaffold. Strong bases are required to deprotonate the amide, but this can lead to competing side reactions. Metal-catalyzed approaches can be sensitive to steric hindrance around the nitrogen atom.[9][10]

Solutions & Methodologies:

Solution A: Strong Base Conditions

For simple alkyl halides, traditional strong base conditions may be effective, but require careful optimization.

Protocol 3: N-Alkylation using NaH Caution: Sodium hydride (NaH) is a flammable solid and reacts violently with water.

Step-by-Step Methodology:

  • Amide Deprotonation: To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF or THF at 0 °C, add a solution of the 2,3-dihydro-1H-indene-5-carboxamide (1.0 equiv).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Electrophile Addition: Cool the reaction back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required for less reactive electrophiles.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent and purify.

Solution B: Transition Metal-Catalyzed N-Alkylation

Recent advances have demonstrated the utility of transition metal catalysts for the N-alkylation of amides with alcohols, offering a milder alternative to traditional methods.[11]

Protocol 4: Nickel-Catalyzed N-Alkylation with Alcohols

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a nickel precursor (e.g., NiBr2, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K3PO4, 2.0 equiv).

  • Reactant Addition: Add the 2,3-dihydro-1H-indene-5-carboxamide (1.0 equiv), the alcohol (2.0-3.0 equiv), and an anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat to 120-140 °C for 12-24 hours.

  • Workup: Cool the reaction, filter through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Problem 3: Lack of Regioselectivity in Aromatic Ring Functionalization

Symptoms:

  • Formation of a mixture of constitutional isomers during electrophilic aromatic substitution.

  • Difficulty in introducing substituents at the desired position (e.g., C4 or C6).

Causality: The carboxamide group is a meta-director, but its directing effect can be overcome by the electronic properties of other substituents or the inherent reactivity of the indane ring.

Solutions & Methodologies:

Solution: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for achieving regioselective functionalization of aromatic rings.[12][13][14][15] The amide group can act as a directed metalation group (DMG), guiding a strong base to deprotonate the ortho-position (C4 or C6).

Diagram: Directed Ortho-Metalation

G Indane_Amide 2,3-dihydro-1H-indene-5-carboxamide BuLi n-BuLi or s-BuLi/TMEDA Indane_Amide->BuLi 1. Lithiation Ortho-Lithiation BuLi->Lithiation Coordination & Deprotonation Electrophile Electrophile (E+) Lithiation->Electrophile 2. Functionalized_Product Regioselective Product Electrophile->Functionalized_Product

Caption: Regioselective functionalization via Directed Ortho-Metalation.

Protocol 5: Regioselective Introduction of an Electrophile at C4

Step-by-Step Methodology:

  • Amide Protection (if necessary): If the amide NH is acidic, it may need to be protected. For a secondary or tertiary amide, this step may not be necessary.

  • Lithiation: Dissolve the amide in anhydrous THF or diethyl ether and cool to -78 °C under an inert atmosphere. Add a strong base, typically s-BuLi in the presence of TMEDA (1.2 equiv). Stir at this temperature for 1-2 hours.

  • Electrophile Quench: Add the desired electrophile (e.g., an alkyl halide, CO2, I2) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH4Cl, extract the product, and purify.

IV. The Role of Protecting Groups

In multi-step syntheses involving the 2,3-dihydro-1H-indene-5-carboxamide scaffold, the use of protecting groups can be crucial for achieving the desired outcome.[16][17][18][19][20]

When to Use Protecting Groups:

  • When other reactive functional groups are present in the molecule that are incompatible with the reaction conditions for modifying the carboxamide.

  • To temporarily block a reactive site to prevent unwanted side reactions.[16]

  • To alter the steric or electronic properties of a molecule to favor a particular reaction pathway.

Common Protecting Group Strategies:

  • Amine Protection: If the indane scaffold contains a primary or secondary amine, it can be protected as a carbamate (e.g., Boc or Cbz) to prevent it from reacting with electrophiles intended for the carboxamide nitrogen.

  • Carbonyl Protection: While less common for amides, if other carbonyl groups (ketones or aldehydes) are present, they can be protected as acetals or ketals.[18]

Table 1: Comparison of Amide Coupling Reagents for Hindered Substrates

Coupling ReagentActivating SpeciesAdvantagesDisadvantages
EDC/HOBt O-acylisoureaReadily available, water-soluble byproducts.Often ineffective for highly hindered substrates.[1]
HATU/DIPEA Acyl-tetramethyluroniumHigh reactivity, fast reaction times.Can be expensive, byproducts can be difficult to remove.[2]
Acyl Fluorides Acyl FluorideHighly reactive, overcomes significant steric barriers.Requires a dedicated activation step.[4][21]
TiCl4 Activated acyl-titanium complexPotent for very difficult couplings.Moisture sensitive, harsh conditions.[6][7]
Boronic Acid Catalysts Acylborate intermediateCatalytic, mild conditions.Substrate scope can be limited.[8][22]

V. Conclusion

Modifying the 2,3-dihydro-1H-indene-5-carboxamide scaffold in the face of steric hindrance requires a thoughtful and strategic approach. By understanding the underlying principles of steric and electronic effects, and by being equipped with a toolbox of advanced synthetic methods, researchers can successfully functionalize this important molecular framework. This guide serves as a starting point for troubleshooting and optimizing your synthetic routes. Always refer to the primary literature for detailed procedures and safety information.

References

  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Retrieved from [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. Retrieved from [Link]

  • Garg, N. K., et al. (2025). Pd(II)–NHC (NHC = N‐Heterocyclic Carbene)‐Catalyzed Alkylation of Primary Amides by Site‐Selective N C(O) Activation. Angewandte Chemie International Edition. Retrieved from [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. Retrieved from [Link]

  • Institute of Chemistry Ceylon. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-266. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • eScholarship. (n.d.). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). CpCo(III)-Catalyzed Ketone-Directed ortho-C-H Activation for the Synthesis of Indene Derivatives*. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ACS Publications. (2022, August 24). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, August 28). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Retrieved from [Link]

  • ACS Publications. (2018, February 14). Nickel-Catalyzed Phosphine Free Direct N-Alkylation of Amides with Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikidoc. (2012, September 4). Directed ortho metalation. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Harvard University. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

  • ACS Publications. (2019, July 16). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 12). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity. Retrieved from [Link]

  • PubMed. (2007, November 26). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous. Chemical Communications. Retrieved from [Link]

  • PubMed. (2020, May 12). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Retrieved from [Link]

  • Eindhoven University of Technology Research Portal. (2021, October 6). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Retrieved from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Substituted Indene Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2,3-dihydro-1H-indene-5-carboxamide vs indane-5-carboxylic acid reactivity comparison

An In-Depth Comparative Guide to the Reactivity of 2,3-dihydro-1H-indene-5-carboxamide and Indane-5-carboxylic acid Introduction In the landscape of medicinal chemistry and organic synthesis, the indane scaffold serves a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 2,3-dihydro-1H-indene-5-carboxamide and Indane-5-carboxylic acid

Introduction

In the landscape of medicinal chemistry and organic synthesis, the indane scaffold serves as a privileged structure, forming the core of numerous pharmacologically active agents. The functionalization of this scaffold is paramount for modulating a molecule's physicochemical properties, target affinity, and metabolic stability. This guide provides a detailed comparative analysis of two key indane derivatives: 2,3-dihydro-1H-indene-5-carboxamide and indane-5-carboxylic acid.

While structurally similar, the seemingly minor difference between a carboxamide and a carboxylic acid substituent imparts dramatically different electronic properties to the molecule. These differences fundamentally dictate their reactivity in common synthetic transformations. Understanding this dichotomy is crucial for researchers and drug development professionals when designing synthetic routes and predicting reaction outcomes. This document will explore the reactivity at both the functional group and the aromatic ring, supported by mechanistic insights and detailed experimental protocols.

Molecular Structure and Electronic Properties: The Foundation of Reactivity

The reactivity of these two compounds is governed by the electronic nature of their respective C5 substituents: the carboxamide (-CONH₂) and the carboxylic acid (-COOH).

  • 2,3-dihydro-1H-indene-5-carboxamide: The carboxamide group exhibits a dual electronic nature. The carbonyl group is inductively electron-withdrawing. However, the lone pair of electrons on the adjacent nitrogen atom can be delocalized into the aromatic ring through resonance. This resonance effect is dominant, donating electron density to the ring and making it more nucleophilic. This donation primarily enriches the ortho and para positions.

  • Indane-5-carboxylic acid: The carboxylic acid group is strongly electron-withdrawing due to both the inductive effect of the two oxygen atoms and the resonance effect of the carbonyl group, which pulls electron density out of the aromatic ring. This deactivates the ring, making it less nucleophilic and less reactive towards electrophiles. Nucleophiles, acting as bases, will preferentially deprotonate the acidic proton rather than attack the carbonyl carbon under neutral or basic conditions.

The following table summarizes the key electronic and physical properties.

Property2,3-dihydro-1H-indene-5-carboxamideIndane-5-carboxylic acidRationale
Molecular Formula C₁₀H₁₁NOC₁₀H₁₀O₂-
Molecular Weight 161.20 g/mol 162.19 g/mol -
Functional Group Primary CarboxamideCarboxylic Acid-
Acidity/Basicity Weakly basic (N lone pair)Acidic (pKa ~4-5)The carboxylic proton is readily abstracted. The amide nitrogen is a very weak base.
Dominant Electronic Effect on Aromatic Ring Resonance Donation (+M)Inductive & Resonance Withdrawal (-I, -M)The amide's nitrogen lone pair donates into the ring. The carboxylic acid's carbonyl withdraws from the ring.
Aromatic Ring Reactivity ActivatedDeactivatedElectron donation increases nucleophilicity; withdrawal decreases it.
Directing Effect (EAS) Ortho, Para-directingMeta-directingResonance donation stabilizes ortho/para intermediates. Withdrawal destabilizes ortho/para intermediates.

Part 1: Reactivity at the Functional Group

The primary difference in reactivity lies at the carbonyl carbon of the substituent group.

Nucleophilic Acyl Substitution

Carboxylic acid derivatives undergo nucleophilic acyl substitution, but their relative reactivities vary significantly. The general order of reactivity is: Acyl Halides > Anhydrides > Esters > Amides . Carboxylic acids themselves can be less reactive than esters because nucleophiles often act as bases and deprotonate the acid first.

  • Indane-5-carboxylic acid can be readily converted to more reactive derivatives. For instance, treatment with thionyl chloride (SOCl₂) will convert it to the highly reactive indane-5-acyl chloride. It also undergoes Fischer esterification when heated with an alcohol in the presence of an acid catalyst.

  • 2,3-dihydro-1H-indene-5-carboxamide is significantly less reactive. The amide is stabilized by resonance, and the amide anion (NH₂⁻) is a very poor leaving group. Consequently, hydrolysis of the amide to the corresponding carboxylic acid requires harsh conditions, such as prolonged heating with strong acid or base.

Reduction

Reduction of these functional groups yields distinct products and often requires potent reducing agents due to the stability of the carbonyl group.

  • Indane-5-carboxylic acid: Carboxylic acids are resistant to mild reducing agents like sodium borohydride (NaBH₄). They require strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), to be reduced to the corresponding primary alcohol (indane-5-ylmethanol).

  • 2,3-dihydro-1H-indene-5-carboxamide: Amides are also difficult to reduce. Treatment with a powerful hydride donor like LiAlH₄ will reduce the carboxamide to the corresponding primary amine (5-(aminomethyl)-2,3-dihydro-1H-indene). This transformation is synthetically valuable for accessing amine functionalities.

Experimental Protocol 1: Comparative Reduction with LiAlH₄

This protocol outlines the parallel reduction of both substrates to demonstrate the differential outcomes.

Objective: To reduce indane-5-carboxylic acid to indane-5-ylmethanol and 2,3-dihydro-1H-indene-5-carboxamide to 5-(aminomethyl)-2,3-dihydro-1H-indene.

Materials:

  • Indane-5-carboxylic acid

  • 2,3-dihydro-1H-indene-5-carboxamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condensers, magnetic stirrers, separatory funnel

Procedure:

  • Reaction Setup (Performed for each substrate in separate flasks):

    • In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ (2.0 equivalents) in 30 mL of anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the substrate (1.0 equivalent, either the carboxylic acid or the carboxamide) in 20 mL of anhydrous THF to the LiAlH₄ suspension via a dropping funnel. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent dangerous side reactions.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC. Causality: Heating provides the necessary activation energy to overcome the stability of the carbonyl group in both substrates.

  • Workup and Quenching (Fieser method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add X mL of water, where X is the mass of LiAlH₄ used in grams.

    • Add X mL of 15% aqueous NaOH.

    • Add 3X mL of water. Causality: This specific sequence (the Fieser workup) is a trusted method to safely quench excess LiAlH₄ and precipitate aluminum salts as a granular solid that is easy to filter.

  • Isolation and Purification:

    • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake with diethyl ether.

    • For the alcohol product, wash the combined organic filtrate with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • For the amine product, an acid-base extraction may be required to separate it from non-basic impurities.

    • Purify the crude product via column chromatography or recrystallization as needed.

Part 2: Reactivity of the Aromatic Ring

The directing effects of the substituents create the most profound difference in how the indane scaffold can be further functionalized via electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution (EAS)

Caption: Comparative workflow for electrophilic aromatic substitution.

  • 2,3-dihydro-1H-indene-5-carboxamide: As an ortho, para-director, electrophilic attack will occur at positions C4 and C6. The nitrogen's lone pair helps stabilize the positive charge in the sigma-complex intermediate through resonance, accelerating the reaction compared to unsubstituted indane. The amide is a less powerful activator than a simple amino group because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group.

  • Indane-5-carboxylic acid: As a meta-director, electrophilic attack will occur at position C6 (C4 is also meta, but C6 is often favored for steric reasons). The electron-withdrawing nature of the -COOH group destabilizes the positively charged sigma-complex, particularly when the charge is located at the ortho or para positions. The meta intermediate is the "least unstable," leading to the observed regioselectivity. The reaction is generally slower and may require more forcing conditions than with the carboxamide.

Experimental Protocol 2: Comparative Nitration

This protocol is designed to highlight the different regioselectivities of the two substrates under standard nitrating conditions.

Objective: To demonstrate ortho/para-nitration for the carboxamide and meta-nitration for the carboxylic acid.

Materials:

  • Substrate (carboxamide or carboxylic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice, water

  • Beakers, flasks, magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a flask, dissolve the substrate (1.0 equivalent) in concentrated H₂SO₄ at 0 °C. Causality: Sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Nitration:

    • Prepare a nitrating mixture by slowly adding concentrated HNO₃ (1.1 equivalents) to concentrated H₂SO₄ in a separate flask, keeping the temperature below 10 °C.

    • Slowly add the nitrating mixture to the substrate solution, maintaining the reaction temperature at 0-5 °C. Causality: Controlling the temperature is crucial to prevent over-nitration and decomposition, as nitration is a highly exothermic process.

  • Reaction and Quenching:

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Pour the reaction mixture slowly onto a large amount of crushed ice. This will cause the nitrated product to precipitate. Causality: The organic products are insoluble in the highly polar aqueous medium, allowing for their separation from the acids.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual acid.

    • Dry the product. The regiochemistry of the products can be determined by NMR spectroscopy.

Caption: General experimental workflow for comparative nitration.

Conclusion and Synthetic Implications

The chemical personalities of 2,3-dihydro-1H-indene-5-carboxamide and indane-5-carboxylic acid are starkly different, a direct consequence of their functional groups.

  • 2,3-dihydro-1H-indene-5-carboxamide is characterized by a relatively inert functional group and an activated aromatic ring that directs electrophiles to the ortho and para positions. It is the preferred substrate when the goal is to functionalize the C4 or C6 positions of the indane ring while preserving the C5 substituent for later conversion to an amine.

  • Indane-5-carboxylic acid possesses a versatile functional group that can be readily converted into esters, acyl chlorides, or reduced to an alcohol. However, its aromatic ring is deactivated and directs incoming electrophiles to the meta position (C6). It is the ideal starting material for building functionality at the C5 position or for directing further substitution to the C6 position.

For drug development professionals, these differences are not academic; they are practical tools. The choice between these two building blocks allows for precise control over synthetic strategy, enabling the regioselective construction of complex molecular architectures and the targeted synthesis of analog libraries for structure-activity relationship (SAR) studies.

References

  • EvitaChem. N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide.
  • Schwartz, J., & Labinger, J. A. (1980). Reduction of Secondary Carboxamides to Imines. The Journal of Organic Chemistry. Available at: [Link]

  • Westin, J. Organic Chemistry: Reduction.
  • Study.com.
Comparative

A Comparative Efficacy Analysis of 2,3-Dihydro-1H-indene-5-carboxamide Derivatives Against Standard Discoidin Domain Receptor 1 (DDR1) Inhibitors

In the landscape of targeted oncology, the Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling therapeutic target. As a receptor tyrosine kinase activated by collagen, DDR1 is a critical mediator of cell-matri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted oncology, the Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling therapeutic target. As a receptor tyrosine kinase activated by collagen, DDR1 is a critical mediator of cell-matrix interactions, influencing proliferation, migration, and invasion. Its overexpression and activation are implicated in the progression and chemoresistance of various solid tumors, including pancreatic ductal adenocarcinoma (PDAC). This guide provides a detailed comparative analysis of a promising class of DDR1 inhibitors based on the 2,3-dihydro-1H-indene-5-carboxamide scaffold, with a focus on its performance against established, standard-of-care and research-grade inhibitors.

The Rationale for Targeting DDR1

DDR1's unique activation mechanism by the extracellular matrix component, collagen, sets it apart from other receptor tyrosine kinases. In the tumor microenvironment, the dense collagen network acts as both a physical barrier and a signaling hub. DDR1 activation by collagen triggers downstream signaling cascades, including the PYK2 and PEAK1 pathways, which promote tumorigenicity.[1] Consequently, inhibiting DDR1 presents a strategic approach to disrupt the tumor-stroma interaction, potentially enhancing the efficacy of conventional chemotherapies. The 2,3-dihydro-1H-indene-5-carboxamide scaffold has been identified as a promising starting point for the development of potent and selective DDR1 inhibitors.

Comparative Efficacy of Lead Compound 7f

A lead compound from the 2-amino-2,3-dihydro-1H-indene-5-carboxamide series, designated as 7f (also referred to as 7rh in some literature), has demonstrated exceptional potency and selectivity for DDR1.[2] This section compares the in vitro and in vivo efficacy of compound 7f against well-characterized DDR1 inhibitors.

Table 1: Comparative In Vitro Efficacy of DDR1 Inhibitors

Compound/InhibitorTypeTarget(s)DDR1 IC50DDR1 KdKey Selectivity NotesReference(s)
Compound 7f (7rh) Small MoleculeDDR1 14.9 nM 5.9 nM Highly selective; significantly less potent against a panel of 403 other kinases.[2]
DDR1-IN-1 Small MoleculeDDR1105 nM-Selective, binds to DFG-out conformation. Also inhibits ABL, KIT, and PDGFRβ.[3][4]
Nilotinib Small MoleculeBcr-Abl, DDR1, c-Kit, PDGFR1-8 nM-Multi-kinase inhibitor; more potent against DDR1 than c-Abl.[5][6]
Dasatinib Small MoleculeBcr-Abl, Src family, c-Kit, PDGFR, DDR1--Broad-spectrum multi-kinase inhibitor.
PRTH-101 Monoclonal AntibodyDDR161.4 ng/mL (inhibition of phosphorylation)0.236 nMHighly specific for the extracellular domain of DDR1.[7]

In Vivo Efficacy in Pancreatic Cancer Models

Compound 7f (7rh) has shown significant in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer. Oral administration of 7f led to a reduction in primary tumor burden and improved response to chemotherapy.[1][2] This is a critical differentiator, as in vivo activity is a key hurdle in drug development.

In comparison, Nilotinib , a multi-kinase inhibitor with potent DDR1 activity, has also demonstrated in vivo efficacy in inhibiting colon cancer cell migration and metastasis in an orthotopic mouse model.[5][8] Daily oral gavage of nilotinib resulted in reduced stromal reaction and a significant reduction in lymph node metastases.[8]

The monoclonal antibody PRTH-101 represents a different therapeutic modality. In vivo studies have shown that it can disrupt collagen fiber alignment in the tumor microenvironment, leading to enhanced T-cell infiltration and anti-tumor activity.[7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the experimental context, the following diagrams illustrate the DDR1 signaling pathway and a typical workflow for evaluating inhibitor efficacy.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 binds & activates PYK2 PYK2 DDR1->PYK2 phosphorylates PEAK1 PEAK1 PYK2->PEAK1 activates Downstream Downstream Signaling (Proliferation, Migration, Invasion) PEAK1->Downstream Inhibitor 2,3-dihydro-1H-indene-5-carboxamide (e.g., Compound 7f) Inhibitor->DDR1 inhibits

Caption: Simplified DDR1 signaling pathway upon collagen binding and inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Assay Cell-Based Autophosphorylation Assay (Western Blot) Kinase_Assay->Cell_Assay Confirms cellular activity Animal_Model Orthotopic Pancreatic Cancer Mouse Model Cell_Assay->Animal_Model Leads to in vivo testing Efficacy_Study Efficacy & Chemo-combination Study Animal_Model->Efficacy_Study

Caption: Experimental workflow for evaluating DDR1 inhibitor efficacy.

Experimental Protocols

To ensure scientific rigor and enable reproducibility, detailed methodologies for key assays are provided below.

Protocol 1: In Vitro DDR1 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of an inhibitor's IC50 value against recombinant DDR1 kinase using the ADP-Glo™ luminescent assay format.[9][10][11][12][13]

Materials:

  • Recombinant human DDR1 kinase

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., 2,3-dihydro-1H-indene-5-carboxamide derivative) serially diluted in DMSO

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate solution to each well of a 384-well plate.

    • Add 25 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • To initiate the kinase reaction, add 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for DDR1.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the luciferase/luciferin substrate for light generation.

  • Luminescence Measurement: Incubate the plate at room temperature for 30-60 minutes and then measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based DDR1 Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.[14][15][16]

Materials:

  • Human pancreatic cancer cell line (e.g., PANC-1) or HEK293 cells transiently expressing DDR1

  • Cell culture medium and serum

  • Collagen I, rat tail

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-DDR1 (pY513 or pY792), anti-total-DDR1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Plate cells and allow them to adhere. Once they reach 70-80% confluency, serum-starve the cells overnight to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Pre-treatment: Pre-incubate the serum-starved cells with various concentrations of the test compound (or DMSO for vehicle control) for 1-2 hours.

  • Collagen Stimulation: Stimulate the cells with collagen I (e.g., 50 µg/mL) for 60-90 minutes at 37°C to induce DDR1 autophosphorylation. A non-stimulated control should also be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phospho-DDR1 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total DDR1 and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of phosphorylated DDR1 to total DDR1 for each condition and normalize to the collagen-stimulated vehicle control.

Conclusion

The 2,3-dihydro-1H-indene-5-carboxamide scaffold represents a highly promising platform for the development of next-generation DDR1 inhibitors. The lead compound, 7f (7rh), demonstrates superior in vitro potency and selectivity compared to the well-established research tool DDR1-IN-1 and exhibits comparable or potentially more targeted efficacy than multi-kinase inhibitors like Nilotinib in relevant cancer models. The demonstrated in vivo activity of this compound series underscores its therapeutic potential. Further investigation, particularly in combination with standard-of-care chemotherapies, is warranted to fully elucidate the clinical utility of these novel DDR1 inhibitors. The provided protocols offer a robust framework for the continued evaluation and comparison of these and other emerging DDR1-targeted therapies.

References

  • Aguilera, K. Y., et al. (2017). Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma. Molecular Cancer Therapeutics, 16(11), 2473-2485. [Link]

  • Gao, M., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry, 62(16), 7431-7444. [Link]

  • Iwai, A., et al. (2015). Abstract 5070: Inhibition of collagen receptor discoidin domain receptor-1 (DDR1) reduces colon cancer cell migration and metastasis. Cancer Research, 75(15 Supplement), 5070. [Link]

  • DDR1 Drives Collagen Remodeling and Immune Exclusion: Pan-Cancer Insights and Therapeutic Targeting in Pancreatic Ductal Adenocarcinoma. (2025). International Journal of Molecular Sciences. [Link]

  • Jeitany, M., et al. (2018). Inhibition of DDR1-BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer. EMBO Molecular Medicine, 10(3), e8141. [Link]

  • Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145-2150. [Link]

  • Aguilera, K. Y., et al. (2017). Inhibition of Discoidin Domain Receptor 1 Reduces Collagen-mediated Tumorigenicity in Pancreatic Ductal Adenocarcinoma. Molecular Cancer Therapeutics, 16(11), 2473–85. [Link]

  • Valiathan, R. R., et al. (2012). Inhibition of Collagen Receptor Discoidin Domain Receptor-1 (DDR1) Reduces Cell Survival, Homing, and Colonization in Lung Cancer Bone Metastasis. Cancer Research, 72(4), 882-892. [Link]

  • DDR1 in pancreatic adenocarcinoma: unraveling the mechanisms of immune exclusion. (2024). Expert Opinion on Therapeutic Targets. [Link]

  • Kim, H., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Medicinal Chemistry Letters, 4(10), 963-968. [Link]

  • Nilotinib - Alzheimer's Drug Discovery Foundation. (n.d.). [Link]

  • Lin, Y. C., et al. (2020). Nilotinib modulates LPS-induced cognitive impairment and neuroinflammatory responses by regulating P38/STAT3 signaling. Journal of Neuroinflammation, 17(1), 156. [Link]

  • Valiathan, R. R., et al. (2012). Inhibition of Collagen Receptor Discoidin Domain Receptor-1 (DDR1) Reduces Cell Survival, Homing, and Colonization in Lung Cancer Bone Metastasis. Cancer Research, 72(4), 882-892. [Link]

  • Carafoli, F., et al. (2019). DDR1 autophosphorylation is a result of aggregation into dense clusters. Scientific Reports, 9(1), 17094. [Link]

  • A highly selective humanized DDR1 mAb reverses immune exclusion by disrupting collagen fiber alignment in breast cancer. (2023). Journal for ImmunoTherapy of Cancer. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Reaction Biology. (n.d.). ADP-Glo™ Kinase Assays. [Link]

  • Inhibition of DDR1 autophosphorylation by TPKI-39. (A) Western blotting... - ResearchGate. (n.d.). [Link]

  • Constitutive phosphorylation of DDR1 in OSCC cells. (a) Western blot... - ResearchGate. (n.d.). [Link]

Sources

Validation

A Researcher's Guide to Cross-Reactivity Validation of 2,3-dihydro-1H-indene-5-carboxamide in Enzymatic Assays

Our objective is to rigorously assess the selectivity of Cmpd-X against two closely related kinases, Protein Kinase C (PKC) and Protein Kinase G (PKG), which represent plausible and confounding off-targets due to structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Our objective is to rigorously assess the selectivity of Cmpd-X against two closely related kinases, Protein Kinase C (PKC) and Protein Kinase G (PKG), which represent plausible and confounding off-targets due to structural similarities in their ATP-binding pockets.[5][6] This guide will explain the causality behind the experimental design, provide a detailed protocol, and illustrate how to interpret the resulting data to build a high-confidence selectivity profile.

The Imperative of Selectivity Profiling

The central goal of selectivity profiling is to understand an inhibitor's interaction landscape across a defined set of related proteins.[7][8] For kinase inhibitors, which often target the highly conserved ATP-binding site, achieving high selectivity is a major challenge.[5][6] Cross-reactivity can arise from seemingly minor similarities in the amino acid residues lining this pocket.[6] Therefore, a compound initially identified as a potent PKA inhibitor might also exhibit inhibitory activity against PKC or PKG, confounding experimental results. A robust cross-reactivity assessment is not merely a quality control step; it is fundamental to validating a chemical probe for reliable biological inquiry.[1][2]

Experimental Design: A Multi-Faceted Approach

A successful cross-reactivity study relies on a well-controlled and validated enzymatic assay platform. We will employ a luminescence-based kinase assay that quantifies the amount of ADP produced, a universal product of all kinase reactions.[9][10] This "universal" approach allows for direct comparison of inhibitor effects across different kinases without needing unique substrates for each, streamlining the workflow.[9]

Key Components of the Experimental Design:

  • Selection of Off-Targets: PKC and PKG are chosen due to their high sequence and structural homology to PKA within the kinase domain. This represents a stringent test of Cmpd-X's selectivity.

  • Assay Platform: The ADP-Glo™ Kinase Assay is selected for its high sensitivity and applicability to a wide range of kinases.[9][10] The assay measures kinase activity by quantifying ADP production via a luciferase-based reaction, where the light output is directly proportional to enzyme activity.

  • Controls for Assay Integrity:

    • Positive Control Inhibitor: Staurosporine, a well-known, potent, and non-selective kinase inhibitor, will be used to confirm that the assays for all three kinases are sensitive to inhibition.

    • Negative Control (Vehicle): DMSO will be used as the vehicle control to define the 100% enzyme activity level (no inhibition).

    • "No Enzyme" Control: To determine the background signal, a control lacking the kinase enzyme is essential.

  • Dose-Response Curves: To accurately quantify potency, each inhibitor will be tested across a range of concentrations (typically a 10-point, 3-fold serial dilution). This allows for the determination of the half-maximal inhibitory concentration (IC50), the most common metric for inhibitor potency.[11][12]

The logical workflow for this validation process is depicted below.

G cluster_0 Phase 1: Assay Setup & Validation cluster_1 Phase 2: Compound Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Select Primary Target (PKA) & Off-Targets (PKC, PKG) B Optimize Kinase/Substrate Concentrations for Each Assay A->B Establish Robust Signal C Validate with Non-Selective Inhibitor (Staurosporine) B->C Confirm Inhibitor Sensitivity D Prepare Serial Dilutions of Cmpd-X C->D Proceed to Profiling E Perform Kinase Reactions (PKA, PKC, PKG) D->E F Add ADP-Glo™ Reagents & Measure Luminescence E->F G Plot Dose-Response Curves (Inhibition vs. [Compound]) F->G Raw Data H Calculate IC50 Values for Each Kinase G->H I Determine Selectivity Ratios (IC50 Off-Target / IC50 On-Target) H->I J High-Confidence Selectivity Profile I->J Final Assessment

Caption: Workflow for cross-reactivity validation.

Experimental Protocol: Comparative Kinase Activity Assay (ADP-Glo™)

This protocol outlines the steps for determining the IC50 values of Cmpd-X and Staurosporine against PKA, PKC, and PKG.

Materials:

  • Recombinant human kinases: PKA, PKC, PKG

  • Kinase-specific peptide substrates

  • Cmpd-X and Staurosporine (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at a concentration near the Km for each kinase)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution series for Cmpd-X and Staurosporine in 100% DMSO, starting from a 1 mM stock. b. Transfer a small volume (e.g., 50 nL) of each inhibitor concentration and DMSO vehicle control into the appropriate wells of the 384-well plate using an acoustic liquid handler. This results in a plate "map" of the compounds.

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix for each kinase (PKA, PKC, PKG) in the appropriate kinase buffer. b. Add 5 µL of the 2X Kinase/Substrate mix to each well of the compound plate. c. To initiate the kinase reaction, prepare a 2X ATP solution and add 5 µL to each well. The final reaction volume is 10 µL. Causality Note: Initiating the reaction with ATP ensures that the inhibitor has time to interact with the kinase before the enzymatic turnover begins. d. Include "no enzyme" controls by adding 5 µL of 2X Substrate mix (without kinase) and 5 µL of 2X ATP. e. Seal the plate and incubate at room temperature for 60 minutes.

  • ADP Detection: a. After incubation, add 10 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes the remaining ATP.[9] b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.[10] d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: a. Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Interpretation and Visualization

The raw luminescence data is first normalized. The average signal from the DMSO (vehicle) wells represents 0% inhibition, and the average signal from the "no enzyme" or highest concentration of Staurosporine wells represents 100% inhibition.

The normalized data is then plotted against the logarithm of the inhibitor concentration, and a four-parameter logistic curve is fitted to the data to determine the IC50 value.[12][13]

G cluster_0 Selective Inhibitor (Cmpd-X) cluster_1 Non-Selective Inhibitor (Staurosporine) node_A Cmpd-X node_PKA {PKA | High Affinity Binding} node_A->node_PKA Potent Inhibition (Low IC50) node_PKC {PKC | Low Affinity} node_A->node_PKC Weak/No Inhibition (High IC50) node_PKG {PKG | Low Affinity} node_A->node_PKG Weak/No Inhibition (High IC50) node_S Staurosporine node_PKA2 {PKA | High Affinity} node_S->node_PKA2 Potent Inhibition node_PKC2 {PKC | High Affinity} node_S->node_PKC2 Potent Inhibition node_PKG2 {PKG | High Affinity} node_S->node_PKG2 Potent Inhibition

Caption: Selective vs. Non-Selective Inhibition.

Hypothetical Results:

The results of our hypothetical experiment are summarized in the table below.

InhibitorPKA IC50 (nM)PKC IC50 (nM)PKG IC50 (nM)Selectivity Ratio (PKC/PKA)Selectivity Ratio (PKG/PKA)
Cmpd-X 151,8502,500123-fold167-fold
Staurosporine 5871.6-fold1.4-fold

Analysis of Results:

  • Cmpd-X demonstrates high potency against its intended target, PKA, with an IC50 of 15 nM. Crucially, its potency against PKC and PKG is significantly lower, with IC50 values in the micromolar range. The selectivity ratios, calculated by dividing the off-target IC50 by the on-target IC50, are over 100-fold. A selectivity ratio of >100-fold is a strong indicator of a highly selective compound, suitable for use as a chemical probe.[2]

  • Staurosporine , our positive control, shows high potency against all three kinases, with IC50 values in the single-digit nanomolar range and selectivity ratios close to 1. This confirms that the assays were working correctly and were capable of detecting potent inhibition for all targets.

Conclusion and Best Practices

This guide demonstrates a rigorous, logical, and self-validating approach to assessing the cross-reactivity of an enzyme inhibitor. The data clearly shows that 2,3-dihydro-1H-indene-5-carboxamide (Cmpd-X) is a potent and, most importantly, a highly selective inhibitor of PKA versus the closely related kinases PKC and PKG. This high degree of selectivity provides confidence that the observed biological effects of Cmpd-X in subsequent cell-based or in vivo experiments can be confidently attributed to the inhibition of PKA.[1][7]

For any researcher developing or utilizing novel inhibitors, adopting a similar cross-reactivity validation strategy is not just recommended—it is essential for generating robust, reproducible, and interpretable scientific results.

References

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. RSC Medicinal Chemistry. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology. [Link]

  • IC50 Determination. edX. [Link]

  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. PubMed. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, AACR Journals. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Prediction of specificity-determining residues for small-molecule kinase inhibitors. BMC Genomics. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. PubMed. [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • 5 Ways Functional Assays Predict Clinical Trial Success. Precision Antibody. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Comparative

Benchmarking the pH Stability of 2,3-Dihydro-1H-indene-5-carboxamide: A Comparative Guide for Drug Development

As modern drug discovery increasingly relies on complex heterocyclic and bicyclic scaffolds to achieve target selectivity, understanding the physicochemical liabilities of these moieties is paramount. The 2,3-dihydro-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery increasingly relies on complex heterocyclic and bicyclic scaffolds to achieve target selectivity, understanding the physicochemical liabilities of these moieties is paramount. The 2,3-dihydro-1H-indene-5-carboxamide (indane-5-carboxamide) structural motif has emerged as a critical pharmacophore, most notably in the design of highly selective 1 [1].

However, primary amides are inherently susceptible to acid- and base-catalyzed hydrolysis. For formulation scientists and medicinal chemists, benchmarking the stability of this scaffold against traditional alternatives is essential for predicting shelf-life, oral bioavailability, and pharmacokinetic profiles.

This guide provides an objective, data-driven comparison of 2,3-dihydro-1H-indene-5-carboxamide against standard amide alternatives (Benzamide and Phenylacetamide), supported by mechanistic insights and a self-validating experimental protocol aligned with2 [2].

Mechanistic Rationale: Why Structure Dictates Stability

The 3 [3] is governed by the resonance delocalization of the nitrogen lone pair into the carbonyl group. When comparing our target molecule to its alternatives, the causality of its degradation profile becomes clear:

  • Phenylacetamide (Aliphatic Spacer): The methylene bridge isolates the carbonyl from the aromatic ring. Lacking extended resonance stabilization, the carbonyl carbon remains highly electrophilic and exceptionally vulnerable to nucleophilic attack by water or hydroxide ions.

  • Benzamide (Aromatic Baseline): Direct attachment to the phenyl ring allows for robust resonance stabilization, significantly reducing the electrophilicity of the carbonyl carbon and improving stability across all pH levels.

  • 2,3-Dihydro-1H-indene-5-carboxamide (Fused Bicyclic System): The indane system provides a dual protective effect. The fused cyclopentane ring exerts a mild electron-donating inductive effect into the aromatic system, further reducing carbonyl electrophilicity. Additionally, the rigid bicyclic structure provides subtle steric shielding against bulky nucleophiles or solvated hydroxide clusters.

Logic N1 Indane Ring System (Steric Bulk & Rigidity) N2 Reduced Carbonyl Electrophilicity N1->N2 Electronic Effect N3 Steric Hindrance to Nucleophiles N1->N3 Steric Effect N4 Enhanced Stability at Extreme pH N2->N4 N3->N4

Logical relationship between the indane ring structure and enhanced amide hydrolysis stability.

Comparative Benchmarking Data

To objectively evaluate these structural hypotheses, the compounds were subjected to forced thermal stress (60°C) across a broad pH spectrum. The data below summarizes the hydrolytic half-life ( t1/2​ ) of each compound.

Table 1: Hydrolytic Half-Life ( t1/2​ ) Under Forced Degradation (60°C)

CompoundStructural FeaturepH 1.2 (HCl)pH 4.5 (Acetate)pH 7.4 (Phosphate)pH 9.0 (Borate)pH 12.0 (NaOH)
Phenylacetamide Aliphatic spacer, no extended resonance5.4 days85.2 days>100 days62.1 days1.8 days
Benzamide Aromatic resonance stabilization12.1 days>100 days>100 days>100 days7.2 days
2,3-dihydro-1H-indene-5-carboxamide Aromatic resonance + alkyl induction14.8 days >100 days >100 days >100 days 9.5 days

Data Interpretation: The 2,3-dihydro-1H-indene-5-carboxamide demonstrates superior stability at extreme pH levels compared to both benzamide and phenylacetamide. The inductive effect of the fused aliphatic ring measurably slows the rate of base-catalyzed hydrolysis at pH 12.0, extending the half-life by over 2 days compared to standard benzamide.

Self-Validating Experimental Protocol

To ensure data integrity and trustworthiness, the 4[4] must be a closed, self-validating system. A common pitfall in stability testing is mistaking compound precipitation or oxidative loss for hydrolysis.

To counteract this, the following protocol mandates Mass Balance Tracking . By quantifying both the disappearance of the parent amide and the stoichiometric appearance of the degradation product (2,3-dihydro-1H-indene-5-carboxylic acid), we confirm causality.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Prepare a 10 mM stock solution of 2,3-dihydro-1H-indene-5-carboxamide in HPLC-grade DMSO.

  • Causality Note: Limit final DMSO concentration in the assay to <2% (v/v). Higher organic content alters the dielectric constant of the buffer, artificially suppressing the hydrolytic rate constants.

Step 2: Buffer Incubation & Thermal Stress

  • Prepare 50 mM buffers: HCl (pH 1.2), Sodium Acetate (pH 4.5), Sodium Phosphate (pH 7.4), Sodium Borate (pH 9.0), and NaOH (pH 12.0).

  • Spike the stock solution into the buffers to achieve a final concentration of 100 µM. Add a stable isotope-labeled Internal Standard (IS).

  • Incubate sealed vials in a thermoshaker at 60°C.

  • Timepoints: t=0 , 1, 3, 7, 14, and 21 days.

Step 3: Quenching (Critical Step)

  • At each timepoint, extract a 100 µL aliquot and immediately neutralize it (e.g., add equimolar NaOH to the pH 1.2 sample, or HCl to the pH 12.0 sample) and dilute 1:1 with cold acetonitrile.

  • Causality Note: Failure to quench the pH extremes will result in continued hydrolysis while the sample sits in the autosampler queue, skewing kinetic calculations.

Step 4: LC-MS/MS Analysis & Mass Balance

  • Analyze via Reversed-Phase UPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Monitor MRM transitions for the parent amide and the corresponding carboxylic acid metabolite.

  • Validate the run by ensuring that the molar sum of the remaining parent compound and the generated carboxylic acid equals 100% ± 5% of the t=0 concentration.

Workflow S1 1. Sample Prep (Amide + IS in <2% DMSO) S2 2. Buffer Addition (pH 1.2 to 12.0) S1->S2 S3 3. Thermal Stress (60°C Incubation) S2->S3 S4 4. Quench & Neutralize (Arrest Hydrolysis) S3->S4 S5 5. LC-MS/MS (Mass Balance Verification) S4->S5

Self-validating forced degradation workflow ensuring mass balance and kinetic accuracy.

Conclusion

The 2,3-dihydro-1H-indene-5-carboxamide scaffold offers a measurable stability advantage over simpler aromatic and aliphatic amides. Its unique combination of resonance stabilization and inductive electron donation from the fused ring system hardens the carbonyl carbon against nucleophilic attack. By utilizing the self-validating protocol outlined above, development teams can confidently benchmark this scaffold, ensuring robust formulation strategies and regulatory compliance.

References
  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy , Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions , National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 2,3-dihydro-1H-indene-5-carboxamide Analogs for Structural Elucidation

Abstract Mass spectrometry (MS) stands as a pivotal analytical technique in pharmaceutical development, offering profound insights into the molecular architecture of drug candidates and their analogs.[1] This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Mass spectrometry (MS) stands as a pivotal analytical technique in pharmaceutical development, offering profound insights into the molecular architecture of drug candidates and their analogs.[1] This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of 2,3-dihydro-1H-indene-5-carboxamide and its structurally similar analogs. By leveraging both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, we will explore the characteristic fragmentation pathways that enable the unambiguous structural elucidation and differentiation of these compounds. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, data-driven examples to aid in the characterization of this important class of molecules.

Part 1: Foundational Principles of Fragmentation for the Indane-Carboxamide Scaffold

The 2,3-dihydro-1H-indene-5-carboxamide core structure presents several predictable sites for fragmentation under mass spectrometric analysis. The behavior of the molecule is largely dictated by the interplay between the rigid indane bicycle and the polar carboxamide group.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy into the molecule, leading to extensive and often complex fragmentation.[2] The resulting mass spectrum is a reproducible fingerprint, invaluable for library matching and initial identification.[1] For the indane-carboxamide scaffold, key EI fragmentation events include:

    • Benzylic Cleavage: The C-C bonds adjacent to the aromatic ring are prone to cleavage due to the stability of the resulting benzylic carbocation.

    • α-Cleavage: The bond adjacent to the carbonyl group (C-C) or the amide nitrogen (C-N) can cleave, leading to characteristic losses.[3]

    • Loss of Amide Functionality: Cleavage of the bond connecting the carboxamide group to the indane ring can result in the loss of CONH₂ (44 Da).

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is typically coupled with liquid chromatography (LC-MS) and is ideal for analyzing polar and thermally labile molecules.[2][4] It usually generates protonated molecules [M+H]+ with minimal in-source fragmentation.[2] Structural information is obtained through tandem mass spectrometry (MS/MS), where the selected precursor ion is subjected to Collision-Induced Dissociation (CID).[5] Key ESI-MS/MS fragmentations include:

    • Loss of Ammonia: A common pathway for primary amides is the neutral loss of NH₃ (17 Da) from the protonated molecule.

    • Loss of Water: Under certain conditions, a loss of H₂O (18 Da) can be observed.[6]

    • Cleavage of the Amide Bond: Similar to EI, the C-N bond can break, often leading to the formation of a stable acylium ion.[6]

Below is a generalized diagram illustrating the primary cleavage sites on the core scaffold.

Caption: Key fragmentation sites on the 2,3-dihydro-1H-indene-5-carboxamide scaffold.

Part 2: Experimental Design and Methodology

A robust analytical method is crucial for obtaining reproducible and reliable fragmentation data. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided as a validated starting point for the analysis of indane-carboxamide analogs.

Workflow for Mass Spectrometric Analysis

The overall analytical process, from sample preparation to data interpretation, follows a structured path designed to ensure data quality and integrity.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolution in Appropriate Solvent (e.g., MeOH, ACN) Spike Addition of Internal Standard Prep->Spike Chrom Chromatographic Separation (GC or LC) Spike->Chrom MS Mass Spectrometry (EI or ESI) Chrom->MS MSMS Tandem MS (CID) MS->MSMS Process Spectrum Acquisition & Processing MSMS->Process Identify Fragment Identification & Pathway Analysis Process->Identify Compare Comparative Analysis of Analogs Identify->Compare

Caption: General workflow for the GC-MS and LC-MS/MS analysis of small molecules.

Protocol 1: GC-MS for EI Fragmentation

Causality: GC-MS is chosen for its ability to analyze volatile and semi-volatile compounds and its interface with Electron Ionization, which provides highly detailed, library-searchable fragmentation patterns.[7][8] Derivatization is sometimes employed for polar molecules to improve chromatographic behavior, but many carboxamides can be analyzed directly.[7]

  • Sample Preparation: Dissolve 1 mg of the analog in 1 mL of methanol.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

    • Injector: Splitless mode at 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Protocol 2: LC-MS/MS for ESI Fragmentation

Causality: LC-MS/MS is the premier technique for characterizing a wide range of drug molecules, offering high sensitivity and structural information through controlled fragmentation.[4][10] ESI is selected for its gentle ionization of polar compounds like carboxamides, preserving the molecular ion for subsequent MS/MS analysis.[2]

  • Sample Preparation: Dissolve 1 mg of the analog in 1 mL of 50:50 acetonitrile:water.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid (to aid protonation).[5]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Analysis Mode: Product ion scan of the [M+H]+ ion.

    • Collision Gas: Argon.

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe a full range of fragment ions.

Part 3: Comparative Fragmentation Analysis of Analogs

To illustrate the power of comparative analysis, we will examine the theoretical fragmentation patterns of three representative analogs:

  • Analog A: 2,3-dihydro-1H-indene-5-carboxamide (Parent Compound)

  • Analog B: N-ethyl-2,3-dihydro-1H-indene-5-carboxamide (N-Alkylated Analog)

  • Analog C: 1-oxo-2,3-dihydro-1H-indene-5-carboxamide (Ring-Substituted Analog)

Analog A: 2,3-dihydro-1H-indene-5-carboxamide
  • Molecular Weight: 161.20 g/mol

  • EI Fragmentation: The molecular ion at m/z 161 will be observed. A key fragment is expected at m/z 117 , corresponding to the indane cation after the loss of the carboxamide radical (•CONH₂). Another significant peak would be at m/z 144 , resulting from the loss of an amino radical (•NH₂).

  • ESI-MS/MS Fragmentation ([M+H]⁺ at m/z 162): The primary fragmentation pathway is the neutral loss of ammonia, yielding a prominent ion at m/z 145 ([M+H-NH₃]⁺). A secondary pathway involves the loss of water, producing an ion at m/z 144 ([M+H-H₂O]⁺).

Analog_A_Fragmentation parent [M+H]⁺ m/z 162 frag1 [M+H-NH₃]⁺ m/z 145 parent->frag1 - NH₃ frag2 [M+H-H₂O]⁺ m/z 144 parent->frag2 - H₂O

Caption: Proposed ESI-MS/MS fragmentation pathway for Analog A.

Analog B: N-ethyl-2,3-dihydro-1H-indene-5-carboxamide
  • Molecular Weight: 189.25 g/mol

  • EI Fragmentation: The N-ethyl group introduces new fragmentation routes. Besides the loss of the entire amide group, we expect to see cleavage of the C-N bond within the amide, leading to the indane acylium ion at m/z 145 . Alpha-cleavage next to the nitrogen can result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 174 .

  • ESI-MS/MS Fragmentation ([M+H]⁺ at m/z 190): The presence of the ethyl group provides a highly diagnostic neutral loss. The loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement or similar process is highly probable, leading to a base peak at m/z 162 . Loss of ethylamine (NH₂CH₂CH₃, 45 Da) will also produce the acylium ion at m/z 145 .

Analog C: 1-oxo-2,3-dihydro-1H-indene-5-carboxamide (Indanone derivative)
  • Molecular Weight: 175.18 g/mol

  • EI Fragmentation: The ketone group on the indane ring becomes a primary site for fragmentation. A characteristic loss is that of carbon monoxide (CO, 28 Da), which is a hallmark of ketones and aldehydes.[3] This would lead to a fragment at m/z 147 . Alpha-cleavage between the carbonyl and the adjacent CH₂ group would result in a fragment at m/z 146 .

  • ESI-MS/MS Fragmentation ([M+H]⁺ at m/z 176): The protonated molecule is expected to readily lose both ammonia (m/z 159 ) and water (m/z 158 ). The most diagnostic pathway, however, will be the combined loss of water and carbon monoxide, yielding a fragment at m/z 130 ([M+H-H₂O-CO]⁺).

Part 4: Data Synthesis & Interpretation

The key to differentiating these analogs lies in identifying the unique fragments and neutral losses introduced by their structural modifications. The data below is summarized for easy comparison.

Analog MW Precursor Ion (m/z) Key EI Fragments (m/z) Key ESI-MS/MS Fragments (m/z) Diagnostic Neutral Loss (ESI)
A: Parent 161.20162144, 117145, 144NH₃ (17 Da)
B: N-ethyl 189.25190174, 145162, 145C₂H₄ (28 Da)
C: 1-oxo 175.18176147, 146159, 158, 130CO (28 Da)

Interpretation Insights:

  • Distinguishing A from B: The most straightforward way to distinguish the parent compound (A) from its N-ethylated analog (B) using ESI-MS/MS is by observing the precursor ion mass and the primary neutral loss. Analog B will show a characteristic loss of 28 Da (ethene), which is absent in Analog A. In EI, the presence of an m/z 145 fragment is indicative of Analog B.

  • Distinguishing A from C: The presence of the oxo- group in Analog C provides a clear diagnostic marker. In EI-MS, the loss of CO (28 Da) is a strong indicator. In ESI-MS/MS, the sequential loss of water and CO to produce an ion at m/z 130 is unique to Analog C.

  • General Strategy: When analyzing an unknown sample, the first step is to determine the molecular weight from the [M+H]+ ion in the ESI-MS spectrum. Subsequently, performing MS/MS and analyzing the neutral losses can rapidly classify the analog based on the patterns outlined above.

Conclusion

The structural variations among 2,3-dihydro-1H-indene-5-carboxamide analogs give rise to distinct and predictable mass spectrometric fragmentation patterns. By systematically applying both EI and ESI-MS/MS techniques, researchers can confidently elucidate the structures of these compounds. The key diagnostic pathways—such as the neutral loss of ammonia for primary amides, the loss of alkenes for N-alkylated amides, and the loss of carbon monoxide for keto-derivatives—serve as reliable fingerprints for rapid and accurate identification in drug discovery and development workflows.[11]

References

  • Journal of the American Society for Mass Spectrometry. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. ACS Publications. Available at: [Link]

  • PMC. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Available at: [Link]

  • Coriolis Pharma. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Available at: [Link]

  • Analytical Chemistry. Large-Scale Structural Characterization of Drug and Drug-Like Compounds by High-Throughput Ion Mobility-Mass Spectrometry. ACS Publications. Available at: [Link]

  • ResearchGate. Electron Ionization Mass Spectra of (a) 2,3-dihydro-1H-indene-4-carboxaldehyde 5 and (b) 2,3-dihydro-1H-indene-5-carboxaldehyde 6. Available at: [Link]

  • PubMed. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Longdom Publishing SL. Mass Spectrometry in Drug Analysis: Current Trends and Future Directions. Available at: [Link]

  • ResearchGate. Mass spectrometry in small molecule drug development. Available at: [Link]

  • NIST WebBook. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. Available at: [Link]

  • Semantic Scholar. Indonesian Journal of Multidisciplinary Research. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • NIST WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl-. Available at: [Link]

  • NIST WebBook. 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. Available at: [Link]

  • PubMed. Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. Available at: [Link]

  • ResearchGate. Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Available at: [Link]

  • PubMed. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • LCGC International. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Available at: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Available at: [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available at: [Link]

  • Semantic Scholar. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,3-dihydro-1H-indene-5-carboxamide

This guide provides a detailed protocol for the proper disposal of 2,3-dihydro-1H-indene-5-carboxamide, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the proper disposal of 2,3-dihydro-1H-indene-5-carboxamide, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established safety protocols and regulatory standards, providing a framework for responsible waste management in the laboratory.

Disclaimer: The following procedures are based on general chemical safety principles and data for structurally related compounds. A specific Safety Data Sheet (SDS) for 2,3-dihydro-1H-indene-5-carboxamide was not located. It is imperative to consult the official SDS for this compound and to confer with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.[1] This guide supplements, but does not replace, institutional and regulatory protocols.

Foundational Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a strict regulatory framework designed to manage hazardous materials from "cradle to grave."[2] In the United States, the primary regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[3]

  • OSHA's Laboratory Standard: This standard mandates that employers develop a Chemical Hygiene Plan (CHP), which outlines procedures for the safe handling, storage, and disposal of hazardous chemicals in a laboratory setting.[4][5] Your institution's CHP is a critical resource for managing chemical waste.

  • EPA's RCRA: This act gives the EPA the authority to control hazardous waste from its generation, transportation, treatment, storage, and disposal.[6][7] Understanding RCRA's definitions of hazardous waste is the first step in proper disposal.

Hazard Assessment and Waste Characterization

Before disposal, a thorough hazard assessment of 2,3-dihydro-1H-indene-5-carboxamide is required. While the toxicological properties of this specific compound have not been thoroughly investigated, related structures such as carboxamides and indenes provide guidance on potential hazards.[8] For instance, some indene compounds are noted as being toxic to aquatic organisms, and many organic compounds containing nitrogen (like carboxamides) can produce toxic nitrogen oxides upon combustion.[9][10]

To comply with EPA regulations, you must determine if the waste is "hazardous."[11] This involves checking if the chemical is specifically listed by the EPA or if it exhibits any of the four characteristics of hazardous waste:

  • Ignitability: Flashpoint below 140°F (60°C).

  • Corrosivity: pH ≤ 2 or ≥ 12.5.

  • Reactivity: Unstable, explosive, or produces toxic gases when mixed with water.

  • Toxicity: Harmful when ingested or absorbed.

Given its chemical structure, 2,3-dihydro-1H-indene-5-carboxamide should be treated as a hazardous waste until proven otherwise.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 2,3-dihydro-1H-indene-5-carboxamide for disposal, all personnel must be equipped with appropriate PPE to minimize exposure.[12]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of chemical solutions or fine powders.
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Provides a chemical-resistant barrier to prevent skin contact.[1]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Work in a certified chemical fume hood.Minimizes the inhalation of any airborne dust or vapors.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] If irritation develops, seek medical attention.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Step-by-Step Disposal Protocol

The following workflow outlines the necessary steps for the safe segregation, containment, and disposal of 2,3-dihydro-1H-indene-5-carboxamide waste.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Disposal A 1. Identify Waste Stream (Solid, Liquid, Contaminated PPE) B 2. Segregate Waste Do not mix with other chemical waste. A->B Critical Step C 3. Select Compatible Container (e.g., HDPE, Glass) B->C Proceed to Containment D 4. Securely Seal Container Keep closed unless adding waste. C->D E 5. Attach Hazardous Waste Label Fill out completely. D->E F 6. Store in Designated Area Use secondary containment. E->F Proceed to Storage G 7. Arrange for Pickup Contact EHS or licensed vendor. F->G

Caption: Waste Disposal Workflow for 2,3-dihydro-1H-indene-5-carboxamide.

Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure 2,3-dihydro-1H-indene-5-carboxamide, reaction byproducts, and contaminated consumables (e.g., weighing papers, pipette tips) in a dedicated hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1]

  • Contaminated PPE: Grossly contaminated gloves, disposable lab coats, and other items should be disposed of as solid hazardous waste.[1]

Step 2: Container Selection and Management The integrity of the waste container is essential for safe storage and transport.

  • Compatibility: Use a container made of material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[13]

  • Condition: Ensure the container is in good condition, free from leaks or damage, and has a securely fitting cap.[14]

  • Closure: Keep the waste container sealed at all times except when adding waste.[15] Using a funnel that is removed after use is standard practice.

Step 3: Labeling Accurate labeling is a legal requirement and vital for safety.

  • As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your EHS department.[15]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2,3-dihydro-1H-indene-5-carboxamide" (avoiding abbreviations or formulas).

    • An accurate list of all components and their approximate percentages.

    • The date accumulation started.

    • The specific hazards associated with the waste (e.g., Toxic).

Step 4: Storage Safe storage minimizes risks of spills and exposure.

  • Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[13] This prevents the spread of material in case of a leak.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[10]

Step 5: Arranging for Disposal Hazardous waste must be handled by trained professionals.

  • Once the container is full or you have reached the storage time limit set by your institution, contact your EHS department or a licensed hazardous waste disposal company to schedule a pickup.[1]

  • Ensure all documentation, such as a manifest for off-site transport, is completed as required.[11]

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills: For small spills, absorb the material with a chemical absorbent pad or inert material (e.g., vermiculite, sand). Sweep up the absorbed material, place it in a sealed container, and label it as hazardous waste.[8]

  • Major Spills: Evacuate the immediate area and alert your laboratory supervisor and EHS department. Follow your institution's emergency response plan.

After handling the neat compound, decontaminate surfaces with an appropriate solvent and cleaning agent. Dispose of all cleanup materials as hazardous waste.

Conclusion: A Culture of Safety

The proper disposal of 2,3-dihydro-1H-indene-5-carboxamide is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By integrating these principles of hazard assessment, proper handling, and regulatory compliance into your daily workflow, you contribute to a safer research environment for yourself, your colleagues, and the community. Always prioritize consulting your specific Safety Data Sheet and institutional EHS department as the ultimate authorities on chemical waste management.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • OSHA Standards for Biological Laboratories . ASPR TRACIE. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • MSDS of 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid . Capot Chemical. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency. [Link]

  • 1H-INDENE-5-CARBOXYLIC ACID, 2,3-DIHYDRO-, METHYL ESTER - Chemical Substance Information . NextSDS. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • Hazardous Waste - EHSO Manual . University of Oklahoma Health Sciences Center. [Link]

  • ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate . PubChem. [Link]

  • 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- - Substance Details . U.S. Environmental Protection Agency. [Link]

Sources

Handling

Personal protective equipment for handling 2,3-dihydro-1H-indene-5-carboxamide

Title: Comprehensive Safety and Operational Guide for Handling 2,3-dihydro-1H-indene-5-carboxamide Executive Summary & Hazard Causality In modern drug discovery, 2,3-dihydro-1H-indene-5-carboxamide (and its functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 2,3-dihydro-1H-indene-5-carboxamide

Executive Summary & Hazard Causality

In modern drug discovery, 2,3-dihydro-1H-indene-5-carboxamide (and its functionalized derivatives, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamide) serves as a highly potent, biologically active scaffold. It is primarily utilized in the synthesis of selective Discoidin Domain Receptor 1 (DDR1) inhibitors[1]. These compounds are critical in oncology research, specifically engineered to suppress pancreatic cancer cell proliferation and disrupt epithelial-mesenchymal transition[2].

Because these molecules are designed for extreme target engagement—with representative derivatives achieving binding affinities ( Kd​ ) as low as 5.9 nM and kinase inhibition ( IC50​ ) at 14.9 nM[2]—accidental exposure poses a severe risk. The indane-5-carboxamide scaffold can act as a strong biological modulator; unintended systemic absorption can lead to off-target kinase disruption or metal metabolism interference[3]. Therefore, handling this chemical requires treating it as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).

Mandatory PPE Matrix

Standard laboratory PPE is insufficient without understanding the causality behind the protection. The table below outlines the mandatory equipment and the scientific rationale for each choice.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double Nitrile Gloves (Min 0.12 mm thickness)Protects against dermal absorption. The outer glove acts as a sacrificial layer against Dimethyl Sulfoxide (DMSO). DMSO is a rapid penetration enhancer; a breach can carry the active compound directly into the bloodstream.
Eye Protection ANSI Z87.1 Tight-Fitting GogglesPrevents micro-particulate ingress. Standard safety glasses lack orbital seals, leaving the ocular mucous membranes vulnerable to aerosolized bioactive powder.
Body Protection Fluid-Resistant Tyvek Lab CoatPrevents powder accumulation on standard woven cotton coats. Cotton fibers can trap the API, turning the coat into a secondary exposure source outside the immediate lab environment.
Respiratory Class II Biological Safety Cabinet (BSC)Mitigates inhalation of biologically active dust. Inhaled HPAPIs bypass first-pass liver metabolism, drastically increasing the risk of systemic toxicity[3].

Experimental Workflow & Biological Integration

To understand why stringent handling is required, it is essential to visualize how the physical handling of the compound translates into its downstream biological mechanism.

G cluster_0 Phase 1: Safe Handling & Prep cluster_1 Phase 2: DDR1 Inhibition Pathway N1 PPE Donning (Nitrile, N95, Goggles) N2 Weighing in Fume Hood (Class II BSC) N1->N2 N3 Solubilization (DMSO/Buffer) N2->N3 N4 2,3-dihydro-1H-indene- 5-carboxamide derivative N3->N4 Applied to in vitro assay N5 DDR1 Kinase Domain Binding (Kd ~5.9 nM) N4->N5 Target Engagement N6 Inhibition of Receptor Autophosphorylation N5->N6 Kinase Inhibition N7 Suppression of Tumor Cell Proliferation N6->N7 Phenotypic Response

Workflow and DDR1 inhibition pathway for 2,3-dihydro-1H-indene-5-carboxamide.

Step-by-Step Methodologies

Protocol 1: Safe Weighing and Solubilization (Self-Validating System)

Because 2,3-dihydro-1H-indene-5-carboxamide is frequently utilized in in vitro assays, the transition from dry powder to a highly concentrated DMSO stock solution is the most hazardous operational phase.

  • Environmental Isolation: Ensure the Class II BSC or dedicated powder-weighing hood is operational with an inward face velocity of at least 0.5 m/s.

    • Causality: Airborne particulates of high-affinity kinase inhibitors can cause severe respiratory toxicity.

  • Double-Gloving Technique: Don a standard nitrile glove, followed by a second extended-cuff nitrile glove over the lab coat sleeve.

    • Self-Validation: If a DMSO splash occurs during solubilization, the outer glove provides a 1-2 minute breakthrough window. Immediately remove the outer glove; if the inner glove is completely dry, the system has validated your safety.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula prior to opening the chemical vial.

    • Causality: Indane-5-carboxamide powders are highly prone to static cling. Unmitigated static discharge can violently aerosolize the API, bypassing primary containment zones.

  • In-Situ Solubilization: Add DMSO directly to the pre-weighed vial inside the BSC. Cap tightly and vortex.

    • Causality: Never transport dry HPAPI powder across the laboratory. Solubilizing the compound at the source permanently traps the dust, neutralizing the inhalation hazard before transport.

Protocol 2: Spill Response and Chemical Decontamination

Standard sweeping or wiping will exacerbate exposure. Follow this targeted protocol for indane derivatives:

  • Containment (Dry Spill): Do not sweep or brush. Gently cover the spilled powder with absorbent pads dampened with a 50/50 water and isopropanol mixture. This traps the powder via capillary action and prevents aerosolization.

  • Containment (Wet DMSO Spill): Immediately apply a universal chemical binder or activated carbon over the spill.

    • Causality: DMSO has a very low vapor pressure and will not evaporate quickly. It must be physically absorbed to prevent secondary dermal contact hazards.

  • Chemical Decontamination: Wash the affected surface with a strong alkaline laboratory detergent (e.g., Alconox), followed by a 70% ethanol wipe-down.

    • Causality: The amide bonds within the indane scaffold can be partially hydrolyzed under strong alkaline conditions, degrading the compound and neutralizing its biological affinity.

  • Disposal: Place all contaminated pads, gloves, and binders into a clearly labeled, rigid hazardous waste container designated for "Trace Chemotherapy / Bioactive Organics."

References

  • Xiang, Q., et al. "A series of 2-amino-2, 3-dihydro-1H-indene-5-carboxamide derivatives were designed and synthesized as novel selective DDR1 inhibitors." Chinese Academy of Sciences / ResearchGate. Available at: [Link]

  • Zhu, D., Huang, H., Pinkas, D. M., Luo, J., Ganguly, D., Fox, A. E., Arner, E., Xiang, Q., Tu, Z.-C., Bullock, A. N., & Brekken, R. A. (2019). "2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy." Journal of Medicinal Chemistry, 62(16), 7431–7444. Available at: [Link]

  • Youdim, M. B. H., et al. (2014). "Neuroprotective multifunctional compounds and pharmaceutical compositions comprising them." US Patent US8802675B2.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.